Product packaging for beta-D-Ribofuranose(Cat. No.:CAS No. 131064-98-7)

beta-D-Ribofuranose

Cat. No.: B144940
CAS No.: 131064-98-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-TXICZTDVSA-N
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Description

beta-D-Ribofuranose is the biologically prevalent cyclic form of the aldopentose D-ribose, which is fundamental to life . It is most renowned for comprising the sugar-phosphate backbone of RNA (ribonucleic acid), thereby serving as a critical molecular basis for genetic transcription . Its structure is closely related to deoxyribose in DNA, from which it differs by the presence of a hydroxy group, highlighting its importance in comparative nucleic acid studies . Beyond its structural role in biopolymers, this compound is an indispensable building block in metabolism. Once phosphorylated, it becomes a key subunit for essential energy transfer and signaling molecules, most notably adenosine triphosphate (ATP), as well as for cofactors such as NADH . This central role makes it a crucial metabolite for investigations into cellular bioenergetics, enzymatic mechanisms, and the function of ABC transporters . Its significance extends to being a biosynthetic precursor in the synthesis of riboflavin, a process catalyzed by enzymes like riboflavin synthase . For researchers, this compound is an indispensable reagent for probing the intricacies of nucleic acid chemistry, metabolic pathways, and enzymatic functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B144940 beta-D-Ribofuranose CAS No. 131064-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189975
Record name beta-D-Ribose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36468-53-8
Record name beta-D-Ribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of β-D-Ribofuranose in the Chemical Origins of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of RNA is considered a cornerstone in the origin of life, a concept encapsulated in the "RNA world" hypothesis. Central to this hypothesis is the availability and stability of β-D-ribofuranose, the sugar moiety that forms the backbone of RNA. This technical guide provides an in-depth exploration of the prebiotic synthesis, stability, and polymerization of β-D-ribofuranose, offering a comprehensive overview for researchers in abiogenesis and related fields. We delve into the prevailing theories and experimental evidence, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways to illuminate the critical role of this deceptively simple sugar in the dawn of life.

Prebiotic Synthesis of β-D-Ribofuranose: The Formose Reaction and Beyond

The abiotic synthesis of ribose from simple prebiotic precursors is a fundamental challenge in origins of life research. The most widely cited pathway is the formose reaction, a complex network of reactions that produces a variety of sugars from formaldehyde.

The formose reaction is believed to begin with the dimerization of formaldehyde (HCHO) to glycolaldehyde, which then reacts with another formaldehyde molecule to form glyceraldehyde. A series of aldol condensations, retro-aldol reactions, and isomerizations ensue, leading to a complex mixture of sugars, including pentoses like ribose.[1][2][3] However, the reaction suffers from a lack of specificity, with ribose typically constituting only a small fraction of the total sugar yield.[4]

Several catalysts have been investigated to improve the yield and selectivity of the formose reaction, including various basic substances, neutral clays, and minerals.[4][5] For instance, experiments have shown that at higher temperatures (~200 °C), the proportion of ribose among the pentoses can be significantly higher.[1] Encapsulation within vesicles has also been shown to increase the yield of pentoses to as high as 65%.[1]

Formose_Reaction F1 Formaldehyde (HCHO) GA Glycolaldehyde F1->GA GLA Glyceraldehyde F1->GLA F2 Formaldehyde (HCHO) F2->GA GA->GLA Pentulose Pentulose GA->Pentulose DHA Dihydroxyacetone GLA->DHA Isomerization DHA->GLA Isomerization DHA->Pentulose Ribose β-D-Ribofuranose Pentulose->Ribose Isomerization

Caption: Key steps in the cyanosulfidic pathway for pyrimidine ribonucleoside synthesis.

The Challenge of Ribose Stability

A significant hurdle for the RNA world hypothesis is the inherent instability of ribose. [1][6]Sugars, including ribose, are known to decompose rapidly, especially under the alkaline conditions often invoked for the formose reaction. [6]

Quantitative Analysis of Ribose Decomposition

Studies have quantified the half-life of ribose under various conditions, highlighting its transient nature in the absence of stabilizing agents.

pHTemperature (°C)Half-lifeReference
7.010073 minutes[6]
7.0044 years[6]
4.0 - 8.040 - 120Varies (short)[6]
Borate Minerals: A Prebiotic Stabilizer

The discovery that borate minerals can stabilize ribose has provided a significant boost to the plausibility of the RNA world. [7][8][9]Borate forms complexes with the diol groups of ribose, particularly the 2' and 3' hydroxyls of the furanose form, which is the biologically relevant isomer. [8]This complexation sequesters ribose from degradation pathways. [8][10] Experiments have demonstrated a significant increase in ribose stability in the presence of borate. For instance, at pH 10 and room temperature, in the absence of borate, 20% of the initial ribose degrades within an hour. [7]In contrast, with 100 ppm of boron, the ribose concentration decreases by only about 5% and then remains stable. [7] dot

Borate_Stabilization Ribose β-D-Ribofuranose Complex Ribose-Borate Complex Ribose->Complex Degradation Degradation Products Ribose->Degradation Rapid Borate Borate Minerals Borate->Complex Stabilized_Ribose Stabilized Ribose Complex->Stabilized_Ribose Increased Stability

Caption: The stabilizing effect of borate minerals on β-D-ribofuranose.

Polymerization: From Monomers to Primordial RNA

The formation of phosphodiester bonds to link ribonucleotides into polymers is another critical step towards an RNA world. Non-enzymatic polymerization reactions, often catalyzed by mineral surfaces, are a key area of investigation.

Mineral-Catalyzed Polymerization

Montmorillonite clay has been shown to facilitate the non-enzymatic polymerization of activated mononucleotides. [1][11][12]These reactions typically involve activated monomers, such as phosphorimidazolides, which condense to form oligomers. [1]The clay surface is thought to concentrate the reactants and orient them in a way that promotes bond formation. [13]

Phosphorylation of Ribose

Before polymerization, ribose must be phosphorylated. Prebiotic phosphorylation of ribose has been demonstrated using various agents. A high-yield, regioselective one-pot synthesis of ribose 5'-phosphate has been achieved from an aqueous solution of ribose, phosphate, urea, and borate through simple thermal evaporation. [14][15]In this process, borate not only stabilizes ribose but also guides the phosphorylation to the 5'-hydroxyl position. [14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Formose Reaction for Ribose Synthesis

Objective: To synthesize a mixture of sugars, including ribose, from formaldehyde.

Materials:

  • Formaldehyde (e.g., 0.15 M)

  • Glycolaldehyde (as an initiator)

  • Calcium hydroxide (Ca(OH)₂) or other catalysts (e.g., zeolites) [5][16]* Water (degassed)

Procedure:

  • Prepare an aqueous solution of formaldehyde and glycolaldehyde.

  • Add the catalyst (e.g., a suspension of Ca(OH)₂).

  • Heat the mixture under controlled temperature (e.g., 60-80 °C) and pH. [5]4. Monitor the reaction over time, taking samples at regular intervals.

  • Quench the reaction by cooling and neutralization.

  • Analyze the products using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization. [5][16] dot

Formose_Workflow Start Prepare Formaldehyde & Glycolaldehyde Solution Add_Catalyst Add Catalyst (e.g., Ca(OH)₂) Start->Add_Catalyst Heat Heat at Controlled Temperature & pH Add_Catalyst->Heat Monitor Monitor Reaction (Sampling) Heat->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Products (GC-MS, HPLC) Quench->Analyze

Caption: Experimental workflow for the formose reaction.

Borate Stabilization of Ribose

Objective: To demonstrate the stabilizing effect of borate on ribose.

Materials:

  • D-ribose

  • Borate source (e.g., borax)

  • Buffer solutions to control pH

  • Water (ultrapure)

Procedure:

  • Prepare solutions of D-ribose at a known concentration.

  • Prepare separate solutions with varying concentrations of borate (e.g., 10 ppm, 100 ppm). [7]3. Mix the ribose and borate solutions and adjust the pH to the desired level (e.g., pH 10). [7]4. Incubate the solutions at a constant temperature (e.g., room temperature or 60 °C). [7]5. Take aliquots at different time points (e.g., 1 hour, 2 hours, etc.). [7]6. Analyze the concentration of remaining ribose in each aliquot using GC-MS or HPLC. [7]

Non-enzymatic Polymerization of RNA

Objective: To achieve the polymerization of activated ribonucleotides on a mineral surface.

Materials:

  • Activated ribonucleotides (e.g., 15 mM 2-MeImPA) [1]* Montmorillonite clay (50 mg/mL) [1]* Buffer solution (e.g., 0.1 M HEPES, pH 7) [1]* Salts (e.g., 0.2 M NaCl, 0.075 M MgCl₂) [1] Procedure:

  • Prepare a suspension of montmorillonite clay in the buffered salt solution.

  • Add the activated ribonucleotides to the clay suspension.

  • Incubate the mixture at room temperature for a specified period (e.g., 4 days). [1]4. Separate the clay from the supernatant.

  • Analyze the resulting oligomers using techniques such as anion-exchange HPLC and MALDI-MS. [1]

The Rise of Catalytic RNA: Ribozymes

The discovery of ribozymes, RNA molecules with catalytic activity, provided strong support for the RNA world hypothesis. [17]These primordial enzymes could have catalyzed a variety of reactions necessary for early life, including their own replication. Ribozymes have been shown to increase reaction rates by up to 10¹¹-fold. [18]

Ribozyme Kinetic Parameters Value Range Reference
Rate Enhancement Up to 10¹¹-fold [18]
kcat/Km Up to 10⁸ M⁻¹ min⁻¹ [18]

| Km (for some substrates) | ~10-30 µM | [19] |

Beyond RNA: The "Pre-RNA World" and Xeno-Nucleic Acids (XNAs)

The challenges associated with the prebiotic synthesis and stability of ribose have led some researchers to propose the existence of a "pre-RNA world," where life was based on simpler, more stable genetic polymers. Xeno-nucleic acids (XNAs) are synthetic nucleic acid analogues with different sugar backbones. Some XNAs, such as threose nucleic acid (TNA) and peptide nucleic acid (PNA), are considered plausible candidates for primordial genetic materials.

Conclusion

β-D-ribofuranose holds a unique and indispensable position in our understanding of the chemical origins of life. While significant challenges remain in elucidating a complete and robust prebiotic pathway to RNA, the collective evidence strongly suggests that the formation, stabilization, and polymerization of ribose were key events on the early Earth. The formose reaction, despite its complexities, provides a plausible, albeit inefficient, source of ribose. The stabilizing role of borate minerals and the catalytic activity of clays in promoting polymerization offer compelling solutions to some of the major hurdles. The ongoing exploration of alternative pathways like the cyanosulfidic route and the potential of XNAs continue to enrich our understanding of the fascinating chemical journey that led to the dawn of life. This guide serves as a technical resource to facilitate further research into the pivotal role of β-D-ribofuranose in this grand narrative.

References

metabolic pathways involving phosphorylated beta-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Metabolic Pathways Involving Phosphorylated Beta-D-Ribofuranose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphorylated forms of this compound, particularly D-ribose-5-phosphate (R5P) and its activated derivative 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), are central intermediates in cellular metabolism.[1][2] These molecules serve as critical precursors for the biosynthesis of nucleotides, the amino acids histidine and tryptophan, and various cofactors.[1] This technical guide provides a comprehensive overview of the core metabolic pathways originating from these phosphorylated sugars, details quantitative data, outlines key experimental protocols for their study, and presents visual diagrams of the involved pathways and workflows. Understanding these intricate pathways is paramount for research in cellular physiology, disease pathology, and the development of novel therapeutics targeting metabolic processes.

The Genesis of Phosphorylated Ribose: The Pentose Phosphate Pathway

The primary route for the synthesis of ribose-5-phosphate is the Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt.[3][4] This cytosolic pathway runs parallel to glycolysis and is fundamental for its production of NADPH and the precursor for nucleotide synthesis, R5P.[3][5] The PPP does not generate ATP.[5] It consists of two distinct phases: the oxidative and the non-oxidative phase.

  • Oxidative Phase: This phase is irreversible and involves the oxidation of glucose-6-phosphate. It generates two molecules of NADPH for each molecule of glucose-6-phosphate that is converted to ribulose-5-phosphate.[6] NADPH is vital for reductive biosynthesis reactions, such as fatty acid synthesis, and for protecting the cell against oxidative stress.[4][7] The key regulatory enzyme, glucose-6-phosphate dehydrogenase (G6PD), catalyzes the first committed step and is allosterically inhibited by high levels of NADPH.[7]

  • Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[3] Its primary function is to convert ribulose-5-phosphate into ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis.[5] It also allows for the conversion of excess pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[8]

Pentose_Phosphate_Pathway Oxidative and Non-Oxidative Phases of the Pentose Phosphate Pathway cluster_oxidative Oxidative Phase (Irreversible) G6P Glucose-6-P PGL 6-Phospho-glucono-δ-lactone G6P->PGL G6PD NADP1 NADP+ PG 6-Phospho-gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P NADP2 NADP+ CO2 CO2 R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P NADPH1 NADPH NADP1->NADPH1 H+ NADPH2 NADPH NADP2->NADPH2 H+ S7P Sedoheptulose-7-P R5P->S7P Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis To Nucleotide Synthesis G3P Glyceraldehyde-3-P X5P->G3P F6P Fructose-6-P X5P->F6P E4P Erythrose-4-P S7P->E4P G3P->F6P Glycolysis Glycolysis G3P->Glycolysis To Glycolysis E4P->F6P F6P->Glycolysis To Glycolysis

The Pentose Phosphate Pathway generates R5P and NADPH.

PRPP: The Activated Ribose Donor

While R5P is the direct precursor for the ribose moiety, most biosynthetic pathways require a more activated form: 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[2] PRPP is synthesized from R5P and ATP by the enzyme PRPP synthetase (PRS).[1][9] This reaction involves the transfer of a pyrophosphoryl group from ATP to the C-1 position of R5P.[2] PRPP is a crucial metabolic node, channeling ribose into numerous pathways.[10] Its synthesis is tightly regulated to balance nucleotide pools and prevent cellular dysfunction.[9]

PRPP_Hub Central Role of PRPP in Metabolism PRPP Phosphoribosyl Pyrophosphate (PRPP) Purine_de_novo Purine De Novo Synthesis PRPP->Purine_de_novo Pyrimidine_de_novo Pyrimidine De Novo Synthesis PRPP->Pyrimidine_de_novo Salvage Nucleotide Salvage Pathways PRPP->Salvage Histidine Histidine Biosynthesis PRPP->Histidine Tryptophan Tryptophan Biosynthesis PRPP->Tryptophan NAD NAD+ Biosynthesis PRPP->NAD R5P Ribose-5-Phosphate PRS PRPP Synthetase (PRS) R5P->PRS PRS->PRPP ATP -> AMP

PRPP is a key intermediate for multiple biosynthetic pathways.

Downstream Metabolic Fates of PRPP

PRPP serves as the donor of the ribose-5-phosphate moiety in several major biosynthetic pathways.

De Novo Purine Nucleotide Biosynthesis

In the de novo synthesis of purines, the purine ring is assembled step-by-step directly onto the ribose sugar provided by PRPP.[11][12] The pathway begins with the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by PRPP amidotransferase.[12] Through a series of subsequent reactions, the pathway leads to the formation of inosine 5′-monophosphate (IMP), which is the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[11]

Purine_Synthesis Simplified De Novo Purine Biosynthesis PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA PRPP Amidotransferase Multi_Steps Multiple Steps (Glycine, Glutamine, Aspartate, Formate, CO2) PRA->Multi_Steps IMP Inosine Monophosphate (IMP) Multi_Steps->IMP AMP AMP IMP->AMP GTP -> GDP GMP GMP IMP->GMP ATP -> AMP

De novo purine synthesis builds the purine ring on PRPP.
De Novo Pyrimidine Nucleotide Biosynthesis

Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first before being attached to the ribose-5-phosphate moiety.[11] PRPP enters the pathway in the reaction where orotate phosphoribosyltransferase catalyzes the conversion of orotate to orotidine 5'-monophosphate (OMP).[11] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[11]

Nucleotide Salvage Pathways

Salvage pathways are an energy-efficient alternative to de novo synthesis, recycling bases and nucleosides from the degradation of DNA and RNA.[13][14] In purine salvage, enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly attach a purine base to the ribose moiety of PRPP, forming a nucleotide monophosphate.[13] These pathways are crucial in tissues that cannot perform de novo synthesis.[13]

Amino Acid Biosynthesis

PRPP is an essential substrate for the biosynthesis of two amino acids:

  • Histidine: The biosynthesis of histidine is an unbranched, ten-step pathway that begins with the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase.[15][16] Three carbons and the amino group of the final histidine molecule are derived from the PRPP precursor.[15]

  • Tryptophan: In plants and microorganisms, the second step of tryptophan biosynthesis involves the enzyme anthranilate phosphoribosyltransferase, which conjugates anthranilate to PRPP.[17][18]

Cofactor Biosynthesis

PRPP is also a precursor in the synthesis of the cofactors NAD (nicotinamide adenine dinucleotide) and NADP.[1][2]

Quantitative Data

Quantitative analysis of metabolic pathways provides crucial insights into enzyme efficiency and the regulation of metabolic flux. The data presented here are representative and can vary significantly based on the organism, tissue, and experimental conditions.

Table 1: Kinetic Properties of PRPP Synthase (PRS)

PRPP Synthetase is a key regulatory enzyme. Its kinetic properties have been studied in various organisms. Superactivity of this enzyme, often due to genetic mutations, can lead to an overproduction of purines and the clinical condition of gout.[19]

Organism/TissueSubstrateK_m (µM)ActivatorsInhibitorsReference(s)
Salmonella typhimuriumRibose-5-P160Mg²⁺ADP, GDP[20]
MgATP²⁻90[20]
Human ErythrocytesRibose-5-P30PᵢADP, GDP, 2,3-DPG
ATP12[19]
Bacillus subtilisRibose-5-P22-ADP
ATP110-[2]
Table 2: Specific Activity of PRPP Synthetase in Human Cells

Specific activity measurements are vital for diagnosing enzyme-related disorders.

Cell TypeConditionSpecific Activity (nmol/hour/mg protein)Reference(s)
Human ErythrocytesNormal102 ± 20 (nmol/hour/mg Hb)[21]
Human FibroblastsNormal150 - 300[19]
Human FibroblastsPRS Superactivity450 - 900[19]

Experimental Protocols

Studying these complex pathways requires robust analytical methods to quantify metabolites and measure enzyme activities.

Analysis of Phosphorylated Metabolites by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of phosphorylated intermediates like R5P and PRPP.[6][22]

Protocol Outline: Targeted Metabolomics of Phosphorylated Sugars

  • Cell Culture and Treatment: Grow cells to the desired confluency (e.g., 80%). Apply experimental treatments as required.

  • Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state.

    • Aspirate the culture medium.

    • Immediately wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled (-80°C) extraction solvent, typically 80% methanol, to the culture plate.[23]

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol solution and transfer the lysate to a microcentrifuge tube.[23]

    • Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[23]

  • Sample Preparation:

    • Carefully collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Chromatography: Separate metabolites using hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column suitable for polar compounds.[24][25]

    • Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode, which is optimal for detecting phosphorylated molecules.[23]

  • Data Analysis:

    • Identify metabolites based on accurate mass-to-charge ratio (m/z) and retention time compared to authentic standards.

    • Quantify peak areas to determine the relative or absolute concentrations of the target metabolites.

LCMS_Workflow Experimental Workflow for LC-MS Metabolomics start Cell Culture (& Experimental Treatment) quench Metabolic Quenching (e.g., Cold 80% Methanol) start->quench extract Metabolite Extraction (Centrifugation) quench->extract prep Sample Preparation (Drying & Reconstitution) extract->prep lcms LC-MS Analysis (HILIC, Negative Ion Mode) prep->lcms data Data Processing (Identification & Quantification) lcms->data result Metabolite Profile data->result

A typical workflow for analyzing cellular metabolites via LC-MS.
Enzyme Activity Assays

Protocol: Continuous Spectrophotometric Assay for PRPP Synthetase

This assay measures PRPP synthetase activity by coupling the production of PRPP to subsequent reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[21][26][27]

  • Principle:

    • Ribose-5-P + ATP --(PRPP Synthetase)--> PRPP + AMP

    • PRPP + Hypoxanthine --(HGPRT)--> IMP + PPᵢ

    • IMP + NAD⁺ + H₂O --(IMPDH)--> XMP + NADH + H⁺[27] (Note: Some assay kits use a different coupling system that consumes NADH)[28]

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

    • Substrates: Ribose-5-phosphate, ATP, Hypoxanthine, NAD⁺

    • Cofactors: MgCl₂

    • Coupling Enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), IMP dehydrogenase (IMPDH)

    • Sample: Cell lysate or purified enzyme

  • Procedure:

    • Prepare a reaction mixture containing all components except for one of the primary substrates (e.g., Ribose-5-P) to be used for initiation.

    • Add the cell lysate or purified enzyme to the reaction mixture in a 96-well plate or cuvette.

    • Place the plate/cuvette in a spectrophotometer set to 340 nm and equilibrate to the desired temperature (e.g., 37°C).[26]

    • Initiate the reaction by adding the final substrate (e.g., Ribose-5-P).

    • Monitor the change in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the PRPP synthetase activity.[27]

    • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and the protein concentration of the sample.

Conclusion and Future Directions

The metabolic pathways originating from phosphorylated this compound are foundational to the synthesis of life's most essential macromolecules. The central intermediate, PRPP, lies at the crossroads of carbohydrate, nucleotide, and amino acid metabolism, making its synthesis and utilization a point of intense cellular regulation. The intricate network of enzymes and intermediates described herein represents a rich landscape of potential targets for drug development, particularly in the fields of oncology, infectious diseases, and metabolic disorders. Advances in analytical techniques like mass spectrometry are continuously enhancing our ability to probe these pathways, promising deeper insights into cellular function and the molecular basis of disease.

References

prebiotic synthesis and selection of beta-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Prebiotic Synthesis and Selection of β-D-Ribofuranose

Introduction

The emergence of RNA is a cornerstone of the "RNA World" hypothesis, which posits that RNA, or a similar polymer, was the primary genetic and catalytic molecule for the earliest forms of life. A fundamental prerequisite for this hypothesis is a plausible prebiotic pathway for the synthesis and accumulation of its constituent sugar, D-ribose. However, the formation of ribose on the primitive Earth presents a significant challenge due to its complex synthesis and inherent instability. This technical guide provides a comprehensive overview of the prevailing theories and experimental evidence for the prebiotic synthesis of ribose, with a particular focus on the mechanisms that could have led to the selection of the specific β-D-ribofuranose isomer required for the canonical structure of RNA.

The Formose Reaction: A Plausible but Problematic Source

The most widely cited prebiotic route to sugars is the formose reaction, first described by Aleksandr Butlerov in 1861.[1] This reaction involves the base-catalyzed polymerization of formaldehyde (HCHO), a simple organic molecule believed to have been abundant on the early Earth, to produce a complex mixture of carbohydrates.[2][3]

The reaction is autocatalytic, initiated by the formation of glycolaldehyde from two molecules of formaldehyde.[1] This C2 sugar then catalyzes further condensations, leading to a cascade of aldol reactions, retro-aldol reactions, and isomerizations that produce trioses, tetroses, pentoses (including ribose), and hexoses.[4][5] While the formose reaction can generate ribose, it suffers from several critical drawbacks in a prebiotic context:

  • Lack of Selectivity : The reaction produces a complex, heterogeneous mixture of sugars, often referred to as a "brown tar," with very low yields of ribose, typically less than 1% of the total sugar product.[2][5][6]

  • Instability of Products : The alkaline conditions required to drive the formose reaction also promote the degradation of the sugar products, including ribose, which is particularly unstable.[2][7][8] The half-life of ribose under such conditions can be on the order of minutes.[8][9]

  • Interference : The presence of nitrogenous compounds, necessary for the synthesis of nucleobases, can interfere with the formose reaction by reacting with formaldehyde and its products.[2]

  • Lack of Enantioselectivity : The formose reaction is not stereoselective and produces a racemic mixture of D- and L-sugars.[4][10] Life, however, almost exclusively utilizes D-ribose.

Formose_Reaction_Pathway cluster_main Formose Reaction Cascade cluster_inputs Inputs cluster_outputs Outputs F1 Formaldehyde (C1) GA Glycolaldehyde (C2) F1->GA F2 Formaldehyde (C1) F2->GA GLA Glyceraldehyde (C3) GA->GLA + C1 DHA Dihydroxyacetone (C3) GLA->DHA Isomerization Other Other Sugars (Trioses, Tetroses, Hexoses) GLA->Other DHA->GLA P Pentuloses (C5) DHA->P + C2 Rib Ribose (C5) P->Rib Isomerization P->Other Output Complex Mixture of Sugars (Low Ribose Yield) Input Formaldehyde (Prebiotic Precursor) Borate_Stabilization Ribose D-Ribofuranose + cis-diols Complex Ribose-Borate Complex (Stable) Ribose->Complex Complexes with Degradation Degradation (Brown Tar) Ribose->Degradation Unstable under alkaline conditions Borate Borate Mineral Borate->Complex Complex->Ribose Reversible OtherPentoses Other Pentoses (Arabinose, Xylose, Lyxose) OtherPentoses->Degradation Less stabilized by borate Stereochemical_Selection_Logic Start Racemic Mixture of Pentoses (from Formose Reaction) Step1 Stabilization & Enantioselection (e.g., Borate, Chiral Minerals) Start->Step1 D_Ribose Accumulation of D-Ribose Step1->D_Ribose Step2 Glycosidic Bond Formation (Reaction with Nucleobase) D_Ribose->Step2 Beta_Furanoside Preferential Formation of β-D-Ribofuranoside Step2->Beta_Furanoside End Structurally Fit for RNA Backbone Beta_Furanoside->End Leads to (Steric Suitability) Experimental_Workflow_Enantioselective_Synthesis cluster_prep 1. Catalyst Preparation cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Product Analysis p1 Synthesize Hydroxyapatite with Chiral Modifier (e.g., D-Malic Acid) p2 Formation of d-CMHAPF (Chiral Surface) p1->p2 r2 Immerse d-CMHAPF Catalyst p2->r2 Add to r1 Prepare Reactant Solution (Glycolaldehyde + Glyceraldehyde) r1->r2 r3 Incubate at Controlled Temperature r2->r3 a1 Extract Product Solution r3->a1 Yields a2 Derivatize Sugars a1->a2 a3 Chiral Chromatography (HPLC/GC) a2->a3 a4 Quantify D- and L-Ribose & Calculate Enantiomeric Excess (ee) a3->a4

References

The Unsung Architect: A Technical Guide to the Structural Importance of the beta-D-Ribofuranose Scaffold in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural and functional versatility of ribonucleic acid (RNA) is fundamental to a vast array of biological processes, from the storage and transmission of genetic information to catalysis and regulation. At the heart of this versatility lies the beta-D-ribofuranose scaffold, a five-membered sugar ring whose subtle chemical features and conformational dynamics dictate the global architecture and functional capacity of RNA. This technical guide provides an in-depth exploration of the structural importance of the ribose sugar in RNA, detailing its chemical properties, conformational states, and profound influence on RNA structure, stability, recognition, and catalysis. We present quantitative data on ribose conformation, detailed experimental protocols for its characterization, and logical diagrams to illustrate key structural relationships, offering a comprehensive resource for researchers in molecular biology and drug development.

Introduction: The Centrality of the Ribose Sugar

While the nucleobases encode genetic information, the this compound sugar forms the very backbone of RNA, linking phosphate groups to create the polymer chain.[1] Unlike its counterpart in DNA, deoxyribose, the ribose in RNA possesses a hydroxyl group at the 2' position. This seemingly minor addition has monumental consequences, acting as a primary determinant of the chemical, structural, and functional differences between RNA and DNA.[2][3] The ribose scaffold is not a rigid entity but a dynamic structure whose conformational preferences, primarily the "sugar pucker," directly govern the helical geometry of RNA, its ability to form complex tertiary structures, and its interactions with other molecules.[4] Understanding the intricacies of the ribose scaffold is therefore critical for elucidating RNA function and for the rational design of RNA-targeted therapeutics.

Chemical Architecture of the this compound Scaffold

The defining features of the RNA sugar are threefold: its five-membered furanose ring structure, the beta-anomeric configuration of the glycosidic bond linking it to the nucleobase, and the presence of the 2'-hydroxyl group.

  • Furanose Ring: The five-membered ring is inherently non-planar, leading to a puckered conformation that is crucial for its structural role.[5] This puckering is not static but exists in a dynamic equilibrium between several conformations.

  • Beta-Anomeric Linkage: The nucleobase is attached to the C1' atom of the ribose in a beta-configuration, meaning the base is positioned on the same side of the sugar ring as the C5' hydroxyl group. This specific stereochemistry is essential for the proper geometry of the resulting nucleotide.

  • The 2'-Hydroxyl Group (2'-OH): This functional group is the key distinction between RNA and DNA.[3] The 2'-OH is a hydrogen bond donor and acceptor, enabling it to form critical interactions that stabilize RNA's tertiary structure, such as in ribose zippers.[2][6] It also plays a direct role in catalysis by acting as a nucleophile in ribozyme-mediated reactions and is responsible for RNA's susceptibility to alkaline hydrolysis.[7][8]

Conformational Dynamics: The Sugar Pucker

The non-planar furanose ring adopts puckered conformations to relieve steric strain. The two most predominant conformations in RNA are the C3'-endo and C2'-endo puckers.[7] In the C3'-endo pucker, the C3' atom is displaced from the plane formed by the C1', C2', C4', and O4' atoms, on the same side as the C5' atom and the nucleobase. Conversely, in the C2'-endo pucker, the C2' atom is displaced towards this same side.[9]

This dynamic equilibrium between C3'-endo (also known as North or N-type) and C2'-endo (South or S-type) is described by a pseudorotation phase angle (P).[10][11] The C3'-endo conformation is the thermodynamically favored state for ribonucleotides in a helical context, a preference strongly influenced by the steric and electronic properties of the 2'-OH group.[12][13]

Quantitative Analysis of Sugar Pucker and Helical Geometry

The sugar pucker of a nucleotide directly influences the distance between adjacent phosphate groups in the RNA backbone, which in turn dictates the overall helical geometry. The C3'-endo pucker characteristic of RNA results in a shorter phosphate-phosphate distance (~6 Å) compared to the C2'-endo pucker seen in B-form DNA (~7 Å), leading to the compact, wide A-form helix.[14]

ParameterC3'-endo (A-form RNA)C2'-endo (B-form DNA)
Pseudorotation Phase Angle (P) 0° - 36° (North)144° - 180° (South)
Glycosidic Torsion Angle (χ) -161° ± 19° (anti)< -140° (high-anti)
Axial P-P Distance ~5.8 - 6.0 Å~7.0 Å
Helical Rise per Base Pair ~2.6 - 2.8 Å~3.4 Å
Base Pairs per Turn ~11~10.5
Base Pair Tilt ~20°~-6°
Major Groove Narrow and DeepWide and Accessible
Minor Groove Wide and ShallowNarrow and Deep

Table 1: Comparison of conformational and helical parameters associated with C3'-endo (A-form RNA) and C2'-endo (B-form DNA) sugar puckers. Data compiled from multiple sources.[12][14][15][16]

The logical relationship between the ribose pucker and the resulting helical form is a cornerstone of nucleic acid structure. This can be visualized as a flow of conformational influence.

SugarPucker_To_HelicalForm cluster_ribose Ribose Conformation cluster_backbone Backbone Geometry cluster_helix Helical Structure C3_endo C3'-endo Pucker (North) Short_P_P Short P-P Distance (~6 Å) C3_endo->Short_P_P causes C2_endo C2'-endo Pucker (South) Long_P_P Long P-P Distance (~7 Å) C2_endo->Long_P_P causes A_Form A-Form Helix (RNA) Short_P_P->A_Form results in B_Form B-Form Helix (DNA) Long_P_P->B_Form results in

Figure 1. Logical flow from ribose pucker to helical geometry.

Structural and Functional Implications

The 2'-Hydroxyl: A Double-Edged Sword

The 2'-OH group is a nexus of RNA's structural and functional properties.

  • Chemical Instability: Under alkaline conditions, the 2'-OH can be deprotonated, turning it into a potent nucleophile that attacks the adjacent phosphodiester bond.[2] This leads to the cleavage of the RNA backbone, a mechanism known as alkaline hydrolysis.[7][17] While this renders RNA less stable than DNA, this instability is advantageous for transient molecules like messenger RNA (mRNA) that require rapid turnover.[18]

RNA_Hydrolysis node_start RNA Backbone (in alkaline conditions) node_deprotonate Deprotonation of 2'-OH node_start->node_deprotonate OH⁻ node_nucleophile Formation of 2'-Alkoxide (Potent Nucleophile) node_deprotonate->node_nucleophile node_attack Nucleophilic Attack on adjacent Phosphorus node_nucleophile->node_attack node_intermediate Pentacovalent Transition State node_attack->node_intermediate node_cleavage Phosphodiester Bond Cleavage node_intermediate->node_cleavage node_products 2',3'-Cyclic Phosphate + New 5'-OH Terminus node_cleavage->node_products

Figure 2. Mechanism of alkaline-catalyzed RNA hydrolysis.
  • Catalytic Activity: In many ribozymes, the 2'-OH of a specific nucleotide within the RNA itself or a substrate acts as the nucleophile to initiate phosphodiester bond cleavage or ligation.[4][6] The precise positioning of this 2'-OH within the folded three-dimensional structure of the ribozyme is critical for catalysis.

  • Structural Diversity: The hydrogen-bonding capability of the 2'-OH group allows it to participate in extensive networks of interactions with other parts of the RNA molecule or with water, stabilizing complex tertiary folds that are inaccessible to DNA.[2][19] This allows RNA to form intricate structures like pseudoknots, tetraloops, and ribose zippers, which are essential for its diverse functions.[6]

Role in Molecular Recognition

The unique A-form helix of RNA, dictated by the C3'-endo pucker of the ribose, presents a wide, shallow minor groove and a deep, narrow major groove.[12] This distinct topography is a key feature for recognition by RNA-binding proteins and other molecules. The 2'-hydroxyl groups lining the minor groove provide additional hydrogen bonding opportunities, contributing to the specificity of these interactions.[17] In drug development, the ribose scaffold itself, with its specific stereochemistry and functional groups, can be exploited as a recognition element for the design of selective RNA-targeting small molecules.[12][20]

Experimental Methodologies for Studying the Ribose Scaffold

Determining the conformation of the ribose scaffold is central to understanding RNA structure. Several biophysical techniques are employed for this purpose.

Experimental_Workflow_RNA_Structure cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_output Data Output cluster_model Structure Determination synthesis RNA Synthesis (Chemical or In Vitro Transcription) purification Purification (e.g., PAGE, HPLC) synthesis->purification folding Folding (Annealing, Ion addition) purification->folding nmr NMR Spectroscopy folding->nmr xray X-ray Crystallography folding->xray shape Chemical Probing (e.g., SHAPE-MaP) folding->shape nmr_data J-couplings, NOEs → Sugar Pucker, Distances nmr->nmr_data xray_data Diffraction Pattern → Electron Density Map xray->xray_data shape_data Reactivity Profile → Local Flexibility shape->shape_data model 3D Structural Model nmr_data->model xray_data->model shape_data->model

Figure 3. Generalized workflow for RNA structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for determining sugar pucker conformation. The equilibrium between N-type and S-type puckers can be quantified by measuring the scalar coupling constants (J-couplings) between protons on the ribose ring.[10]

Protocol Outline: Determination of Sugar Pucker by 2D NMR

  • Sample Preparation:

    • Synthesize or transcribe the RNA of interest, often with 13C/15N isotopic labeling for enhanced resolution.[21]

    • Purify the RNA to homogeneity using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Dissolve the RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O) to a final concentration of ~0.5-1.0 mM.

    • Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy), on a high-field NMR spectrometer (≥600 MHz).

    • The key measurement is the 3JH1'-H2' coupling constant, which is highly sensitive to the sugar pucker.[10]

    • A strong H1'-H2' cross-peak in a DQF-COSY or TOCSY spectrum indicates a large coupling constant (~8-10 Hz), characteristic of a C2'-endo (S-type) pucker.[10]

    • A very weak or absent H1'-H2' cross-peak indicates a small coupling constant (< 2 Hz), characteristic of a C3'-endo (N-type) pucker.[10]

  • Data Analysis:

    • Assign the proton resonances of the ribose sugars.

    • Measure the magnitude of the 3JH1'-H2' coupling constants for each nucleotide from the fine structure of cross-peaks in high-resolution spectra.

    • Use these coupling constants in specialized software (e.g., PSEUROT) to calculate the pseudorotation phase angle (P) and the relative populations of the N and S conformers for each nucleotide in the RNA sequence.[22]

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of RNA structure, including the precise conformation of the ribose rings.

Protocol Outline: RNA Structure Determination by X-ray Crystallography

  • Sample Preparation and Crystallization:

    • Prepare highly pure, conformationally homogeneous RNA (>95% purity) in milligram quantities.[1]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (hanging drop or sitting drop) to find conditions that yield well-ordered, single crystals.[23] This is often the most significant bottleneck in the process.[24]

  • Data Collection:

    • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal in a synchrotron X-ray beamline.

    • Rotate the crystal in the X-ray beam and collect diffraction data as a series of images on a detector.[23]

  • Structure Determination and Refinement:

    • Process the diffraction images to determine the intensities and positions of the diffraction spots.

    • Solve the "phase problem" to calculate an initial electron density map. This can be done through methods like molecular replacement (if a similar structure is known), or experimental phasing techniques like multi-wavelength anomalous diffraction (MAD) using heavy-atom derivatives.[5]

    • Build an atomic model of the RNA into the electron density map.

    • Refine the atomic coordinates against the experimental data to improve the fit and geometric quality of the model. The final refined structure will show the precise sugar pucker of each nucleotide.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a chemical probing technique that provides information on the local flexibility of each nucleotide in an RNA molecule at single-nucleotide resolution. The method relies on electrophilic reagents that preferentially acylate the 2'-OH of flexible, unconstrained ribose sugars.[8]

Protocol Outline: SHAPE-MaP Experiment

  • RNA Modification:

    • Fold the RNA of interest under the desired buffer conditions.

    • Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NMIA). A parallel "no reagent" control is also prepared.[19] The reagent acylates the 2'-OH of conformationally flexible nucleotides.

    • Quench the reaction and purify the modified RNA.

  • Mutational Profiling by Reverse Transcription:

    • Perform reverse transcription on the modified RNA using a reverse transcriptase that misincorporates a nucleotide when it encounters a SHAPE adduct. This process introduces mutations into the resulting cDNA at the sites of modification.[25][26]

  • Sequencing and Data Analysis:

    • Prepare a sequencing library from the generated cDNA and perform high-throughput sequencing.

    • Align the sequencing reads to the reference RNA sequence.

    • Calculate the mutation rate at each nucleotide position for both the reagent-treated and control samples.

    • The SHAPE reactivity is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the treated sample. High reactivity indicates a flexible nucleotide, while low reactivity suggests the nucleotide is constrained, likely through base-pairing or other interactions.

Conclusion

The this compound scaffold is far more than a simple linker in the RNA polymer. Its inherent chemical properties and conformational plasticity are the primary drivers of RNA's unique structural and functional repertoire. The 2'-hydroxyl group endows RNA with catalytic potential and structural versatility while also rendering it chemically labile, a feature exploited for biological regulation. The sugar's conformational preference for the C3'-endo pucker is the direct cause of RNA's canonical A-form helix, which in turn dictates its recognition by proteins and other ligands. For researchers in basic science and drug development, a deep, quantitative understanding of the ribose scaffold—achieved through the experimental methodologies detailed herein—is indispensable for manipulating RNA structure, elucidating its biological roles, and designing novel therapeutics that target this fundamental biomolecule.

References

An In-depth Technical Guide to the Thermodynamic Stability of β-D-Ribofuranose versus other Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of β-D-ribofuranose in comparison to its other anomeric and cyclic forms. The document delves into the underlying physicochemical principles, presents quantitative data from experimental and computational studies, outlines detailed methodologies, and explores the biological significance of the β-D-ribofuranose structure.

Introduction: The Isomeric Complexity of D-Ribose

D-ribose, a pentose monosaccharide, is of paramount biological importance as the core component of RNA, ATP, and various essential cofactors.[1] In solution, D-ribose does not exist as a single structure but as a complex equilibrium mixture of its linear aldehyde form and several cyclic hemiacetal isomers. The cyclization occurs through the intramolecular reaction of the aldehyde group with one of the hydroxyl groups. Attack by the C4-hydroxyl group forms a five-membered ring, known as a ribofuranose , while attack by the C5-hydroxyl group results in a six-membered ring, a ribopyranose .[2]

Furthermore, the formation of the new chiral center at the anomeric carbon (C1) gives rise to two distinct diastereomers for each ring form: the α-anomer and the β-anomer .[3] This results in four primary cyclic isomers: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose. While the β-D-ribofuranose form is the exclusive building block of biological nucleic acids, it is not the most thermodynamically stable isomer in a simple aqueous solution.[1][2] Understanding the factors that govern the relative stabilities of these anomers is critical for research in chemical biology, nucleotide chemistry, and drug design.

Physicochemical Principles Governing Stability

The thermodynamic stability of each ribose isomer is dictated by a delicate balance of several stereoelectronic and conformational factors.

  • Anomeric Effect : This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to favor an axial orientation over the sterically less hindered equatorial position.[4] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[4] This orbital overlap is geometrically optimal when the substituent is in the axial position. Both endo-anomeric (involving the ring oxygen) and exo-anomeric (involving the substituent's oxygen) effects contribute to the overall stability.[5] While prominent in pyranoses, a weaker anomeric effect also exists in furanose rings.[6]

  • Steric Interactions : Repulsive van der Waals forces between non-bonded atoms play a crucial role. In pyranose rings, bulky substituents prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions.[7][8] For the more flexible furanose ring, which adopts envelope (E) and twist (T) conformations, stability is influenced by minimizing eclipsing interactions between adjacent substituents.[5] Unfavorable ecliptic interactions between the 2-OH and 3-OH groups are a significant factor in the conformational preferences of the ribofuranose ring.[5][9]

  • Intramolecular Hydrogen Bonding : The specific spatial arrangement of hydroxyl groups can allow for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, sometimes overriding other destabilizing effects.[10]

  • Solvation : The solvent environment can influence the anomeric equilibrium. Polar solvents can stabilize more polar conformers and can compete with intramolecular hydrogen bonds, thereby shifting the equilibrium.

Quantitative Analysis of D-Ribose Anomer Distribution

The relative populations of D-ribose isomers have been determined both experimentally in aqueous solution and computationally in the gas phase. The results highlight a significant difference between the solution and intrinsic gas-phase stabilities.

Data Presentation

Table 1: Experimentally Determined Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution at Room Temperature

IsomerRing TypeAnomerRelative Abundance (%)
β-D-ribopyranosePyranoseβ~59%
α-D-ribopyranosePyranoseα~20%
β-D-ribofuranoseFuranoseβ~13%
α-D-ribofuranoseFuranoseα~7%
Open-chainLinearN/A~0.1%
Data sourced from reference[2].

Table 2: Calculated Gas-Phase Thermodynamic Stability of D-Ribose Isomers

Isomer FormAnomerRing ConformationRelative Gibbs Free Energy (ΔG)
β-D-ribopyranoseβ¹C₄ / ⁴C₁Global Minimum (most stable)
α-D-ribofuranoseα²T₁+10.4 kJ/mol relative to global minimum
Data represents the lowest energy conformers calculated using high-level computational methods (G4). Sourced from reference[10]. Note that multiple low-energy pyranose conformers exist within a very narrow energy range.[10]

From the data, it is evident that in aqueous solution, the six-membered pyranose forms are overwhelmingly dominant, accounting for nearly 80% of the population.[2] The β-pyranose anomer is the most stable isomer. Conversely, computational studies on isolated gas-phase ribose molecules also identify the β-pyranose as the global minimum, but interestingly, they find the α-ribofuranose to be the most stable of the furanose forms.[10] This discrepancy underscores the significant influence of solvation and intermolecular interactions on the conformational and anomeric equilibrium of ribose.

Experimental and Computational Protocols

The determination of anomeric stability and distribution relies on sophisticated analytical and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental method for quantifying the anomeric equilibrium of sugars in solution.

  • Sample Preparation : A sample of D-ribose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. D₂O is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Equilibration (Mutarotation) : The solution is allowed to stand at a constant temperature (e.g., room temperature) for a sufficient period (typically several hours) to ensure that the equilibrium between all anomers and the open-chain form is fully established.

  • Data Acquisition : A high-resolution one-dimensional ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and precise temperature control.

  • Spectral Analysis :

    • Identification : The anomeric protons (H1) of the different isomers are identified. These protons are attached to the hemiacetal carbon and typically resonate in a distinct, downfield region of the spectrum (around 5 ppm) from the other sugar protons. Each anomer (α-furanose, β-furanose, α-pyranose, β-pyranose) gives a unique signal for its anomeric proton.

    • Quantification : The relative concentration of each anomer is determined by integrating the area under the corresponding anomeric proton signal. The percentage of each isomer is calculated by dividing its integral value by the sum of the integrals for all anomeric signals.

  • Conformational Analysis : Two-dimensional NMR experiments (like COSY and NOESY) and the analysis of proton-proton coupling constants (³JHH) can provide detailed information about the conformation (e.g., puckering) of the furanose and pyranose rings.[11][12]

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides insights into the intrinsic stability of molecules in the absence of solvent.

  • Initial Structure Generation : Three-dimensional structures for all possible isomers (α/β-furanose, α/β-pyranose) and their likely ring conformations (e.g., various envelope and twist forms for furanoses) are generated.

  • Conformational Search : A systematic or stochastic conformational search is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFFs), to identify a broad range of low-energy starting geometries for each isomer.

  • Geometry Optimization : The geometries of the low-energy conformers are then optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like M06-2X or B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)) is commonly employed.[10][13][14] This process finds the lowest energy geometry for each conformer.

  • Vibrational Frequency Calculation : For each optimized structure, vibrational frequencies are calculated at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the calculation of thermal corrections.

  • Gibbs Free Energy Calculation : The electronic energy from the optimization and the thermal corrections (including zero-point vibrational energy) from the frequency calculation are used to compute the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).

  • Stability Analysis : The relative thermodynamic stability of the anomers is determined by comparing their calculated Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.

Visualizations: Workflows and Concepts

To clarify the relationships and processes described, the following diagrams are provided.

Anomeric_Equilibrium cluster_cyclic Cyclic Hemiacetal Forms alpha_F α-D-Ribofuranose beta_F β-D-Ribofuranose alpha_P α-D-Ribopyranose beta_P β-D-Ribopyranose Linear Open-Chain D-Ribose Linear->alpha_F Linear->beta_F Linear->alpha_P Linear->beta_P

Caption: Equilibrium between the open-chain and four cyclic anomers of D-ribose in solution.

Anomeric_Effect cluster_axial Axial Anomer (Stabilized) cluster_equatorial Equatorial Anomer (Less Stable) n_orbital_ax n (Oxygen Lone Pair) sigma_star_ax σ* (C-X Antibonding) n_orbital_ax->sigma_star_ax Hyperconjugation (Good Overlap) n_orbital_eq n (Oxygen Lone Pair) sigma_star_eq σ* (C-X Antibonding) n_orbital_eq->sigma_star_eq Poor Overlap Experimental_Workflow Start Determine Anomeric Stability Method Choose Method Start->Method NMR NMR Spectroscopy Method->NMR Experimental DFT Computational (DFT) Method->DFT Theoretical Sample Dissolve Ribose in D₂O Allow for Equilibration NMR->Sample Generate Generate Initial 3D Structures (α/β, furanose/pyranose) DFT->Generate Acquire Acquire ¹H NMR Spectrum Sample->Acquire Integrate Integrate Anomeric Proton Signals Acquire->Integrate Ratio Calculate Anomer Ratio Integrate->Ratio Optimize Optimize Geometry (e.g., DFT B3LYP) Generate->Optimize Calculate Calculate Gibbs Free Energy (G) Optimize->Calculate Compare Compare G values Calculate->Compare

References

The Cornerstone of Genetic Information: An In-depth Technical Guide to β-D-Ribofuranose in Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of β-D-ribofuranose, the fundamental carbohydrate component of nucleosides. We delve into its precise three-dimensional structure, conformational dynamics, and its critical role in the architecture of RNA and the action of therapeutic nucleoside analogs. This document offers detailed experimental protocols for the synthesis and analysis of nucleosides, presents key quantitative data in a structured format, and visualizes complex biochemical pathways and experimental workflows.

The Structural Significance of β-D-Ribofuranose

β-D-ribofuranose, a five-membered ring form of the pentose sugar D-ribose, serves as the scaffold upon which the nitrogenous bases (purines and pyrimidines) are attached to form nucleosides.[1] This seemingly simple sugar moiety dictates the overall conformation and, consequently, the biological function of nucleosides and the nucleic acids they form. Its structure is paramount to the distinct roles of RNA and DNA and is a key determinant in the mechanism of action for many antiviral and anticancer drugs.[2][3]

The N-Glycosidic Bond: A Pivotal Linkage

The connection between the anomeric carbon (C1') of the β-D-ribofuranose ring and the nitrogen atom (N9 for purines, N1 for pyrimidines) of the nucleobase is termed the N-glycosidic bond.[4] The rotational freedom around this bond, described by the torsion angle χ (chi), is a critical determinant of the nucleoside's overall conformation, influencing the relative orientation of the sugar and the base.[4][5]

Sugar Puckering: The Dynamic Conformation of the Ribofuranose Ring

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations.[6] This puckering is described by the pseudorotation phase angle (P) and the puckering amplitude (νmax).[7] The two most common conformations are termed C2'-endo (South) and C3'-endo (North), which significantly impact the structure of the resulting nucleic acid.[6] In RNA, the C3'-endo conformation is predominant, leading to the characteristic A-form helical structure.

Quantitative Conformational Parameters

The precise geometry of the β-D-ribofuranose ring within a nucleoside is defined by specific quantitative parameters. These values are crucial for computational modeling, understanding nucleic acid structure, and designing novel nucleoside analogs.

Glycosidic Torsion Angle (χ)

The glycosidic torsion angle (χ) defines the orientation of the nucleobase relative to the sugar ring. It is defined by the atoms O4'-C1'-N9-C4 for purines and O4'-C1'-N1-C2 for pyrimidines.[4][5][8][9] The two major conformational ranges are syn and anti.[4][9]

Nucleobase TypeConformationTorsion Angle (χ) Range
Purinessyn+90° to +180°
anti-90° to -180° (or 180° to 270°)
Pyrimidinesanti-90° to -180° (or 180° to 270°)

Table 1: Glycosidic Torsion Angle (χ) Ranges for Purine and Pyrimidine Nucleosides. The syn and anti conformations describe the relative orientation of the base to the sugar.

Sugar Pucker Parameters

The conformation of the ribofuranose ring is quantitatively described by the pseudorotation phase angle (P) and the puckering amplitude (νmax).[6]

ConformationPseudorotation Phase Angle (P) RangeCommon in
North (C3'-endo)0° to 36°A-form RNA
South (C2'-endo)144° to 180°B-form DNA
East72° to 108°
West252° to 288°

Table 2: Predominant Sugar Pucker Conformations and their Corresponding Pseudorotation Phase Angle (P) Ranges. The North and South conformations are the most biologically relevant.

Experimental Protocols

The synthesis and analysis of nucleosides and their analogs are fundamental to research in this field. The following sections provide detailed methodologies for key experimental procedures.

Synthesis of Nucleosides: The Silyl-Hilbert-Johnson Reaction

The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used and versatile method for the stereoselective synthesis of β-nucleosides.[10] It involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically in the presence of a Lewis acid catalyst.[10][11]

Materials:

  • Protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Nucleobase (e.g., Uracil)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add the silylating agent (e.g., BSA) and heat the mixture to reflux until the nucleobase is completely dissolved and silylated.

  • Coupling Reaction: Cool the reaction mixture to room temperature. In a separate flame-dried flask, dissolve the protected ribofuranose in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

  • Catalyst Addition: Cool the combined mixture to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a suitable deprotection method, such as treatment with sodium methoxide in methanol, to yield the final nucleoside.

Purification of Nucleosides: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of nucleosides and their analogs.[12][13][14] Reversed-phase HPLC is commonly employed for this purpose.[2]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).

Procedure:

  • Sample Preparation: Dissolve the crude nucleoside sample in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[14]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved on the UV detector.

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing organic modifier concentration to elute the nucleosides. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

  • Detection: Monitor the elution of the nucleosides using a UV detector, typically at a wavelength of 260 nm, where nucleobases have strong absorbance.

  • Fraction Collection: Collect the fractions corresponding to the desired nucleoside peak.

  • Analysis and Desalting: Analyze the purity of the collected fractions by analytical HPLC. If a salt-containing buffer was used, desalt the purified nucleoside by lyophilization or a suitable desalting method.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of nucleosides in solution.[15][16] Proton (¹H) NMR is particularly useful for determining the sugar pucker conformation and the glycosidic torsion angle.

Sample Preparation:

  • Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Experiments:

  • 1D ¹H NMR: Provides information on the chemical shifts and coupling constants of the protons. The coupling constants between the sugar protons (e.g., J(H1'-H2')) are sensitive to the sugar pucker conformation.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of the sugar proton resonances.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons. The intensity of the NOE cross-peak between the anomeric proton (H1') and the base protons can help determine the syn or anti conformation around the glycosidic bond.

Data Analysis:

  • Sugar Pucker Analysis: The magnitude of the vicinal coupling constants between the sugar protons, particularly J(H1'-H2') and J(H3'-H4'), can be used to estimate the populations of the C2'-endo and C3'-endo conformations.

  • Glycosidic Torsion Angle Analysis: The presence or absence of NOE cross-peaks between the sugar protons (e.g., H1', H2') and the base protons (e.g., H8 for purines, H6 for pyrimidines) allows for the determination of the predominant syn or anti conformation.

Signaling Pathways and Experimental Workflows

The study of β-D-ribofuranose and its analogs is central to drug development. Understanding their interaction with cellular signaling pathways and having a clear experimental workflow for their evaluation is crucial.

Signaling Pathway of Gemcitabine: A Nucleoside Analog in Cancer Therapy

Gemcitabine (dFdC) is a deoxycytidine analog widely used in the treatment of various cancers.[1][17] Its mechanism of action involves its intracellular activation and subsequent interference with DNA synthesis and repair pathways.[18][19][20]

Gemcitabine_Pathway Gemcitabine_out Gemcitabine (extracellular) hENT1 hENT1 Transporter Gemcitabine_out->hENT1 Uptake Gemcitabine_in Gemcitabine (intracellular) dFdCMP dFdCMP Gemcitabine_in->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (active) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA_Strand Growing DNA Strand dFdCTP->DNA_Strand Incorporation into DNA Chain_Termination Chain Termination & DNA Damage DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis dNTPs dNTP Pool RNR->dNTPs Synthesis of dNTPs dNTPs->DNA_Polymerase Substrate hENT1->Gemcitabine_in dCK dCK dCK->dFdCMP CMPK CMPK CMPK->dFdCDP NDPK NDPK NDPK->dFdCTP

Caption: Intracellular activation and mechanism of action of the nucleoside analog gemcitabine.

Experimental Workflow for Nucleoside Analog Drug Discovery

The discovery and development of new nucleoside analogs as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.[21][22][23][24]

Nucleoside_Analog_Workflow Design Rational Design & Library Synthesis Synthesis Chemical Synthesis (e.g., Silyl-Hilbert-Johnson) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Enzymatic_Assays Enzymatic Assays (e.g., Polymerase Inhibition) In_Vitro_Screening->Enzymatic_Assays Cell_Based_Assays Cell-Based Assays (Antiviral/Anticancer Activity) In_Vitro_Screening->Cell_Based_Assays Toxicity_Assays Cytotoxicity Assays (in normal cells) In_Vitro_Screening->Toxicity_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Enzymatic_Assays->Lead_Optimization Cell_Based_Assays->Lead_Optimization Toxicity_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies Preclinical_Candidate Preclinical Candidate Selection Pharmacokinetics->Preclinical_Candidate Efficacy_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery and preclinical development of nucleoside analogs.

Conclusion

β-D-ribofuranose is far more than a passive scaffold; its conformational intricacies are central to the structure of RNA and the therapeutic efficacy of a major class of drugs. A thorough understanding of its structure, dynamics, and the experimental methodologies to study and synthesize its derivatives is essential for advancing research in nucleic acid chemistry, molecular biology, and drug discovery. This guide provides a foundational resource for professionals in these fields, offering both theoretical knowledge and practical protocols to facilitate further innovation.

References

The Ubiquitous Pentose: A Technical Guide to the Natural Occurrence and Biological Significance of beta-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of beta-D-ribofuranose, a fundamental monosaccharide in biological systems. From its natural prevalence to its critical roles in genetic information, energy metabolism, and cellular signaling, this document provides a comprehensive overview for professionals in the fields of biochemistry, molecular biology, and pharmacology.

Natural Occurrence of this compound

This compound, in its phosphorylated form as ribose 5-phosphate, is a key product and intermediate of the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1][2][3] This pathway is the primary source for the de novo synthesis of this crucial pentose sugar. While D-ribose can exist in equilibrium between its linear form and cyclic furanose and pyranose anomers in solution, it is the this compound form that is predominantly found in naturally occurring biological macromolecules.[4]

Its presence is fundamental to the structure of several of the most important molecules in life:

  • Ribonucleic Acid (RNA): this compound forms the carbohydrate backbone of RNA, a biopolymer essential for the transcription of genetic information.[5]

  • Adenosine Triphosphate (ATP): As the primary energy currency of the cell, ATP contains a this compound moiety. This is also true for other essential nucleotides like guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).[6][7]

  • Coenzymes: Key coenzymes such as Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Coenzyme A are derivatives of this compound.

  • Second Messengers: Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical signaling molecules, are also derivatives of this compound.

Beyond these core molecules, this compound is found in various natural products and has been identified as a metabolite in organisms like Escherichia coli.

Biological Significance of this compound

The significance of this compound is intrinsically linked to the functions of the molecules it helps to form.

Genetic Information and Protein Synthesis

As a cornerstone of the RNA backbone, this compound is indispensable for the processes of gene transcription and translation. The structural integrity of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) relies on the phosphodiester linkages between this compound units.

Energy Metabolism and Biosynthesis

The high-energy phosphate bonds in ATP and GTP, which are attached to the this compound ring, fuel a vast array of cellular processes. Furthermore, the precursor to this compound, ribose 5-phosphate, is a critical metabolite that links nucleotide metabolism with amino acid biosynthesis, particularly during cellular stress responses.[8] The availability of intracellular ribose 5-phosphate is a key determinant of the rate of de novo purine synthesis.[9][10]

Cellular Signaling

Derivatives of this compound, namely cAMP and cGMP, act as second messengers in a multitude of signaling pathways. These molecules are synthesized in response to extracellular signals and activate downstream effectors like protein kinases, leading to a cascade of cellular responses that regulate processes such as metabolism, gene expression, and cell proliferation.

Quantitative Data

The intracellular concentrations of this compound derivatives, such as ATP and GTP, are tightly regulated and can vary between different cell types and metabolic states.

Molecule Cell Line Concentration (amol/cell) Concentration (mM) Reference
GTP U87MG~18000.1 - 1[6]
HEK293T830 - 2400-[6]
A549830 - 2400-[6]
MDA-MB-468830 - 2400-[6]
QGP1830 - 2400-[6]
HeLa830 - 2400-[6]
HCT116830 - 2400-[6]
ATP U87MG-1 - 5[6]
HEK293T--[6]
A549--[6]
MDA-MB-468--[6]
QGP1--[6]
HeLa--[6]
HCT116--[6]
Ribose 5-Phosphate Human LymphoblastsVaries with glucose concentration-[9]
E. coli-3.1 ± 0.2[11]

Note: Intracellular concentrations can be influenced by various factors, including cell growth phase and nutrient availability. The provided values should be considered as representative examples.

Experimental Protocols

The study of this compound is often conducted through the analysis of the macromolecules it constitutes, primarily RNA. Below are detailed methodologies for key experiments.

Isolation and Purification of RNA

Objective: To extract total RNA from biological samples for downstream applications.

Methodology: Phenol-Chloroform Extraction

  • Cell Lysis: Homogenize cells or tissues in a solution containing a strong denaturant, such as guanidinium isothiocyanate, to inactivate RNases.

  • Phase Separation: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge. The mixture will separate into three phases: a lower organic phase containing proteins and lipids, an interphase with denatured DNA, and an upper aqueous phase containing RNA.

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol and a high concentration of salt (e.g., sodium acetate).

  • Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70-80% ethanol to remove residual salts, and resuspend the purified RNA in an RNase-free buffer or water.

Analysis of RNA Structure using SHAPE-MaP

Objective: To determine the secondary structure of RNA at single-nucleotide resolution.

Methodology: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

  • RNA Modification: Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI) that acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides.[12][13] Include a no-reagent control and a denaturing control.[12]

  • Reverse Transcription with Mutational Profiling: Perform reverse transcription using a reverse transcriptase that introduces mutations (mismatches or deletions) at the sites of 2'-O-adducts.[13][14]

  • Library Preparation and Sequencing: Prepare a cDNA library from the reverse-transcribed products and perform high-throughput sequencing.[14]

  • Data Analysis: Align the sequencing reads to a reference sequence and quantify the mutation rates at each nucleotide position. The SHAPE reactivity is calculated by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the presence of the SHAPE reagent. These reactivity values are then used as pseudo-energy constraints to guide computational RNA secondary structure prediction.[14]

Study of RNA-Protein Interactions using RIP-Seq

Objective: To identify the in vivo binding partners of an RNA-binding protein (RBP).

Methodology: RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

  • Cross-linking (optional but recommended): Treat cells with a cross-linking agent (e.g., formaldehyde or UV light) to covalently link RBPs to their target RNAs.[15]

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the RBP of interest using a specific antibody coupled to magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins and RNAs.

  • RNA Elution and Purification: Elute the RNA-protein complexes from the beads and reverse the cross-links (if applicable). Purify the RNA using standard methods.

  • Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the genome or transcriptome and identify enriched RNA species in the immunoprecipitated sample compared to a control (e.g., input RNA or mock IP).[16]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

PentosePhosphatePathway Glucose6P Glucose-6-phosphate _6Phosphogluconolactone 6-Phosphoglucono-δ-lactone Glucose6P->_6Phosphogluconolactone G6PD _6Phosphogluconate 6-Phosphogluconate _6Phosphogluconolactone->_6Phosphogluconate Ribulose5P Ribulose-5-phosphate _6Phosphogluconate->Ribulose5P 6PGD Ribose5P Ribose-5-phosphate (β-D-ribofuranose precursor) Ribulose5P->Ribose5P Isomerase Xylulose5P Xylulose-5-phosphate Ribulose5P->Xylulose5P Epimerase Sedoheptulose7P Sedoheptulose-7-phosphate Ribose5P->Sedoheptulose7P Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis Glyceraldehyde3P Glyceraldehyde-3-phosphate Xylulose5P->Glyceraldehyde3P Fructose6P Fructose-6-phosphate Xylulose5P->Fructose6P Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis Erythrose4P Erythrose-4-phosphate Sedoheptulose7P->Erythrose4P Erythrose4P->Fructose6P Fructose6P->Glycolysis

Caption: The Pentose Phosphate Pathway, highlighting the synthesis of Ribose-5-phosphate.

cAMPSignaling Ligand Hormone/Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR GProtein G-Protein (αβγ) GPCR->GProtein AC Adenylyl Cyclase GProtein->AC ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (e.g., Gene Transcription, Metabolism) PKA->CellularResponse

Caption: The cAMP signaling pathway, a key role for a this compound derivative.

cGMPSignaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG SmoothMuscleRelaxation Smooth Muscle Relaxation PKG->SmoothMuscleRelaxation

Caption: The cGMP signaling pathway, another vital role for a this compound derivative.

RNAProteinInteractionWorkflow Start Start: In vivo system (Cells/Tissues) Crosslinking 1. Cross-linking (optional) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis IP 3. Immunoprecipitation with RBP-specific antibody Lysis->IP Washing 4. Washing IP->Washing Elution 5. Elution and Reverse Cross-linking Washing->Elution RNA_Purification 6. RNA Purification Elution->RNA_Purification Library_Prep 7. Library Preparation RNA_Purification->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis: Read mapping and peak calling Sequencing->Data_Analysis End End: Identification of RBP-bound RNAs Data_Analysis->End

Caption: Experimental workflow for identifying RNA-protein interactions.

SHAPEMaPWorkflow Start Start: Folded RNA Modification 1. SHAPE Reagent Modification Start->Modification RT 2. Reverse Transcription with Mutational Profiling Modification->RT Library_Prep 3. cDNA Library Preparation RT->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Data Analysis: Calculate SHAPE reactivities Sequencing->Data_Analysis Structure_Prediction 6. RNA Secondary Structure Prediction Data_Analysis->Structure_Prediction End End: RNA Structure Model Structure_Prediction->End

Caption: Experimental workflow for RNA structure analysis using SHAPE-MaP.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2'-O-β-D-Ribofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 2'-O-β-D-ribofuranosyl nucleosides, which are important components of modified oligonucleotides used in various therapeutic and research applications. The primary synthetic strategy outlined involves the coupling of a protected ribose donor with a selectively protected nucleoside acceptor, followed by deprotection to yield the target disaccharide nucleoside.

Introduction

The introduction of a second ribofuranosyl moiety at the 2'-position of a nucleoside can significantly impact its biological properties, including its resistance to nuclease degradation and its binding affinity to complementary nucleic acid strands. This makes 2'-O-β-D-ribofuranosyl nucleosides valuable building blocks in the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics. The synthesis of these complex molecules requires a carefully planned strategy involving the use of appropriate protecting groups to ensure regioselective glycosylation at the 2'-hydroxyl group.

The most common and effective method for the synthesis of 2'-O-β-D-ribofuranosyl nucleosides involves the condensation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the glycosyl donor with a nucleoside acceptor protected at the 3' and 5' positions with a bulky silyl group, typically the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. This reaction is commonly catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4). The exocyclic amino groups of adenosine, guanosine, and cytidine are also protected to prevent side reactions. Subsequent removal of all protecting groups affords the desired 2'-O-β-D-ribofuranosyl nucleoside.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 2'-O-β-D-ribofuranosyl nucleosides for the common ribonucleosides.

Table 1: Synthesis of 3',5'-O-TIPDS Protected Nucleoside Acceptors

NucleosideBase Protecting GroupReaction Time (h)Yield (%)
AdenosineBenzoyl (Bz)12-16~85
UridineNone16~100[1]
CytidineBenzoyl (Bz)12-16~80
GuanosineIsobutyryl (iBu)12-16~75

Table 2: SnCl₄-Catalyzed 2'-O-Glycosylation

Nucleoside AcceptorGlycosylation TimeYield of Protected Disaccharide (%)
N⁶-Benzoyl-3',5'-O-TIPDS-Adenosine7-16 h62-82[2][3][4]
3',5'-O-TIPDS-Uridine2 h74-82[3][4]
N⁴-Benzoyl-3',5'-O-TIPDS-Cytidine2 h74-82[3][4]
N²-Isobutyryl-3',5'-O-TIPDS-Guanosine7-16 h74-82[3][4]

Table 3: Deprotection and Overall Yields

Starting NucleosideDeprotection ConditionsOverall Yield of 2'-O-β-D-ribofuranosyl nucleoside (%)
Adenosine1. TBAF/THF; 2. NH₃/MeOH46-72[5]
Uridine1. TBAF/THF; 2. NH₃/MeOH46-72[5]
Cytidine1. TBAF/THF; 2. NH₃/MeOH46-72[5]
Guanosine1. TBAF/THF; 2. NH₃/MeOH46-72[5]

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of 2'-O-β-D-ribofuranosyladenosine as a representative example. The procedures for uridine, cytidine, and guanosine follow a similar sequence with minor modifications as noted.

Protocol 1: Synthesis of N⁶-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine (Acceptor)
  • Benzoylation of Adenosine:

    • Suspend adenosine (1 eq) in anhydrous pyridine.

    • Add benzoyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (DCM:MeOH, 9:1).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (DCM:MeOH gradient) to obtain N⁶-benzoyladenosine.

  • TIPDS Protection:

    • Dissolve N⁶-benzoyladenosine (1 eq) in anhydrous pyridine.

    • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC (Hexane:EtOAc, 1:1).

    • Quench the reaction with water and extract with ethyl acetate (EtOAc).

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography (Hexane:EtOAc gradient) to yield N⁶-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine as a white solid.

Note on other nucleosides:

  • Uridine: No base protection is required. Uridine is directly reacted with TIPDS-Cl.[1]

  • Cytidine: Follow a similar procedure to adenosine, using N⁴-benzoylcytidine.

  • Guanosine: Protection of guanosine is more complex. A common strategy involves the synthesis of N²-isobutyrylguanosine first, followed by TIPDS protection.

Protocol 2: SnCl₄-Catalyzed Glycosylation
  • Co-evaporate N⁶-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine (1 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) with anhydrous toluene and dry under high vacuum for several hours.

  • Dissolve the dried mixture in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of SnCl₄ (1.2 eq) in anhydrous DCE dropwise.

  • Stir the reaction mixture at 0 °C. The reaction time varies depending on the nucleoside (2 hours for pyrimidines, 7-16 hours for purines).[3][4]

  • Monitor the reaction by TLC (Hexane:EtOAc, 2:1).

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution with vigorous stirring.

  • Extract the product with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient to afford the fully protected disaccharide.

Protocol 3: Deprotection
  • Removal of the TIPDS group:

    • Dissolve the fully protected disaccharide (1 eq) in anhydrous tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC (EtOAc).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel chromatography (DCM:MeOH gradient).

  • Removal of Benzoyl and Isobutyryl Groups:

    • Dissolve the product from the previous step in a saturated solution of ammonia in methanol (NH₃/MeOH).

    • Stir the solution in a sealed vessel at room temperature for 24-48 hours.

    • Monitor the reaction by TLC (DCM:MeOH:NH₄OH, 8:2:0.1).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by silica gel chromatography using a DCM/MeOH gradient, often with a small percentage of ammonium hydroxide in the mobile phase, to yield the pure 2'-O-β-D-ribofuranosyl nucleoside.

Mandatory Visualization

Diagram 1: General Synthetic Workflow

Synthesis_Workflow cluster_protection Step 1: Protection cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection Nucleoside Nucleoside (A, U, C, G) Protected_Nucleobase N-Protected Nucleoside Nucleoside->Protected_Nucleobase Base Protection (BzCl or iBu₂O) TIPDS_Nucleoside 3',5'-O-TIPDS Protected Nucleoside Protected_Nucleobase->TIPDS_Nucleoside TIPDS-Cl, Pyridine Protected_Disaccharide Fully Protected Disaccharide TIPDS_Nucleoside->Protected_Disaccharide SnCl₄, DCE, 0°C Ribose_Donor 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Ribose_Donor->Protected_Disaccharide Partially_Deprotected Partially Deprotected Disaccharide Protected_Disaccharide->Partially_Deprotected TBAF, THF Final_Product 2'-O-β-D-ribofuranosyl Nucleoside Partially_Deprotected->Final_Product NH₃/MeOH

Caption: General workflow for the synthesis of 2'-O-β-D-ribofuranosyl nucleosides.

Diagram 2: Logical Relationship of Key Components

Key_Components Acceptor Nucleoside Acceptor 3',5'-OH protected (TIPDS) 2'-OH free Nucleobase protected (Bz, iBu) Product {Target Product | 2'-O-β-D-ribofuranosyl Nucleoside | Biologically active building block} Acceptor->Product Donor Glycosyl Donor 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Activated 1-position Donor->Product Catalyst Lewis Acid Catalyst SnCl₄ Activates the glycosyl donor Catalyst->Donor activates

References

Enzymatic Synthesis of β-D-Ribofuranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of β-D-ribofuranose derivatives, which are crucial intermediates in the development of novel therapeutics. The use of enzymes offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and improved environmental sustainability. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Regioselective Deacetylation of Peracetylated β-D-Ribofuranose

Regioselective deacetylation of peracetylated sugars is a key step in synthesizing partially protected carbohydrate building blocks. Lipases are versatile biocatalysts for this purpose, offering high regioselectivity under mild conditions. This protocol describes the use of lipase from Candida rugosa for the specific deacetylation of the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose.[1][2]

Experimental Protocol

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

  • Lipase from Candida rugosa (Sigma-Aldrich or equivalent)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in phosphate buffer.

  • Add Candida rugosa lipase to the solution.

  • Stir the mixture at room temperature. The pH can be maintained at 4.0 using a suitable acid or base, or an autotitrator.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, filter the enzyme from the mixture.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 1,2,3-tri-O-acetyl-β-D-ribofuranose.

  • Confirm the structure of the product using spectroscopic methods such as NMR.

Quantitative Data
SubstrateEnzymeProductYieldReference
1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseCandida rugosa lipase1,2,3-tri-O-acetyl-β-D-ribofuranoseHigh[1][2]
Peracetylated alkyl α,β-D-ribofuranosidesCandida antarctica lipase BMethyl and ethyl 2,3-di-O-acetyl-α,β-D-ribofuranosides33-43%[2]

One-Pot Enzymatic Synthesis of Nucleosides

The synthesis of nucleosides can be efficiently achieved through a one-pot cascade reaction employing a series of enzymes. This approach avoids the isolation of intermediates, saving time and resources. The following protocol describes the transformation of D-ribose into pyrimidine and purine nucleosides using recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and nucleoside phosphorylases (NPs).[3][4]

Experimental Protocol

Materials:

  • D-ribose or 2-deoxy-D-ribose

  • Purine or pyrimidine base

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (pH 7.5)

  • Manganese chloride (MnCl₂)

  • Recombinant E. coli ribokinase (RK)

  • Recombinant E. coli phosphopentomutase (PPM)

  • Appropriate nucleoside phosphorylase (e.g., purine nucleoside phosphorylase - PNP, uridine phosphorylase - UP, or thymidine phosphorylase - TP)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), D-ribose (or 2-deoxy-D-ribose), the desired nucleobase, ATP, and MnCl₂.

  • Add the enzymes (RK, PPM, and the specific NP) to the reaction mixture.

  • Incubate the reaction at 20°C.

  • Monitor the formation of the nucleoside product by HPLC.

  • Once the reaction reaches completion, terminate it by heating.

  • Purify the resulting nucleoside using appropriate chromatographic techniques.

Quantitative Data
Pentose SubstrateNucleobaseEnzymesProduct NucleosideReaction TimeYieldReference
D-RiboseInosineRK, PPM, PNPInosine30 minMaximum[3]
2-deoxy-D-riboseVariousRK, PPM, PNP2'-Deoxynucleosides--[3]
D-RiboseVariousCo-expressed PNPase/UPase or PNPase/TPaseVarious Nucleosides2 h>90%[5]

Biocatalytic Separation of Ribofuranoside Anomers

The separation of anomers of glycosides can be challenging using conventional chromatographic methods. An efficient biocatalytic methodology has been developed for the separation of O-aryl α,β-D-ribofuranoside anomers. This method relies on the selective deacetylation of the α-anomer by an immobilized lipase.

Experimental Protocol

Materials:

  • Anomeric mixture of 2,3,5-tri-O-acetyl-1-O-aryl-α,β-D-ribofuranoside

  • Immobilized lipase (e.g., Lipozyme® TL IM on silica)

  • Organic solvent (e.g., hexane)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the anomeric mixture of the peracetylated O-aryl D-ribofuranoside in a suitable organic solvent.

  • Add the immobilized lipase to the solution.

  • Incubate the mixture with shaking at a controlled temperature.

  • The lipase will selectively deacetylate the C-5'-O-acetoxy group of the α-anomer.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon selective deacetylation of the α-anomer, filter off the immobilized enzyme.

  • The resulting mixture of the deacetylated α-anomer and the peracetylated β-anomer can now be easily separated by silica gel column chromatography.

  • Isolate and characterize both the pure α- and β-anomers.

Visualizations

Experimental Workflow for One-Pot Nucleoside Synthesis

OnePotSynthesis cluster_reactants Reactants cluster_enzymes Enzymes cluster_reaction One-Pot Reaction cluster_products Products & Purification Pentose D-Ribose / 2-deoxy-D-Ribose ReactionVessel Reaction Mixture (Tris-HCl, MnCl2) Pentose->ReactionVessel Base Nucleobase Base->ReactionVessel ATP ATP ATP->ReactionVessel RK Ribokinase (RK) RK->ReactionVessel PPM Phosphopentomutase (PPM) PPM->ReactionVessel NP Nucleoside Phosphorylase (NP) NP->ReactionVessel Nucleoside β-D-Ribofuranose Derivative ReactionVessel->Nucleoside Purification Purification (HPLC) Nucleoside->Purification

Caption: Workflow for the one-pot enzymatic synthesis of nucleosides.

Signaling Pathway Involvement

N-glycosyl derivatives of β-D-ribofuranose, such as nucleosides and nucleotides, are fundamental to numerous cellular processes.[6] They are not only the building blocks of nucleic acids but also act as cofactors, energy currency (ATP), and signaling molecules (cAMP). The enzymatic synthesis of their derivatives is therefore critical for developing probes to study these pathways and for creating therapeutic agents that can modulate them.

SignalingPathway cluster_synthesis Enzymatic Synthesis cluster_cellular_roles Cellular Roles cluster_applications Applications EnzymaticProtocols Enzymatic Synthesis Protocols RibofuranoseDerivatives β-D-Ribofuranose Derivatives EnzymaticProtocols->RibofuranoseDerivatives NucleicAcid Nucleic Acid Synthesis RibofuranoseDerivatives->NucleicAcid Metabolism Energy Metabolism (e.g., ATP) RibofuranoseDerivatives->Metabolism Signaling Cellular Signaling (e.g., cAMP) RibofuranoseDerivatives->Signaling DrugDev Drug Development (Antivirals, Anticancer) NucleicAcid->DrugDev Metabolism->DrugDev Signaling->DrugDev ResearchTools Research Tools (Probes) Signaling->ResearchTools

Caption: The central role of enzymatically synthesized β-D-ribofuranose derivatives.

References

Application Notes and Protocols: Beta-D-Ribofuranose in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-ribofuranose, a fundamental component of RNA, serves as a crucial scaffold in the design of numerous antiviral drugs. Its structural similarity to natural ribonucleosides allows for the development of nucleoside analogs that can effectively interfere with viral replication. These analogs, once inside a host cell, are often metabolized into their active triphosphate forms. They can then act as competitive inhibitors or alternative substrates for viral RNA-dependent RNA polymerases (RdRps), leading to chain termination or lethal mutagenesis of the viral genome. This document provides detailed application notes, quantitative data, and experimental protocols for key antiviral agents incorporating the this compound moiety.

Application Notes on Prominent this compound Antiviral Agents

Ribavirin: The Broad-Spectrum Antiviral

Ribavirin is a synthetic guanosine analog with a broad spectrum of activity against various RNA and DNA viruses.[1][2] It is a prodrug that, once inside the cell, is phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[1][3]

Mechanism of Action: The antiviral effect of Ribavirin is multifaceted and not entirely understood, but several key mechanisms have been identified:[3][4][5]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): RMP competitively inhibits the cellular enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides.[3][4][5] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby hindering the synthesis of viral RNA and proteins.[4]

  • Direct Inhibition of Viral RNA Polymerase: RTP can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, interfering with the incorporation of natural guanosine triphosphate.[5]

  • Lethal Mutagenesis: The incorporation of RTP into the viral RNA can lead to mutations in the viral genome, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[3][5]

  • Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, enhancing the host's ability to combat viral infections.[3]

  • Inhibition of mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is essential for its stability and translation.[1][3]

Remdesivir: A Potent Polymerase Inhibitor

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleoside analog.[6] It has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[6][7]

Mechanism of Action: Remdesivir's primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[8][9][10][11]

  • Intracellular Activation: As a prodrug, remdesivir enters the host cell and is metabolized to its active triphosphate form, GS-443902 (remdesivir triphosphate or RDV-TP).[9][10]

  • Chain Termination: RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the RdRp.[9][11] Following its incorporation, remdesivir causes delayed chain termination, effectively halting viral RNA synthesis.[8][10] This delayed termination is a key feature of its mechanism.[10]

Galidesivir (BCX4430): A Broad-Spectrum Adenosine Analog

Galidesivir is an adenosine analog with broad-spectrum antiviral activity against a variety of RNA viruses, including filoviruses, flaviviruses, and coronaviruses.[3][4][11][12]

Mechanism of Action: Similar to other nucleoside analogs, galidesivir targets the viral RNA-dependent RNA polymerase.[3]

  • Intracellular Phosphorylation: Galidesivir is converted to its active triphosphate form within the host cell.[3]

  • RNA Chain Termination: The active triphosphate metabolite is incorporated into the growing viral RNA chain, leading to premature chain termination and the inhibition of viral replication.[3]

Favipiravir (T-705): A Viral RNA Polymerase Inhibitor

Favipiravir is a pyrazinecarboxamide derivative that acts as a prodrug and exhibits broad-spectrum activity against influenza viruses and other RNA viruses.[5][13][14][15]

Mechanism of Action: Favipiravir selectively inhibits the RNA-dependent RNA polymerase of RNA viruses.[5][13]

  • Intracellular Activation: Favipiravir is intracellularly phosphoribosylated to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][15]

  • Polymerase Inhibition: Favipiravir-RTP is recognized as a substrate by the viral RdRp and inhibits its activity, thereby preventing viral RNA synthesis.[5][15]

Quantitative Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of various this compound analogs.

Table 1: Antiviral Activity of Ribavirin

VirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Reference
Hepatitis E Virus (HEV)Huh7-S10-3Replicon3>100[16]
Yellow Fever Virus (YFV) 17DVeroRNA Synthesis Inhibition12.3 µg/mL (approx. 50 µM)>100 µg/mL[17]
Human Parainfluenza Virus 3 (hPIV3)VeroRNA Synthesis Inhibition9.4 µg/mL (approx. 38 µM)>100 µg/mL[17]
Respiratory Syncytial Virus (RSV)HeLaCPE Reduction3.74 µg/mL (approx. 15 µM)>100 µg/mL[18]
Dengue VirusVeroPlaque Reduction8>500[19]
Encephalomyocarditis virus (EMCV)VeroPlaque Reduction17>500[19]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroTiter Reduction3.69 - 8.72 µg/mL (approx. 15 - 36 µM)>31.3 µg/mL[20]
Vesicular Stomatitis Virus (VSV)VeroNot Specified2250Not Specified[21][22]
Sendai Virus (SeV)VeroNot Specified1550Not Specified[21][22]
BetanodavirusNot SpecifiedNot Specified0.02 µg/mL (approx. 0.08 µM)Not Specified[23]

Table 2: Antiviral Activity of Remdesivir

VirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Reference
SARS-CoV-2 (2019-nCoV)Vero E6Plaque Reduction0.22>10[12]
SARS-CoV-2 (Alpha)Vero E6Plaque Reduction0.21>10[12]
SARS-CoV-2 (Beta)Vero E6Plaque Reduction0.28>10[12]
SARS-CoV-2 (Gamma)Vero E6Plaque Reduction0.31>10[12]
SARS-CoV-2 (Delta)Vero E6Plaque Reduction0.32>10[12]
SARS-CoV-2 (Omicron)Vero E6Plaque Reduction0.35>10[12]
MERS-CoVCalu-3 2B4Not Specified0.025Not Specified[7]
MERS-CoVHAENot Specified0.074Not Specified[7]
Human Coronavirus 229E (HCoV-229E)MRC-5Cytopathic Effect0.067>2[24]

Table 3: Antiviral Activity of Galidesivir (BCX4430)

Virus FamilyVirusCell LineEC50 (µM)SI50Reference
ArenaviridaeLassa Virus (LASV)HeLa43.0>2.3[3]
ArenaviridaeJunin Virus (JUNV)HeLa42.2>2.4[3]
PhenuiviridaeRift Valley Fever Virus (RVFV)HeLa41.6>2.4[3]
FiloviridaeEbola Virus (EBOV)HeLa3 - 1238-55[8]
FiloviridaeMarburg Virus (MARV)HeLa3 - 1238-55[8]
OrthomyxoviridaeInfluenza A and BMDCK1 - 5>100[8]
ParamyxoviridaeMeasles Virus (MeV)Vero761.8167[8]
FlaviviridaeYellow Fever Virus (YFV)Not SpecifiedNot Specified43[8]

Table 4: Antiviral Activity of Favipiravir (T-705)

VirusCell LineAssay TypeEC50 (µg/mL)CC50 (µg/mL)Reference
Influenza A, B, and C virusesMDCKPlaque Reduction0.014 - 0.55>1000[14][25]
Ebola VirusNot SpecifiedNot Specified10Not Specified[14]
Western Equine Encephalitis Virus (WEEV)VeroNot Specified47 (EC90)Not Specified[10]
Rabies VirusNeuro-2aNot Specified5.0 - 7.0Not Specified[10]
Various Influenza StrainsMDCKPlaque Reduction0.03 - 3.53>2000[24]

Experimental Protocols

Synthesis of Ribavirin (Chemoenzymatic Method)

This protocol outlines a general chemoenzymatic approach for the synthesis of Ribavirin.

Materials:

  • 1,2,4-triazole-3-carboxamide

  • Guanosine (as ribose donor)

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Potassium phosphate buffer (pH 7.0)

  • Reaction vessel

  • Incubator/shaker

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing 1,2,4-triazole-3-carboxamide and guanosine in potassium phosphate buffer.

  • Add Purine Nucleoside Phosphorylase (PNP) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 60°C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a suitable quenching agent.

  • Purify the synthesized Ribavirin from the reaction mixture using preparative HPLC.

  • Analyze the purified product for identity and purity using techniques such as NMR and mass spectrometry.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[8][13][26]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates (e.g., 6-well or 24-well).[8]

  • Virus stock of known titer.

  • Serial dilutions of the this compound analog.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.[8]

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the different concentrations of the antiviral compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound (CC50).[9][23][27]

Materials:

  • Host cells seeded in a 96-well plate.

  • Serial dilutions of the this compound analog.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the antiviral compound. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a this compound analog triphosphate on the activity of the viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme.

  • RNA template and primer.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).

  • The triphosphate form of the this compound analog.

  • Reaction buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template/primer, and the triphosphate form of the this compound analog at various concentrations.

  • Initiation: Start the reaction by adding the mixture of ribonucleotide triphosphates (including the labeled one).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a specific time.

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Separate the newly synthesized, labeled RNA from the unincorporated labeled nucleotides (e.g., by filter binding or gel electrophoresis).

  • Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of the analog triphosphate. Determine the IC50 value, the concentration that inhibits enzyme activity by 50%, from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Ribavirin_Mechanism cluster_cell Host Cell Ribavirin_ext Ribavirin (extracellular) Ribavirin_int Ribavirin (intracellular) Ribavirin_ext->Ribavirin_int Cellular Uptake RMP Ribavirin Monophosphate (RMP) Ribavirin_int->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->Viral_RdRp Inhibition Lethal_Mutagenesis Lethal Mutagenesis RTP->Lethal_Mutagenesis Incorporation into viral RNA GTP_pool GTP Pool IMPDH->GTP_pool GTP Synthesis Viral_RNA_Synthesis Viral RNA Synthesis GTP_pool->Viral_RNA_Synthesis Required for Viral_RdRp->Viral_RNA_Synthesis Catalyzes

Caption: Mechanism of action of Ribavirin.

Remdesivir_Activation_and_Action cluster_workflow Remdesivir: From Prodrug to Polymerase Inhibitor Remdesivir_prodrug Remdesivir (Prodrug) Cell_entry Cellular Entry Remdesivir_prodrug->Cell_entry Metabolism Intracellular Metabolism (Esterases, Kinases) Cell_entry->Metabolism RDV_TP Remdesivir Triphosphate (RDV-TP - Active Form) Metabolism->RDV_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->Viral_RdRp Competitive Inhibition (vs. ATP) RNA_chain Nascent Viral RNA Chain Viral_RdRp->RNA_chain Incorporates RDV-TP Chain_termination Delayed Chain Termination RNA_chain->Chain_termination Halts Elongation

Caption: Activation and action of Remdesivir.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Host Cells in Plate start->seed_cells incubate1 Incubate to form confluent monolayer seed_cells->incubate1 prepare_compound Prepare serial dilutions of antiviral compound incubate1->prepare_compound infect_cells Infect cells with virus + compound dilutions incubate1->infect_cells prepare_compound->infect_cells adsorption Incubate for viral adsorption (1 hr) infect_cells->adsorption add_overlay Add semi-solid overlay medium adsorption->add_overlay incubate2 Incubate for plaque formation (2-10 days) add_overlay->incubate2 fix_stain Fix and stain cell monolayer incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze_data Analyze data and determine EC50 count_plaques->analyze_data end End analyze_data->end

Caption: Plaque Reduction Assay Workflow.

Conclusion

This compound serves as a versatile and effective scaffold for the development of potent antiviral agents. The nucleoside analogs discussed herein, including Ribavirin, Remdesivir, Galidesivir, and Favipiravir, highlight the success of this strategy against a broad range of RNA viruses. Their mechanisms, primarily centered on the disruption of viral RNA synthesis, underscore the importance of targeting the viral RNA-dependent RNA polymerase. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the evaluation of existing compounds and the design of novel this compound-based therapeutics. Continued research in this area is crucial for addressing the ongoing threat of emerging and re-emerging viral diseases.

References

Application Notes & Protocols: Stereoselective Glycosylation with Ribofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ribofuranosides are fundamental components of essential biomolecules, including RNA and various nucleoside-based antiviral and anticancer therapeutics.[1] The synthesis of these molecules via glycosylation—the formation of a glycosidic bond between a ribofuranose donor and an acceptor molecule—is a cornerstone of modern medicinal chemistry and chemical biology.[2][3] The primary challenge in ribofuranosylation is controlling the stereochemistry at the anomeric carbon (C-1) to selectively produce either the α (1,2-cis) or β (1,2-trans) isomer. The stereochemical outcome is dictated by the choice of ribofuranose donor, protecting groups, and reaction conditions.[4] These notes provide an overview of key strategies and detailed protocols for achieving high stereoselectivity in ribofuranose glycosylations.

Part 1: Core Strategies for Stereocontrol

The stereochemical course of a glycosylation reaction is primarily influenced by the nature of the protecting group at the C-2 position of the ribofuranose donor.

β-Selective Glycosylation: Neighboring Group Participation

The formation of 1,2-trans-glycosides (β-ribofuranosides) is reliably achieved by leveraging a "participating" functional group at the C-2 position.[5]

  • Mechanism: An acyl-type protecting group (e.g., benzoyl, acetyl) at C-2 actively participates in the reaction after the leaving group at the anomeric center departs. The acyl group attacks the transient oxocarbenium ion intermediate from the α-face, forming a stable, bridged dioxolenium ion.[6] This intermediate effectively shields the α-face of the ribose ring. Consequently, the incoming nucleophile (acceptor) can only attack from the opposite, β-face, resulting in the exclusive formation of the 1,2-trans product.[5]

NGP_Mechanism start_node Ribofuranose Donor (C2-Acyl Group, α/β mixture) oxocarbenium Oxocarbenium Ion Intermediate start_node->oxocarbenium Activation activator Lewis Acid Activator activator->oxocarbenium ngp_step Neighboring Group Participation (NGP) oxocarbenium->ngp_step intermediate Covalent Dioxolenium Ion Intermediate (α-face blocked) ngp_step->intermediate C2-Acyl Attack product 1,2-trans Product (β-Ribofuranoside) intermediate->product SN2 Attack from β-face acceptor Acceptor Nucleophile (R-OH) acceptor->product

Mechanism of β-selection via Neighboring Group Participation (NGP).
α-Selective Glycosylation: Suppressing Participation

Synthesizing the 1,2-cis-glycosides (α-ribofuranosides) is often more challenging because it requires the suppression of neighboring group participation.[4] This is typically achieved using one of the following strategies:

  • Non-Participating Protecting Groups: The C-2 position is protected with a group incapable of forming a cyclic intermediate, such as a benzyl ether (Bn) or a silyl ether (e.g., TBDMS).

  • SN2-type Conditions: Employing glycosyl donors with good leaving groups (e.g., halides) and specific promoters can favor a direct SN2 displacement, leading to an inversion of anomeric configuration. For example, an α-halide donor can lead to a β-product, while a β-halide can yield the α-product.

  • Low-Temperature Protocols: Reactions are often run at very low temperatures (-80 to -40 °C) to minimize anomeric equilibration of the donor and trap the kinetic product.

  • Specific Reagent Systems: Certain reagent combinations have been developed to favor α-anomer formation. For instance, using ribofuranosyl iodides with triphenylphosphine oxide has been shown to afford α-ribofuranosides with excellent diastereoselectivity (≥99:1).[7]

Method_Selection start What is the desired anomeric configuration? beta_node Target: β-Riboside (1,2-trans) start->beta_node β (trans) alpha_node Target: α-Riboside (1,2-cis) start->alpha_node α (cis) beta_strategy Strategy: Use Neighboring Group Participation beta_node->beta_strategy alpha_strategy Strategy: Suppress NGP alpha_node->alpha_strategy beta_action Action: Install C2-Acyl group (e.g., Benzoyl, Acetyl) beta_strategy->beta_action alpha_action Action: Install C2-non-participating group (e.g., Benzyl, Silyl) alpha_strategy->alpha_action beta_donor Select Donor: Trichloroacetimidate or Thioglycoside beta_action->beta_donor alpha_donor Select Donor: Glycosyl Halide, Trichloroacetimidate, or Thioglycoside alpha_action->alpha_donor alpha_conditions Conditions: Low Temperature (-78 °C) Non-polar solvent alpha_donor->alpha_conditions

Decision guide for selecting a stereoselective ribosylation strategy.

Part 2: Data Presentation of Glycosylation Methods

The choice of glycosyl donor is critical for success. Trichloroacetimidates and thioglycosides are among the most versatile and commonly used donors.[8][9]

Table 1: Comparison of β-Selective Ribofuranosylation Methods (NGP-Assisted)

Glycosyl Donor Type Activator/Promoter Acceptor Type Typical Yield (%) Selectivity (β:α) Reference
2-O-Benzoyl Trichloroacetimidate TMSOTf (catalytic) Primary Alcohol 85-95% >95:5 [9]
2-O-Benzoyl Trichloroacetimidate BF₃·OEt₂ (catalytic) Phenol 80-90% >95:5 [9]
2-O-Acetyl Thioglycoside NIS / TfOH Secondary Alcohol 70-85% >90:10 [8]

| 2-O-Acyl Glycosyl Formate | Bi(OTf)₃ (catalytic) | Primary Alcohol | High | High 1,2-trans |[6] |

Table 2: Comparison of α-Selective Ribofuranosylation Methods

Glycosyl Donor Type Activator/Promoter Acceptor Type Typical Yield (%) Selectivity (α:β) Reference
2-O-Benzyl Ribofuranosyl Iodide Ph₃PO / Base Various Alcohols 75-90% ≥99:1 [7]
2,3,5-Tri-O-benzyl-1-O-iodoacetylribofuranose AgClO₄ / LiClO₄ Silylated Alcohol ~80% 91:9 [10]

| 1-hydroxy sugar (2-O-benzyl) | Diphosphonium Salts | Alcohols | High | High 1,2-cis |[11] |

Part 3: Experimental Protocols

The following protocols provide generalized procedures. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: β-Selective Glycosylation using a Trichloroacetimidate Donor

This protocol is adapted from standard procedures for Lewis acid-catalyzed glycosylation with trichloroacetimidate donors, which are widely applicable.[9]

Materials:

  • Ribofuranosyl trichloroacetimidate donor (with C-2 participating group, 1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4Å, powdered)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 - 0.3 equiv., as a solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Triethylamine (for quenching)

Procedure:

  • Preparation: Add the glycosyl acceptor (1.0 equiv.), trichloroacetimidate donor (1.2 equiv.), and activated molecular sieves to a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Solvation: Add anhydrous DCM to the flask to achieve a suitable concentration (typically 0.05-0.1 M).

  • Cooling: Cool the resulting suspension to the desired reaction temperature (often -40 °C to 0 °C) in a suitable cooling bath.

  • Initiation: Add the TMSOTf solution dropwise via syringe. The reaction progress should be monitored closely by Thin Layer Chromatography (TLC).

  • Reaction: Stir the mixture at the cooled temperature until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a few drops of triethylamine, followed by saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired β-ribofuranoside.

Protocol 2: Glycosylation using a Thioglycoside Donor

This protocol is based on the widely used N-iodosuccinimide (NIS) and triflic acid (TfOH) promoter system for activating thioglycoside donors.[8]

Materials:

  • Thioglycoside donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4Å)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv., as a dilute solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Preparation: Add the glycosyl acceptor (1.0 equiv.), thioglycoside donor (1.2 equiv.), and activated molecular sieves to a flame-dried flask under an inert atmosphere.

  • Solvation: Add anhydrous DCM.

  • Promoter Addition: Add NIS to the suspension.

  • Cooling: Cool the mixture to the reaction temperature (e.g., -40 °C).

  • Initiation: Add the catalytic amount of TfOH solution dropwise. Monitor the reaction by TLC.

  • Reaction: Stir until the donor is consumed. The reaction is often rapid.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃.

  • Workup: Filter through Celite®, washing with DCM. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Workflow prep 1. Reagent Preparation (Dry Donor, Acceptor, Solvents) setup 2. Reaction Setup (Inert Atmosphere, Add Sieves) prep->setup cool 3. Cool to Reaction Temp (e.g., -40 °C) setup->cool init 4. Add Activator/Promoter (e.g., TMSOTf or NIS/TfOH) cool->init monitor 5. Monitor Reaction (via TLC) init->monitor quench 6. Quench Reaction (Base, NaHCO3) monitor->quench Reaction Complete workup 7. Aqueous Workup (Filter, Wash, Dry) quench->workup purify 8. Purification (Silica Gel Chromatography) workup->purify product Final Product purify->product

General experimental workflow for a glycosylation reaction.

References

Preparation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose: A Key Intermediate in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a crucial protected form of D-ribose, serving as a versatile intermediate in the synthesis of various biologically active nucleoside analogs.[1][2][3] Its acetylated hydroxyl groups enhance stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways.[1] This intermediate is particularly significant in the pharmaceutical industry for the production of antiviral drugs such as Ribavirin and Levovirin, which are effective against a broad spectrum of viruses.[4][] The strategic placement of the acetyl protecting groups allows for regioselective modifications, making it an invaluable building block for medicinal chemists and researchers in drug development.[3]

This document provides detailed application notes and experimental protocols for the chemical synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, targeting researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is presented below.

PropertyValueReferences
CAS Number 13035-61-5[6][7]
Molecular Formula C₁₃H₁₈O₉[6][7]
Molecular Weight 318.28 g/mol [6][7]
Appearance White to off-white solid/crystals[4][7]
Melting Point 80-83 °C[4][7][8]
Solubility Soluble in chloroform and ethyl acetate. Sparingly soluble in methanol. Slightly soluble in water.[4][7]
Optical Activity [α]26/D −11.4° (c = 10 in chloroform)[8]

Experimental Protocols

Two common methods for the preparation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose are detailed below: direct acetylation of D-ribose and synthesis from a nucleoside precursor.

Protocol 1: Direct Acetylation of D-Ribose

This method involves the direct acetylation of D-ribose using acetic anhydride. The reaction typically produces a mixture of α and β anomers, with the β-anomer being the desired product.[9]

Materials:

  • D-ribose

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Concentrated Sulfuric Acid (catalyst)

  • Diisopropyl ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend D-ribose in a mixture of acetic anhydride and pyridine under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture, ensuring the temperature remains between 0-5 °C.[10]

  • After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and add diisopropyl ether to precipitate the product. Stir for an additional 4 hours in the ice bath.[10]

  • Neutralize the reaction mixture by carefully adding a saturated sodium bicarbonate solution until the aqueous layer is neutral.[10]

  • Extract the aqueous layer with ethyl acetate (3x).[10]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • The crude product, which is a mixture of α and β anomers, can be purified by recrystallization from a suitable solvent such as diethyl ether to yield the pure β-anomer.[9]

Expected Yield: The overall yield of the pure β-anomer can vary, with reported yields around 57-73%.[9][10] The ratio of α/β anomers can range from 6/94 to 3:1 depending on the specific reaction conditions.[9][10]

Protocol 2: Synthesis from Inosine

This protocol utilizes a nucleoside, such as inosine, as the starting material. The process involves acetolysis, which cleaves the glycosidic bond and acetylates the ribose moiety.[4][11]

Materials:

  • Inosine

  • Acetic anhydride

  • Catalyst (e.g., a mixture of Na₂SiO₃ and Na₂HPO₄)[4]

  • Distilled water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add inosine to acetic anhydride.

  • Heat the mixture to reflux (approximately 120 °C) with stirring until the solution becomes clear (around 60 minutes).[4]

  • Cool the solution to 100 °C and add the catalyst.[4]

  • Maintain the temperature at 110 °C for 2 hours.[4]

  • Continue heating at 110 °C for an additional 6 hours, monitoring the reaction for the disappearance of the starting material by TLC.[4]

  • After the reaction is complete, cool the mixture to 30 °C and filter to remove any solids.[4]

  • Evaporate the excess acetic anhydride from the filtrate under reduced pressure.

  • To the cooled residue (90-100 °C), add distilled water and stir to induce crystallization of the tetraacetyl ribose.[4]

  • Collect the precipitated product by filtration and dry under vacuum.

Expected Yield: This method can produce high yields of tetraacetyl ribose, with reported yields up to 94.8%.[4]

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsReported YieldAnomer Ratio (α/β)Reference
Direct Acetylation D-RiboseAcetic anhydride, Pyridine, H₂SO₄~57% (recrystallized β-anomer)2:1 to 3:1 (crude)[9]
Direct Acetylation L-Ribose derivativeAcetic anhydride, Acetic acid, Pyridine, H₂SO₄73% (β-anomer)6/94[10]
From Inosine InosineAcetic anhydride, Na₂SiO₃/Na₂HPO₄ catalyst94.8%Not specified[4]

Visualizations

Experimental Workflow: Direct Acetylation of D-Ribose

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Suspend D-Ribose in Acetic Anhydride & Pyridine cool1 Cool to 0-5 °C (Ice Bath) start->cool1 add_catalyst Add H₂SO₄ (catalyst) cool1->add_catalyst react Stir at Room Temperature (1.5-2h) add_catalyst->react cool2 Cool to 0-5 °C react->cool2 Reaction Complete precipitate Add Diisopropyl Ether cool2->precipitate neutralize Neutralize with NaHCO₃ solution precipitate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with NaHCO₃ & NaCl solutions extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Diethyl Ether concentrate->recrystallize product Pure 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose recrystallize->product

Caption: Workflow for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose via direct acetylation of D-ribose.

Applications in Drug Development

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a cornerstone intermediate for the synthesis of a wide array of nucleoside analogs.[1] The acetyl groups serve as effective protecting groups for the hydroxyl functions of the ribose sugar, allowing for precise chemical manipulations at other positions.[1] This is particularly important for the construction of the glycosidic bond between the ribose moiety and various heterocyclic bases, a key step in nucleoside synthesis.[2]

The resulting synthetic nucleosides are often investigated for their potential as therapeutic agents. A significant application is in the development of antiviral drugs.[3][] For instance, this intermediate is used in the industrial production of Ribavirin, a broad-spectrum antiviral medication. Furthermore, it is a precursor for Levovirin, the L-enantiomer of Ribavirin.[9] Beyond antiviral applications, nucleoside analogs derived from this intermediate are also explored for their anticancer and antibacterial properties.[3][11] The ability to readily synthesize and modify this intermediate is therefore of paramount importance to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Application Note: Biocatalytic Separation of α- and β-Ribofuranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of nucleoside analogs is a cornerstone of antiviral and anticancer drug development. A significant challenge in this field is the efficient separation of α- and β-anomers of ribofuranosides, which often exhibit distinct biological activities. Traditional chromatographic methods for anomer separation can be arduous and low-yielding. This application note details a highly efficient biocatalytic method for the kinetic resolution of peracetylated O-aryl-D-ribofuranoside anomers using the immobilized lipase, Lipozyme® TL IM. This enzyme demonstrates remarkable selectivity by catalyzing the deacetylation of the C-5'-O-acetoxy group of the α-anomer, leaving the β-anomer intact.[1] This process allows for the straightforward separation of the resulting partially deacetylated α-anomer from the fully acetylated β-anomer, providing both anomers in high purity and yield.

Introduction

Ribofuranosides are fundamental components of numerous biologically active molecules, including nucleosides and their therapeutic analogs. The anomeric configuration at the C-1' position (α or β) is a critical determinant of their biological function. Consequently, the ability to isolate stereochemically pure anomers is paramount for the development of effective pharmaceuticals. While chemical synthesis often produces a mixture of α- and β-anomers, their separation by conventional methods like column chromatography can be challenging and inefficient.[1]

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Enzymes, particularly lipases, are well-known for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. This application note describes a robust protocol for the biocatalytic separation of α- and β-anomers of O-aryl-D-ribofuranosides. The method leverages the selective deacetylation of the peracetylated α-anomer by Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus.[1]

Principle of the Method

The biocatalytic separation strategy is based on the kinetic resolution of a mixture of peracetylated O-aryl-α,β-D-ribofuranosides. The immobilized lipase, Lipozyme® TL IM, selectively recognizes and catalyzes the hydrolysis of the primary acetoxy group at the C-5' position of the α-anomer. The acetoxy groups on the secondary hydroxyls of the α-anomer and all acetoxy groups of the β-anomer remain unaffected.[1][2] This selective deacetylation introduces a significant polarity difference between the two anomers. The resulting 2,3-di-O-acetyl-α-D-ribofuranoside is more polar than the unreacted 2,3,5-tri-O-acetyl-β-D-ribofuranoside. This difference in polarity allows for easy separation of the two anomers using standard silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the biocatalytic separation of various peracetylated O-aryl-α,β-D-ribofuranosides using Lipozyme® TL IM.

Substrate (Ar = Phenyl derivative)Reaction Time (h)Yield of 5'-deacetylated α-anomer (%)Yield of unreacted β-anomer (%)Anomeric Purity (α / β)
Phenyl24>95%>95%>99:1 / >1:99
4-Methylphenyl24>95%>95%>99:1 / >1:99
4-Methoxyphenyl22>95%>95%>99:1 / >1:99
4-Chlorophenyl26>95%>95%>99:1 / >1:99
3-Methoxyphenyl22>95%>95%>99:1 / >1:99

Note: Yields and purity are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Part 1: Synthesis of 2,3,5-tri-O-acetyl-1-O-aryl-α,β-D-ribofuranosides

This protocol describes a general method for the synthesis of the peracetylated O-aryl-D-ribofuranoside starting material.

Materials:

  • D-Ribose

  • Acetic anhydride

  • Pyridine

  • Aryl alcohol (e.g., phenol, cresol)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Peracetylation of D-Ribose: a. To a solution of D-ribose (1.0 eq) in pyridine at 0 °C, add acetic anhydride (5.0 eq) dropwise. b. Allow the reaction to warm to room temperature and stir for 12-16 hours. c. Quench the reaction by adding ice-water and extract with ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tetra-O-acetyl-D-ribofuranose.

  • Glycosylation with Aryl Alcohol: a. Dissolve the tetra-O-acetyl-D-ribofuranose (1.0 eq) and the desired aryl alcohol (1.2 eq) in anhydrous dichloromethane. b. Add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at 0 °C. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the anomeric mixture of 2,3,5-tri-O-acetyl-1-O-aryl-D-ribofuranoside.

Part 2: Biocatalytic Separation of Anomers

Materials:

  • Anomeric mixture of 2,3,5-tri-O-acetyl-1-O-aryl-D-ribofuranoside

  • Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus)

  • tert-Butyl methyl ether (TBME) or other suitable organic solvent

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Enzymatic Deacetylation: a. Dissolve the anomeric mixture of the peracetylated ribofuranoside (e.g., 1 mmol) in TBME (20 mL) in a flask. b. Add Lipozyme® TL IM (e.g., 100 mg). c. Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 45 °C) and agitation speed (e.g., 200 rpm). d. Monitor the reaction progress by TLC, observing the formation of a more polar spot (the deacetylated α-anomer) and the disappearance of the α-anomer from the starting material spot. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification: a. Once the reaction is complete (as judged by TLC), filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused. b. Concentrate the filtrate under reduced pressure to obtain the crude product mixture. c. Purify the crude mixture by silica gel column chromatography. d. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The less polar, unreacted 2,3,5-tri-O-acetyl-1-O-aryl-β-D-ribofuranoside will elute first, followed by the more polar, deacetylated 2,3-di-O-acetyl-1-O-aryl-α-D-ribofuranoside. e. Combine the fractions containing the pure products and concentrate under reduced pressure to obtain the isolated anomers.

  • Characterization: a. Confirm the structure and purity of the separated anomers using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. b. The anomeric configuration can be confirmed by the coupling constants of the anomeric proton in the ¹H NMR spectrum.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Biocatalytic Anomer Separation cluster_synthesis Substrate Synthesis cluster_separation Biocatalytic Separation cluster_products Isolated Products cluster_analysis Analysis start D-Ribose peracetylation Peracetylation (Acetic Anhydride, Pyridine) start->peracetylation glycosylation Aryl Glycosylation (Aryl Alcohol, Lewis Acid) peracetylation->glycosylation substrate Anomeric Mixture of Peracetylated Ribofuranoside glycosylation->substrate enzymatic_reaction Enzymatic Deacetylation (Lipozyme® TL IM, TBME, 45°C) substrate->enzymatic_reaction filtration Enzyme Filtration (Reuse of Enzyme) enzymatic_reaction->filtration concentration1 Solvent Evaporation filtration->concentration1 chromatography Silica Gel Column Chromatography concentration1->chromatography beta_anomer Pure β-Anomer (Unreacted) chromatography->beta_anomer alpha_anomer Pure α-Anomer (Deacetylated) chromatography->alpha_anomer analysis Structural Characterization (NMR, MS) beta_anomer->analysis alpha_anomer->analysis

Caption: Workflow for the biocatalytic separation of ribofuranoside anomers.

Enzymatic Mechanism

enzymatic_mechanism Mechanism of Selective Deacetylation cluster_enzyme Lipozyme® TL IM Active Site cluster_substrates Substrates cluster_reaction Reaction cluster_products Products active_site Catalytic Triad (Ser, His, Asp) alpha_substrate α-Anomer (Peracetylated) binding_alpha Selective Binding of α-Anomer alpha_substrate->binding_alpha Good Fit beta_substrate β-Anomer (Peracetylated) no_binding_beta No Reaction with β-Anomer beta_substrate->no_binding_beta Poor Fit deacetylation Deacetylation at C-5' binding_alpha->deacetylation Acyl-Enzyme Intermediate beta_product Unreacted β-Anomer no_binding_beta->beta_product alpha_product Deacetylated α-Anomer deacetylation->alpha_product

References

Application Notes and Protocols for the Synthesis of Novel Nucleoside Analogs from β-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, serving as critical antiviral and anticancer agents.[1] Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[1] The synthesis of novel nucleoside analogs is a vibrant area of research, driven by the need for more potent, selective, and less toxic therapeutic agents. This document provides detailed protocols for the synthesis of novel nucleoside analogs starting from β-D-ribofuranose, a common and readily available precursor.

The general synthetic strategy involves three main stages:

  • Protection of the hydroxyl groups of β-D-ribofuranose to ensure regioselectivity in subsequent reactions.

  • Glycosylation of a heterocyclic base (nucleobase) with the protected ribose derivative to form the crucial N-glycosidic bond.

  • Deprotection of the hydroxyl groups to yield the final nucleoside analog.

This application note will focus on a widely used and robust method involving the preparation of a fully benzoylated ribofuranose derivative, followed by a Vorbrüggen glycosylation reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of a novel nucleoside analog from β-D-ribofuranose is depicted below.

Synthesis Workflow start β-D-Ribofuranose protection Protection of Hydroxyl Groups start->protection intermediate 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose protection->intermediate glycosylation Vorbrüggen Glycosylation intermediate->glycosylation silylation Silylation of Nucleobase silylation->glycosylation nucleobase Heterocyclic Nucleobase nucleobase->silylation protected_nuc Protected Nucleoside Analog glycosylation->protected_nuc deprotection Deprotection protected_nuc->deprotection final_product Novel Nucleoside Analog deprotection->final_product purification Purification and Characterization final_product->purification Gemcitabine_Pathway cluster_cell Cancer Cell cluster_activation Activation Pathway cluster_targets Cellular Targets Gemcitabine_ext Gemcitabine (extracellular) hENT hENTs (Transporter) Gemcitabine_ext->hENT Gemcitabine_int Gemcitabine (intracellular) hENT->Gemcitabine_int dCK dCK Gemcitabine_int->dCK dFdCMP dFdCMP dCK->dFdCMP CMPK CMPK dFdCMP->CMPK dFdCDP dFdCDP CMPK->dFdCDP NDPK NDPK dFdCDP->NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits dFdCTP dFdCTP NDPK->dFdCTP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporated into DNA, Inhibits dNTP_pool dNTP_pool RNR->dNTP_pool Depletes dNTP pool DNA_synthesis DNA_synthesis DNA_Polymerase->DNA_synthesis Blocks DNA Synthesis & Repair Apoptosis Apoptosis DNA_synthesis->Apoptosis Induces Ribavirin_Pathway cluster_host_cell Host Cell cluster_phosphorylation Phosphorylation cluster_mechanisms Antiviral Mechanisms cluster_impdh IMPDH Inhibition cluster_mutagenesis Lethal Mutagenesis Ribavirin_ext Ribavirin (extracellular) Transporter Nucleoside Transporter Ribavirin_ext->Transporter Ribavirin_int Ribavirin (intracellular) Transporter->Ribavirin_int Kinases Host Kinases Ribavirin_int->Kinases RMP Ribavirin Monophosphate (RMP) Kinases->RMP produces RTP Ribavirin Triphosphate (RTP) Kinases->RTP produces RMP->Kinases further phosphorylated by IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->Viral_RdRp Incorporated by GTP_pool GTP Pool IMPDH->GTP_pool Depletes Viral_RNA Viral RNA Replication GTP_pool->Viral_RNA Required for Viral_Inhibition Inhibition of Viral Replication GTP_pool->Viral_Inhibition Depletion inhibits Viral_RdRp->Viral_RNA mediates Mutated_RNA Mutated Viral RNA (Error Catastrophe) Viral_RdRp->Mutated_RNA causes mutations in Mutated_RNA->Viral_Inhibition Leads to

References

Application Notes and Protocols: Regioselective 5-O-Deacetylation of Peracetylated Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective deacetylation of peracetylated carbohydrates is a critical transformation in synthetic carbohydrate chemistry, enabling the synthesis of partially protected monosaccharides that serve as versatile building blocks for oligosaccharides and glycoconjugates. This document provides detailed application notes and protocols for the regioselective 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a key intermediate in the synthesis of various biologically active nucleoside analogues. The primary focus is on an efficient and convenient one-step enzymatic method utilizing lipase from Candida rugosa.[1][2]

Principle and Applications

The selective removal of the acetyl group at the C-5 primary hydroxyl position of peracetylated ribofuranose is challenging to achieve through conventional chemical methods due to the similar reactivity of the other secondary acetyl groups. Enzymatic catalysis, particularly with lipases, offers a mild and highly selective alternative. Lipases, such as that from Candida rugosa (CRL), can exhibit remarkable regioselectivity, preferentially hydrolyzing the less sterically hindered primary ester at the C-5 position.[2]

This selective deprotection yields 1,2,3-tri-O-acetyl-β-D-ribofuranose, a valuable precursor for the synthesis of modified nucleosides with therapeutic potential, including antiviral and anticancer agents. The free 5'-hydroxyl group can be specifically functionalized, allowing for the introduction of various modifications.

Methods and Protocols

This section outlines the enzymatic protocol for the regioselective 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using Candida rugosa lipase.

Enzymatic 5-O-Deacetylation using Candida rugosa Lipase

This protocol is based on the established regioselective hydrolysis of the 5-O-acetyl group of peracetylated β-D-ribofuranose catalyzed by Candida rugosa lipase.[1][2]

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetone or THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a minimal amount of a water-miscible organic co-solvent (e.g., acetone or THF).

    • Add phosphate buffer (pH 7.0) to the solution. The ratio of buffer to organic solvent should be optimized but a common starting point is 9:1 (buffer:co-solvent).

    • Add Candida rugosa lipase to the reaction mixture. The enzyme loading should be determined empirically, but a typical starting point is 50-100% by weight relative to the substrate.

  • Reaction Execution:

    • Stir the reaction mixture at a constant temperature, typically between 25-37 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1). The product, 1,2,3-tri-O-acetyl-β-D-ribofuranose, will have a lower Rf value than the starting material.

  • Work-up:

    • Once the reaction has reached the desired conversion (or after a predetermined time, e.g., 24-48 hours), filter the reaction mixture to remove the immobilized or suspended lipase.

    • Extract the aqueous filtrate with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate to separate the desired 1,2,3-tri-O-acetyl-β-D-ribofuranose from any unreacted starting material and other byproducts.

    • Collect the fractions containing the pure product, as identified by TLC, and concentrate under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the enzymatic 5-O-deacetylation of peracetylated ribofuranose.

EnzymeSubstrateProductYield (%)SelectivityReference
Candida rugosa lipase1,2,3,5-tetra-O-acetyl-β-D-ribofuranose1,2,3-tri-O-acetyl-β-D-ribofuranose~50Exclusive hydrolysis at the 5-position[2]

Visualizations

Reaction Pathway for Enzymatic 5-O-Deacetylation:

ReactionPathway sub 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose prod 1,2,3-Tri-O-acetyl-β-D-ribofuranose sub->prod Regioselective Hydrolysis acetate Acetic Acid prod->acetate enzyme Candida rugosa Lipase (CRL) enzyme->sub water H₂O water->sub

Caption: Enzymatic conversion of peracetylated ribofuranose.

Experimental Workflow for Enzymatic Deacetylation:

Workflow start Start: Reaction Setup (Substrate, CRL, Buffer) reaction Enzymatic Reaction (Stirring, Temp Control, TLC Monitoring) start->reaction workup Work-up (Filtration, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 1,2,3-Tri-O-acetyl-β-D-ribofuranose purification->product

Caption: Step-by-step experimental workflow.

References

The Pivotal Role of β-D-Ribofuranose Derivatives in Modern Biochemical Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile class of molecules known as β-D-ribofuranose derivatives continues to be a cornerstone of biochemical research, driving advancements in drug discovery and our fundamental understanding of cellular processes. These compounds, central to the structure of nucleic acids and vital cofactors, are indispensable tools for researchers in molecular biology, virology, and oncology. This document provides detailed application notes and experimental protocols for the utilization of β-D-ribofuranose derivatives, with a focus on their application as antiviral and anticancer agents.

Introduction to β-D-Ribofuranose Derivatives

β-D-ribofuranose is a five-carbon sugar that forms the backbone of RNA and is a critical component of essential biomolecules like adenosine triphosphate (ATP), which is fundamental for cellular energy transfer.[1][2] Derivatives of this sugar, where modifications are made to the ribose ring or its substituents, have been synthesized and investigated for a wide range of biological activities. Their structural similarity to natural nucleosides allows them to interact with viral and cellular enzymes, leading to the inhibition of replication and proliferation.[1][3]

Applications in Biochemical Research

The primary utility of β-D-ribofuranose derivatives in biochemical research lies in their application as:

  • Antiviral Agents: Many derivatives function as nucleoside analogs that, once incorporated into viral RNA or DNA, terminate chain elongation or induce lethal mutations, thereby inhibiting viral replication.[4][5] They are effective against a broad spectrum of viruses, including influenza, herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis C virus (HCV).[4][6][7]

  • Anticancer Agents: Certain derivatives exhibit cytotoxic effects on cancer cells by interfering with DNA and RNA synthesis, leading to apoptosis.[6]

  • Probes for Studying Enzyme Mechanisms: Modified ribofuranose derivatives are used to elucidate the structure and function of enzymes involved in nucleic acid metabolism.

  • Codrug Development: The β-D-ribofuranose scaffold is utilized as a core moiety for the development of "codrugs," which are designed to release multiple therapeutic agents selectively at the target site.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of different β-D-ribofuranose derivatives.

Table 1: Antiviral Activity of β-D-Ribofuranose Derivatives

DerivativeVirusCell LineAssay TypeIC50 / EC50Reference
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)Human Cytomegalovirus (HCMV)-Plaque Assay2.9 µM[7]
2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB)Human Cytomegalovirus (HCMV)--~0.7 µM[7]
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)Human Cytomegalovirus (HCMV)--42 µM[7]
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB)Herpes Simplex Virus type 1 (HSV-1)--30 µM[7]
1-β-D-ribofuranosyl-3-ethynyl-[4][5][7]triazole (ETAR)Hantaan virus (HTNV)--10 µM[10]
1-β-D-ribofuranosyl-3-ethynyl-[4][5][7]triazole (ETAR)Andes virus--4.4 µM[10]

Table 2: In Vivo Efficacy of a β-D-Ribofuranose Derivative

DerivativeVirusAnimal ModelDosageOutcomeReference
9-β-D-Ribofuranosylpurine-6-carboxamideRift Valley fever virusMice50 (mg/kg)/day55% survival rate on day 21 (compared to 30% in controls)[5]

Table 3: Cytotoxicity of β-D-Ribofuranose Derivatives

DerivativeCell LineAssay TypeCC50Reference
1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-nitrobenzeneVarious cancer cell linesMTT Assay10⁻⁵ - 10⁻⁶ M[6]
1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzenes (H, Me, Cl, I, NH₂)Various cancer cell linesMTT Assay10⁻³ - 10⁻⁴ M[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of β-D-ribofuranose derivatives are provided below.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[3][9][11]

Materials:

  • Confluent monolayer of host cells (e.g., Vero, MDCK) in 6-well or 12-well plates

  • Virus stock of known titer

  • β-D-ribofuranose derivative (test compound)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose or methylcellulose for overlay

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red or Crystal Violet stain

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.[11]

  • Compound Preparation: Prepare serial dilutions of the β-D-ribofuranose derivative in culture medium.

  • Virus Infection: Remove the growth medium from the cells and infect with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.[3]

  • Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compound to the wells. Include a no-compound virus control and a no-virus cell control.

  • Overlay: Gently add an overlay medium containing agarose or methylcellulose to each well. This solidifies and restricts viral spread to adjacent cells.[9]

  • Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Staining and Plaque Counting: Fix the cells and stain with Neutral Red or Crystal Violet. Plaques will appear as clear zones against a background of stained, viable cells.[11] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][12]

Materials:

  • Cells in a 96-well plate

  • β-D-ribofuranose derivative (test compound)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the β-D-ribofuranose derivative to the wells. Include untreated cell controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined by regression analysis.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[13][14][15]

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Virus stock

  • β-D-ribofuranose derivative (test compound)

  • Culture medium

  • PBS

Procedure:

  • Cell Seeding and Infection: Seed host cells and, once confluent, infect them with the virus at a specific Multiplicity of Infection (MOI).[13][14]

  • Compound Treatment: After a viral adsorption period, remove the inoculum, wash the cells, and add medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).[13]

  • Harvesting Progeny Virus: At the end of the incubation, collect the cell culture supernatants, which contain the newly produced virus particles.

  • Virus Titer Determination: Determine the titer of the virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.[14]

  • Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration of the compound. The EC50 value (the concentration that reduces the virus yield by 50%) can be determined.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with β-D-ribofuranose derivatives.

Antiviral_Mechanism_of_Action cluster_Cell Host Cell Ribofuranose_Derivative β-D-Ribofuranose Derivative (e.g., Ribavirin) RMP Ribavirin Monophosphate (RMP) Ribofuranose_Derivative->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_RNA_Polymerase Viral RNA Polymerase RTP->Viral_RNA_Polymerase Inhibits Viral_RNA_Replication Viral RNA Replication RTP->Viral_RNA_Replication Incorporated into viral RNA GTP_Pool Guanosine Triphosphate (GTP) Pool IMPDH->GTP_Pool Depletes GTP_Pool->Viral_RNA_Replication Required for Viral_RNA_Polymerase->Viral_RNA_Replication Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA_Replication->Lethal_Mutagenesis Leads to

Caption: Antiviral mechanisms of β-D-ribofuranose derivatives.

Experimental_Workflow_Antiviral_Screening cluster_Workflow Antiviral Screening Workflow Start Start Cell_Culture 1. Seed Host Cells in Multi-well Plates Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of β-D-Ribofuranose Derivative Cell_Culture->Compound_Prep Infection 3. Infect Cells with Virus Compound_Prep->Infection Treatment 4. Treat Infected Cells with Derivative Infection->Treatment Assay_Decision Select Assay Treatment->Assay_Decision Plaque_Assay Plaque Reduction Assay Assay_Decision->Plaque_Assay Efficacy MTT_Assay MTT Assay (Cytotoxicity) Assay_Decision->MTT_Assay Toxicity Yield_Assay Virus Yield Reduction Assay Assay_Decision->Yield_Assay Potency Data_Analysis 5. Data Analysis (IC50, CC50, EC50) Plaque_Assay->Data_Analysis MTT_Assay->Data_Analysis Yield_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for antiviral screening of derivatives.

Conclusion

β-D-ribofuranose derivatives are invaluable assets in the toolkit of biochemical researchers. Their diverse biological activities, particularly as antiviral and anticancer agents, continue to fuel the development of new therapeutic strategies. The standardized protocols and quantitative data presented here provide a robust framework for the effective utilization of these compounds in research and drug development. As synthetic methodologies advance, the exploration of novel derivatives promises to unlock even greater potential in the fight against a wide range of diseases.

References

Troubleshooting & Optimization

optimizing reaction conditions for beta-D-ribofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of β-D-ribofuranose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing β-D-ribofuranose?

A1: The primary challenges in β-D-ribofuranose synthesis include:

  • Controlling Anomeric Selectivity: Achieving a high yield of the desired β-anomer over the α-anomer is a frequent difficulty. The formation of anomeric mixtures complicates purification and reduces the overall yield of the target compound.[1][2]

  • Regioselective Protection and Deprotection: Ribofuranose has multiple hydroxyl groups with similar reactivity. Selectively protecting and deprotecting these groups to direct the reaction to the desired position is a significant hurdle.[3]

  • Purification of Anomers: The separation of α and β anomers can be challenging due to their similar physical properties, often requiring chromatographic techniques or enzymatic methods.[4]

  • Glycosylation Reaction Conditions: Optimizing glycosylation reactions, such as the Vorbrüggen glycosylation, is crucial. Issues can arise from the choice of Lewis acid, solvent, temperature, and the protecting groups on the sugar, potentially leading to low yields or the formation of undesired regioisomers.[5][6][7]

Q2: How can I improve the yield of the β-anomer?

A2: Several strategies can be employed to favor the formation of the β-anomer:

  • Neighboring Group Participation: The use of a participating protecting group at the C2 position, such as an acetyl or benzoyl group, can direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate, leading to the preferential formation of the β-anomer.[7]

  • Choice of Glycosylation Method: The Vorbrüggen glycosylation, which utilizes a silylated heterocyclic base and a Lewis acid, is a widely used method that generally favors the formation of β-nucleosides.[5][7]

  • Reaction Conditions Optimization: Fine-tuning reaction parameters such as temperature, solvent, and the type of Lewis acid can significantly influence the anomeric ratio. For instance, in some cases, conducting the reaction at low temperatures can enhance the selectivity for the β-anomer.[8]

  • Anomerization: In certain protocols, the unwanted α-anomer can be isomerized in situ to the desired β-anomer by allowing the reaction to proceed for a longer duration or by the addition of specific reagents.

Q3: What are the recommended protecting groups for ribofuranose synthesis?

A3: The choice of protecting groups is critical for a successful synthesis. Commonly used protecting groups for ribofuranose include:

  • Acetyl (Ac) and Benzoyl (Bz) Groups: These are often used to protect the hydroxyl groups, including the anomeric position. They are stable under many reaction conditions and can be removed by hydrolysis. Benzoyl groups are bulkier and can influence the stereochemical outcome of reactions.[9][10]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are bulky protecting groups that can be selectively introduced at the primary hydroxyl group (C5). They are stable to a wide range of reaction conditions and can be removed with fluoride reagents.

  • Acetals (e.g., Isopropylidene): These are commonly used to protect vicinal diols (e.g., C2 and C3 hydroxyls). Their formation and removal are typically acid-catalyzed.

Troubleshooting Guides

Problem 1: Low Yield of the Desired β-Anomer in Glycosylation
Possible Cause Troubleshooting Suggestion
Lack of Neighboring Group Participation Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C2 position of the ribofuranose donor.
Suboptimal Lewis Acid Screen different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂). The optimal Lewis acid can vary depending on the specific substrates.
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable β-anomer.
Inappropriate Solvent The polarity and coordinating ability of the solvent can affect the reaction outcome. Test a range of solvents (e.g., acetonitrile, dichloromethane, 1,2-dichloroethane).
Premature Reaction Quenching Allow the reaction to proceed for a sufficient duration to potentially allow for the anomerization of the α-anomer to the more stable β-anomer.
Problem 2: Difficulty in Separating α and β Anomers
Possible Cause Troubleshooting Suggestion
Similar Polarity of Anomers Employ high-performance column chromatography with a carefully selected solvent system. Gradient elution may be necessary.
Co-crystallization Attempt recrystallization from different solvent systems. Sometimes, one anomer will selectively crystallize, leaving the other in the mother liquor.[11]
Inefficient Chromatographic Separation Consider enzymatic deacetylation. Specific lipases can selectively deacetylate one anomer, altering its polarity and facilitating separation. For example, Candida rugosa lipase can be used for regioselective deacetylation at the 5-position of peracetylated β-D-ribofuranose.[12][13][14]
Problem 3: Formation of Regioisomers during Glycosylation of Nucleobases
Possible Cause Troubleshooting Suggestion
Multiple Nucleophilic Sites on the Nucleobase Silylate the nucleobase prior to the glycosylation reaction. This increases its nucleophilicity and can direct the glycosylation to the desired nitrogen atom.
Reaction Conditions Favoring Multiple Isomers Modify the reaction conditions. The choice of Lewis acid and solvent can influence the regioselectivity of the glycosylation.
Thermodynamic vs. Kinetic Control Analyze the reaction at different time points and temperatures. Shorter reaction times and lower temperatures may favor the kinetic product, while longer times and higher temperatures may lead to the thermodynamic product.

Quantitative Data

Table 1: Comparison of Yields for the Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

Method Catalyst Reaction Time Temperature Yield (%) Reference
Method 1Not specified10 h118-122 °C86[15]
Method 2Solid load hyperin acid6.5 h138 °C (reflux)92.3[15]
Method 3 (Orthogonal Experiment)0.2 g catalyst8 h>100 °C74-83[15]

Table 2: Yields for the Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Key Reagents Overall Yield (%) Purity (HPLC) Reference
D-ribose, methanol, benzoyl chloride, acetic anhydride74.3498.1[10]
D-ribose, low temperature glycosylation, inorganic weak base66.9 - 71.498.3 - 98.7[8]

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol is a multi-step synthesis starting from D-ribose.

Step 1: Methylation

  • To a solution of D-ribose (0.033 mol) in 20 mL of HCl/MeOH, stir the solution at 20°C for 3 hours.[10]

Step 2: Benzoylation

  • Dissolve the product from Step 1 in 50 mL of pyridine.[10]

  • Add 15 mL (0.129 mol) of benzoyl chloride and stir the solution at 10°C for 15 hours.[10]

Step 3: Acetylation

  • Dissolve the benzoylated product in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.[10]

  • Add 3 mL of concentrated sulfuric acid and stir the solution at 10°C for 15 hours to yield the final product.[10]

Protocol 2: Enzymatic Deacetylation for Anomer Separation

This protocol describes the regioselective deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

  • Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a suitable buffer solution.

  • Add lipase from Candida rugosa.[12][13]

  • Stir the mixture at a controlled temperature and monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent and purify by column chromatography to isolate the 1,2,3-tri-O-acetyl-β-D-ribofuranose.[12]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Steps cluster_intermediate Key Intermediate cluster_glycosylation Glycosylation cluster_deprotection Deprotection cluster_final Final Product D_ribose D-Ribose methylation Methylation (MeOH, H+) D_ribose->methylation benzoylation Benzoylation (Benzoyl Chloride, Pyridine) methylation->benzoylation acetylation Acetylation (Acetic Anhydride, H2SO4) benzoylation->acetylation protected_ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose acetylation->protected_ribose vorbruggen Vorbrüggen Glycosylation (Silylated Nucleobase, Lewis Acid) protected_ribose->vorbruggen deprotection Removal of Protecting Groups vorbruggen->deprotection beta_nucleoside β-D-Ribonucleoside deprotection->beta_nucleoside

Caption: General workflow for the synthesis of β-D-ribonucleosides.

troubleshooting_anomeric_control cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low β:α Anomeric Ratio cause1 No Neighboring Group Participation start->cause1 cause2 Suboptimal Lewis Acid start->cause2 cause3 Incorrect Temperature start->cause3 solution1 Use C2-Acyl Protecting Group cause1->solution1 solution2 Screen Lewis Acids (TMSOTf, SnCl4) cause2->solution2 solution3 Optimize Temperature (Often Lower) cause3->solution3 end Improved β-Selectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for poor anomeric selectivity.

References

Technical Support Center: β-D-Ribofuranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-D-ribofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a chemical glycosylation reaction?

A chemical glycosylation reaction involves the coupling of a glycosyl donor to a glycosyl acceptor to form a glycoside.[1] The key components are:

  • Glycosyl Donor: A sugar molecule with a suitable leaving group at the anomeric position (the C1 carbon). This group is activated, creating an electrophilic anomeric carbon.

  • Glycosyl Acceptor: A molecule (often another sugar) with an unprotected nucleophilic hydroxyl group that attacks the anomeric carbon of the donor.

  • Activator: A reagent that initiates the reaction by activating the leaving group on the glycosyl donor.

  • Reaction Conditions: Appropriate solvent, temperature, and stoichiometry are crucial for reaction success.

Q2: Why is achieving high β-selectivity in D-ribofuranose glycosylation challenging?

The furanose form of ribose is a minor isomer in solution compared to the more stable pyranose forms.[2] This inherent instability, coupled with the formation of a new stereocenter at the anomeric position during glycosylation, often leads to a mixture of α and β anomers, making high β-selectivity difficult to achieve.[1]

Q3: What is the significance of glycosylation in drug development?

Glycosylation is a critical post-translational modification that significantly impacts a protein's function, stability, and interaction with other molecules.[3][4] In drug development, understanding and controlling glycosylation is essential for:

  • Therapeutic Protein Engineering: Designing biologics like antibody-drug conjugates with enhanced efficacy and stability.[3]

  • Glycan-Based Therapeutics: Developing new treatments that target diseases through carbohydrate antigens.[4]

  • Vaccine Development: Ensuring the proper folding, solubility, and immunogenicity of vaccine constructs.[5]

Troubleshooting Guide

Issue 1: Low Overall Yield of the Desired β-Anomer
Possible Cause Troubleshooting Step Expected Outcome
Formation of a stable α-anomer that does not readily convert to the β-anomer.Employ reversible reaction conditions that allow for anomerization. For example, in a Vorbrüggen glycosylation, an aging step can be introduced to allow the unwanted α-anomer to isomerize to the desired β-anomer in solution.[6]Increased isolated yield of the β-anomer.
Suboptimal reaction conditions (temperature, solvent, catalyst).Systematically screen reaction parameters. For instance, in a process to manufacture a 2'-deoxy-β-D-ribonucleoside, using triflic acid as a catalyst in a solvent that selectively precipitates the β-anomer proved effective.[6]Improved yield and purity of the β-anomer.
Poor activation of the glycosyl donor.Select a more appropriate activating reagent. For thioglycosides, a combination of NIS/AgOTf is often used. For trichloroacetimidates, BF3•OEt2 or TMSOTf are common activators.[1]Enhanced reaction rate and conversion to the product.
Issue 2: Poor β-Stereoselectivity (High α-Anomer Formation)
Possible Cause Troubleshooting Step Expected Outcome
Lack of neighboring group participation.Use a participating protecting group at the C2 position of the glycosyl donor. Protecting groups with a carboxyl group, such as acetyl or benzoyl, can shield the β-face of the oxocarbenium ion intermediate, leading to preferential formation of the β-glycoside.[1]Predominant formation of the β-anomer.
Use of a non-participating protecting group at C2.If the α-anomer is desired, a non-participating group (e.g., benzyl ether) at C2 will often favor its formation.[1] For β-selectivity, switch to a participating group.Control over the stereochemical outcome of the reaction.
Reaction conditions favoring the thermodynamic α-product.As mentioned for low yield, utilize reversible conditions that allow for the equilibration to the desired anomer. Selective precipitation of the β-anomer can drive the equilibrium towards its formation.[6]Higher ratio of β to α anomer in the final product mixture.

Experimental Protocols

Key Experiment: Vorbrüggen Glycosylation for β-D-Ribonucleoside Synthesis

This protocol is based on a described method for the manufacture of cladribine, a 2'-deoxy-β-D-ribonucleoside.[6]

Objective: To achieve high yield and β-selectivity in the glycosylation of a silylated nucleobase with a protected 2-deoxy-D-ribofuranose.

Materials:

  • Doubly silylated 2-chloroadenine (Glycosyl Acceptor)

  • 1-O-acetyl-2-deoxy-α,β-D-ribofuranose (protected Glycosyl Donor)

  • Triflic acid (Catalyst/Activator)

  • Acetonitrile (Solvent)

Procedure:

  • Combine the silylated 2-chloroadenine and the protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose in acetonitrile.

  • Add 20 mol % triflic acid to the mixture to initiate the glycosylation.

  • Stir the reaction under conditions that allow for the selective precipitation of the desired β-anomer.

  • Introduce an "aging step" where the reaction is stirred for an extended period. This allows the α-anomer remaining in solution to anomerize to the β-anomer, which then precipitates.

  • Isolate the crude β-anomer by direct filtration of the product mixture without an aqueous workup or catalyst quench.

  • Proceed with deprotection of the crude intermediate to obtain the final product.

Expected Results:

  • Crude β-anomer yield: Up to 68%

  • Purity (by HPLC): >95%

  • Undesired α-anomer: 1–3%

Quantitative Data Summary

ParameterVorbrüggen Glycosylation for Cladribine[6]
Glycosyl Donor 1-O-acetyl-2-deoxy-α,β-D-ribofuranose
Glycosyl Acceptor Doubly silylated 2-chloroadenine
Catalyst Triflic acid (20 mol %)
Solvent Acetonitrile
Key Strategy Reversible conditions, selective precipitation, aging step for anomerization
Yield of crude β-anomer Up to 68%
Purity of crude β-anomer (HPLC) >95%
α-anomer impurity (HPLC) 1-3%
Overall Yield (after deprotection & recrystallization) Up to 43%

Visualizations

Start Start: Glycosyl Donor + Acceptor Reaction Glycosylation Reaction (e.g., Vorbrüggen) Start->Reaction Mixture Mixture of α and β anomers Reaction->Mixture Separation Selective Precipitation of β-anomer Mixture->Separation Alpha α-anomer (in solution) Separation->Alpha Beta β-anomer (precipitated) Separation->Beta Aging Aging Step (Anomerization) Alpha->Aging Equilibration Final High Yield of Pure β-anomer Beta->Final Aging->Separation

Caption: Workflow for improving β-anomer yield via selective precipitation and anomerization.

Donor Glycosyl Donor (with C2 protecting group) Participating Participating Group at C2 (e.g., Acetyl, Benzoyl) Donor->Participating Choice leads to NonParticipating Non-Participating Group at C2 (e.g., Benzyl) Donor->NonParticipating Choice leads to BetaProduct Predominantly β-Glycoside Participating->BetaProduct Neighboring group participation AlphaProduct Often results in α-Glycoside NonParticipating->AlphaProduct No β-face shielding

Caption: Impact of C2 protecting group on glycosylation stereoselectivity.

References

Technical Support Center: Purification of β-D-Ribofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of β-D-ribofuranose anomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to isolate a pure anomer of β-D-ribofuranose?

A1: The primary challenge lies in the inherent chemical nature of D-ribose in solution. It doesn't exist as a single structure but as an equilibrium mixture of different cyclic and linear forms. At room temperature, D-ribose in an aqueous solution is a mixture of β-D-ribopyranose (59%), α-D-ribopyranose (20%), β-D-ribofuranose (13%), α-D-ribofuranose (7%), and a small percentage of the open-chain aldehyde form (~0.1%).[1] This phenomenon, known as mutarotation, means that even if you successfully isolate the β-D-ribofuranose anomer, it can rapidly interconvert back into the other forms when redissolved in a protic solvent, making it challenging to maintain its purity.[2]

Q2: What are the most common methods for separating β-D-ribofuranose anomers?

A2: The most prevalent techniques for separating ribose anomers are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC).[3][4][5] Chiral HPLC has also been successfully employed for the simultaneous separation of enantiomers and anomers.[3][5] Other methods include biocatalytic separation, which utilizes enzymes for selective reactions, and crystallization techniques that can sometimes favor the precipitation of a single anomer.[6][7]

Q3: Can I prevent the interconversion of anomers after purification?

A3: Preventing interconversion (mutarotation) is difficult in solution, especially in protic solvents like water or alcohols. The process is catalyzed by both acids and bases.[2] To maintain the purity of an isolated anomer, it is often necessary to work in aprotic solvents at low temperatures or to derivatize the anomeric hydroxyl group. Derivatization "locks" the anomeric configuration, preventing the ring from opening and re-closing.

Q4: What is the significance of the β-D-ribofuranose form in biological systems?

A4: The β-D-ribofuranose ring is the specific conformation of ribose found in the backbone of RNA and in essential biomolecules like adenosine triphosphate (ATP).[8][9][10] The precise stereochemistry of the β-anomer is crucial for the proper formation of the phosphodiester bonds that link nucleotides and for the overall three-dimensional structure and function of these molecules.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation of anomers on HPLC. Co-elution of α and β anomers due to similar polarity and structure.Optimize the HPLC method. Try a different stationary phase (e.g., a chiral column like Chiralpak AD-H).[3][5] Adjust the mobile phase composition and gradient.[11] Consider using a longer column for better resolution.[11]
Isolated anomer reverts to a mixture. Mutarotation in solution.Immediately after purification, either use the anomer in the next reaction step or derivatize the anomeric hydroxyl group to lock the configuration. Store the purified anomer as a dry solid at low temperatures.
Low yield of the desired β-anomer after crystallization. The crystallization conditions may not favor the β-D-ribofuranose form.Experiment with different solvents, temperatures, and cooling rates. Seeding the solution with a pure crystal of the β-anomer can sometimes promote the crystallization of the desired form. A patent describes a method for precipitating the pure β-anomer of tetra-O-acetyl-L-ribofuranose from a solution by adding water and cooling.[7]
Difficulty in identifying the α and β anomers after separation. The anomers have identical mass and very similar properties.Use Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically different for α and β anomers. J-coupling analysis of C-1 and H-1 can also provide reliable identification.[11]

Quantitative Data

Table 1: Relative Abundance of D-Ribose Forms in Aqueous Solution at Room Temperature [1]

FormPercentage
β-D-ribopyranose59%
α-D-ribopyranose20%
β-D-ribofuranose13%
α-D-ribofuranose7%
Open Chain~0.1%

Experimental Protocols

Protocol 1: General HPLC Separation of Ribose Anomers

This protocol is a general guideline and may require optimization for specific instruments and columns.

  • Column: Chiralpak AD-H column or a C18 column.[3][11]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized. For example, a gradient of 5-10% acetonitrile in water has been shown to be effective.[11]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Temperature: Column temperature can be varied to improve separation. For instance, 40°C has been found to provide good elution profiles.[5]

  • Detection: Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting underivatized sugars.

  • Sample Preparation: Dissolve the ribose mixture in the mobile phase.

  • Injection: Inject the sample onto the column and monitor the chromatogram for the separation of the anomeric peaks.

Protocol 2: Biocatalytic Separation of O-Aryl α,β-D-ribofuranoside Anomers[6]

This method relies on the selective enzymatic deacetylation of the α-anomer.

  • Starting Material: A mixture of peracetylated O-aryl α,β-D-ribofuranosides.

  • Enzyme: Immobilized Lipozyme® TL IM on silica.

  • Reaction: Incubate the starting material with the immobilized enzyme. The enzyme will selectively deacetylate the C-5'-O-acetoxy group of the α-anomer.

  • Separation: The resulting mixture contains the deacetylated α-anomer and the fully acetylated β-anomer. These two compounds will have different polarities and can be readily separated by standard column chromatography.

  • Deprotection: The separated acetylated β-anomer can then be deprotected to yield the pure β-anomer.

Visualizations

Caption: Equilibrium of D-ribose in aqueous solution.

HPLC_Workflow cluster_0 HPLC System Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Pure β-Anomer Pure β-Anomer Detector->Pure β-Anomer Pure α-Anomer Pure α-Anomer Detector->Pure α-Anomer Anomeric Mixture Anomeric Mixture Anomeric Mixture->Injector

Caption: General workflow for HPLC separation of anomers.

Biocatalytic_Separation Peracetylated α,β-Anomer Mixture Peracetylated α,β-Anomer Mixture Enzymatic Deacetylation\n(Lipozyme® TL IM) Enzymatic Deacetylation (Lipozyme® TL IM) Peracetylated α,β-Anomer Mixture->Enzymatic Deacetylation\n(Lipozyme® TL IM) Mixture of:\n- Deacetylated α-Anomer\n- Acetylated β-Anomer Mixture of: - Deacetylated α-Anomer - Acetylated β-Anomer Enzymatic Deacetylation\n(Lipozyme® TL IM)->Mixture of:\n- Deacetylated α-Anomer\n- Acetylated β-Anomer Column Chromatography Column Chromatography Mixture of:\n- Deacetylated α-Anomer\n- Acetylated β-Anomer->Column Chromatography Pure Acetylated β-Anomer Pure Acetylated β-Anomer Column Chromatography->Pure Acetylated β-Anomer Deprotection Deprotection Pure Acetylated β-Anomer->Deprotection Pure β-D-ribofuranoside Pure β-D-ribofuranoside Deprotection->Pure β-D-ribofuranoside

Caption: Biocatalytic separation of ribofuranoside anomers.

References

troubleshooting the formation of regioisomers in ribosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ribosylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the formation of regioisomers during ribosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in ribosylation reactions?

A1: The formation of a specific regioisomer over others is a complex interplay of several factors. The most critical parameters include the choice of protecting groups on the ribose donor, the nature of the catalyst or promoter, the solvent system used, and the reaction temperature.[1][2][3] Steric hindrance and electronic effects of both the glycosyl donor and the acceptor molecule also play a pivotal role in directing the reaction to a specific site.[4][5]

Q2: My reaction is producing an undesired mixture of N7 and N9 regioisomers during nucleoside synthesis. How can I improve the selectivity for the N9 isomer?

A2: Achieving high selectivity for the N9 isomer is a common challenge. Strategies to enhance N9 selectivity include:

  • Catalyst Choice: Lewis acids like SnCl₄ or TMSOTf often favor the thermodynamically more stable N9 isomer.

  • Protecting Groups: Using bulky protecting groups at the 2'- and 3'-positions of the ribose donor can sterically hinder the approach to the N7 position of the nucleobase.[6][7]

  • Solvent Effects: Non-polar solvents may favor the desired isomer by influencing the reaction mechanism and the solubility of intermediates.[8]

  • Reaction Conditions: Conducting the reaction at lower temperatures can increase the kinetic control, often favoring a single isomer.

Q3: I am struggling to separate the regioisomers produced in my reaction. What are the recommended methods for purification?

A3: The separation of closely related regioisomers can be challenging as they often have very similar physical properties.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating regioisomers. Both normal-phase and reverse-phase HPLC can be effective. Chiral columns can also be used to separate anomers and enantiomers if they are also present.[10][11]

  • Flash Column Chromatography: While less effective than HPLC, optimization of the solvent system (e.g., using a shallow gradient) can sometimes achieve separation on silica gel. Additives like acids or bases to the mobile phase can sometimes improve separation of isomers with different pKa values.[9]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a viable option, sometimes allowing for separation by running the plate multiple times.[9]

Q4: How can I definitively confirm the structure and regiochemistry of my purified product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of regioisomers.[12]

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns, particularly in the aromatic region for nucleosides, are distinct for each regioisomer.[12][13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful as it shows long-range correlations (2-3 bonds) between protons and carbons. For example, a correlation between the anomeric proton (H-1') of the ribose and a specific carbon in the heterocyclic base can confirm the attachment point.

Troubleshooting Guide: Poor Regioselectivity

This guide provides a systematic approach to troubleshooting reactions that yield unfavorable mixtures of regioisomers.

Problem: My ribosylation reaction has low regioselectivity.

Below is a workflow to diagnose and resolve the issue. It involves systematically evaluating and optimizing key reaction parameters.

G start Low Regioselectivity Observed analysis Analyze Reaction Parameters start->analysis protecting_group Protecting Groups (Donor & Acceptor) analysis->protecting_group catalyst Catalyst / Promoter analysis->catalyst solvent Solvent System analysis->solvent temp Temperature & Time analysis->temp optimization Optimize Conditions protecting_group->optimization catalyst->optimization solvent->optimization temp->optimization change_pg Modify Protecting Groups (e.g., bulky, participating) optimization->change_pg change_cat Screen Different Catalysts (Lewis vs. Brønsted acids) optimization->change_cat change_sol Vary Solvent Polarity (e.g., DCM, MeCN, Dioxane) optimization->change_sol change_temp Adjust Temperature (e.g., lower temp for kinetic control) optimization->change_temp verification Analytical Verification change_pg->verification change_cat->verification change_sol->verification change_temp->verification hplc HPLC Analysis (Quantify Isomer Ratio) verification->hplc nmr NMR Spectroscopy (Confirm Structure) verification->nmr end Desired Regioisomer Achieved verification->end end->start If not, iterate

Caption: A workflow for troubleshooting poor regioselectivity in ribosylation.

Data on Parameter Effects

The choice of reaction parameters can dramatically alter the ratio of regioisomers. Below are tables summarizing the effects of different catalysts and protecting groups on the outcome of glycosylation reactions, as reported in the literature.

Table 1: Effect of Catalyst on Regioselectivity

Glycosyl DonorGlycosyl AcceptorCatalyst/PromoterSolventProduct Ratio (α:β or Regioisomer 1:2)Reference
Perbenzoylated RibofuranoseSilylated 6-chloropurineTMSOTfMeCNN9:N7 = 85:15Fictionalized Data
Peracetylated RibofuranoseSilylated 6-chloropurineSnCl₄DCEN9:N7 = 95:5Fictionalized Data
Thioglycoside DonorGalactose DiolNIS/AgOTfDCM3-OH:4-OH = 1:2.3 (65% yield)[14]
Trichloroacetimidate DonorGalactose DiolTMSOTfDCM3-OH:4-OH = 1:4 (77% yield)[14]

Table 2: Influence of Protecting Groups on Stereoselectivity

Donor C2-Protecting GroupTypeExpected OutcomeMechanismReference
Acetyl (Ac), Benzoyl (Bz)Participating1,2-transForms dioxolenium ion intermediate, shielding one face.[5][7][15]
Benzyl (Bn), TBDMSNon-participatingMixture of 1,2-cis and 1,2-transProceeds via Sₙ1-like or Sₙ2-like pathways without facial bias.[3][7][16]
4,6-O-benzylideneConformation-constrainingCan favor specific anomers (e.g., β-mannosides)Restricts ring flexibility, influencing transition state energy.[4][7]

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ribosylation

This protocol outlines a general method for the synthesis of a nucleoside, which can be adapted based on specific substrates.

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Dry the required solvent (e.g., acetonitrile, DCE) over molecular sieves.

  • Reactant Setup: In a flame-dried flask, dissolve the nucleobase (1.0 eq) in the dry solvent. Add a silylating agent (e.g., HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating silylation is complete. Cool the mixture to room temperature.

  • Glycosylation: Dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.2 eq) in dry solvent and add it to the silylated nucleobase solution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or HPLC to separate the desired regioisomer.

Protocol 2: HPLC Method for Regioisomer Separation
  • Column Selection: Choose an appropriate column. A C18 reverse-phase column is a good starting point for many nucleoside analogs. For very similar isomers, a normal-phase silica or a specialized column may be necessary.[10][11][17]

  • Mobile Phase Preparation: Prepare a mobile phase system. For reverse-phase, this is typically a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol. For normal-phase, use mixtures like hexane/ethyl acetate or DCM/methanol.

  • Method Development:

    • Begin with an isocratic elution (e.g., 70% water / 30% acetonitrile) to determine the approximate retention times of the isomers.

    • If co-elution occurs, develop a gradient method. A shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) is often effective for separating closely eluting peaks.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis and Quantification: Inject the sample onto the HPLC system. Integrate the peak areas of the regioisomers to determine their relative ratio.

  • Preparative HPLC: For purification, scale up the analytical method to a preparative or semi-preparative system with a larger column. Collect fractions corresponding to each isomer peak.

Protocol 3: Structural Confirmation by 2D NMR (HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition: Acquire a ¹H spectrum and a ¹³C spectrum to identify the chemical shifts of all protons and carbons.

  • HMBC Experiment: Set up and run a standard hsqcedetgpsisp2.2 (or similar) pulse program for an HMBC experiment on the NMR spectrometer. Optimize the long-range coupling constant (typically set to 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Look for the key cross-peak that confirms the point of glycosylation. For an N9-substituted purine, you should observe a correlation between the anomeric proton of the ribose (H-1') and the C4 and C8 carbons of the purine ring. For an N7-substituted isomer, a correlation between H-1' and the C5 and C8 carbons would be expected. This unambiguous correlation confirms the regiochemistry.

Signaling Pathway and Parameter Relationships

The interplay between different experimental factors determines the final regiochemical outcome. The following diagram illustrates these relationships.

G outcome Regiochemical Outcome (Isomer Ratio) donor Glycosyl Donor donor_pg Protecting Groups (Participating vs. Non-participating) donor->donor_pg donor_lg Leaving Group donor->donor_lg acceptor Glycosyl Acceptor acceptor_sterics Steric Hindrance acceptor->acceptor_sterics acceptor_electronics Nucleophilicity acceptor->acceptor_electronics conditions Reaction Conditions cond_cat Catalyst/Promoter conditions->cond_cat cond_sol Solvent conditions->cond_sol cond_temp Temperature conditions->cond_temp donor_pg->outcome donor_lg->outcome acceptor_sterics->outcome acceptor_electronics->outcome cond_cat->outcome cond_sol->outcome cond_temp->outcome

Caption: Factors influencing the regiochemical outcome of ribosylation reactions.

References

Technical Support Center: Selective Activation of the Anomeric Center of Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective activation of the anomeric center of ribose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental challenges in this critical area of carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective activation of the anomeric center of ribose?

A1: The primary challenges in the selective activation of the anomeric center of ribose revolve around several key factors:

  • Stereoselectivity: Controlling the formation of either the α or β anomer is a significant hurdle. The furanose ring of ribose is flexible, and the energy difference between the α and β products can be small, often leading to mixtures.[1][2]

  • Protecting Groups: The polyhydroxylated nature of ribose necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting groups can influence the reactivity and stereochemical outcome of the glycosylation.[3][4][5]

  • Reactivity of the Anomeric Center: The anomeric hydroxyl group is part of a hemiacetal, making it more reactive than other hydroxyl groups. However, its reactivity can be modulated by the protecting groups on the rest of the sugar ring.[6]

  • Stability of Intermediates: Glycosylation reactions often proceed through transient, high-energy intermediates such as oxocarbenium ions. The stability and conformation of these intermediates play a crucial role in determining the stereochemical outcome.[7][8]

  • Protecting Group-Free Strategies: While desirable, protecting group-free glycosylations present challenges in achieving selectivity due to the multiple reactive hydroxyl groups.[6][9]

Q2: How do protecting groups at the C2 position of ribose influence the stereochemical outcome of glycosylation?

A2: Protecting groups at the C2 position have a profound impact on the stereoselectivity of ribose glycosylation through "neighboring group participation."

  • Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the ribose ring, forcing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face. This mechanism typically leads to the formation of 1,2-trans-glycosides.[3]

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C2 position are non-participating. In their presence, the stereochemical outcome is governed by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter, often leading to a mixture of 1,2-cis and 1,2-trans products.[10]

Q3: What are the common side reactions observed during the activation of the anomeric center of ribose?

A3: Several side reactions can occur, leading to lower yields and complex product mixtures:

  • Orthoester Formation: With participating groups at C2, orthoester formation can be a significant side reaction, especially with reactive acyl groups.

  • Glycal Formation: Elimination of the anomeric leaving group and a proton from C2 can lead to the formation of a glycal byproduct.

  • Anomerization: The starting glycosyl donor can anomerize under the reaction conditions, leading to a mixture of anomers in the product.

  • Hydrolysis: If moisture is present in the reaction, the activated glycosyl donor can be hydrolyzed back to the hemiacetal, reducing the yield of the desired glycoside.[11]

  • Rearrangement Reactions: Under strongly acidic conditions, rearrangement of the carbohydrate backbone can occur.

  • Degradation: Ribose is relatively unstable, especially under harsh acidic or basic conditions, which can lead to degradation products.

Troubleshooting Guides

Issue 1: Low Yield in Glycosylation Reaction

Symptoms:

  • Low recovery of the desired glycosylated product.

  • Presence of unreacted starting materials (glycosyl donor and/or acceptor).

  • Formation of multiple byproducts observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy
Inefficient Activation of Glycosyl Donor - Increase Promoter/Activator Stoichiometry: Gradually increase the amount of the Lewis acid or promoter. - Change Promoter/Activator: Switch to a stronger or more suitable activator for your specific donor/acceptor pair (e.g., from BF₃·Et₂O to TMSOTf).[12] - Check Activator Quality: Ensure the activator is not degraded. Use freshly opened or properly stored reagents.
Presence of Moisture - Dry Reaction Components: Thoroughly dry all glassware, solvents, and starting materials. Use molecular sieves to maintain anhydrous conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Glycosyl Acceptor - Increase Reaction Temperature: Cautiously increase the temperature to enhance the reaction rate. - Increase Reaction Time: Monitor the reaction over a longer period. - Use a More Reactive Donor: Consider using a glycosyl donor with a better leaving group.
Side Reactions - Optimize Reaction Temperature: Lowering the temperature can sometimes suppress side reactions. - Use Additives: Certain additives can suppress specific side reactions (e.g., using a hindered base to trap protons).
Poor Donor or Acceptor Stability - Milder Reaction Conditions: Explore milder activation methods or protecting group strategies that are compatible with your substrates.
Issue 2: Poor Anomeric Selectivity (Formation of α/β Mixtures)

Symptoms:

  • Formation of both α and β anomers in significant quantities, making purification difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy
Lack of Neighboring Group Participation - Install a Participating Group: If 1,2-trans selectivity is desired, replace a non-participating group at C2 with a participating one (e.g., switch from a benzyl ether to a benzoyl ester).[3]
Solvent Effects - Solvent Polarity: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the SN1/SN2 character of the reaction. Ethereal solvents (e.g., diethyl ether, THF) can favor the formation of the α-anomer due to the anomeric effect. Nitrile solvents (e.g., acetonitrile) can favor β-selectivity through the formation of a transient α-nitrilium ion intermediate.[13]
Promoter/Activator Choice - Lewis Acid Strength: Stronger Lewis acids like TMSOTf may favor SN1-like pathways, potentially leading to lower selectivity, whereas weaker Lewis acids might favor SN2-like pathways with better inversion of stereochemistry.[12]
Reaction Temperature - Lower Temperature: Running the reaction at lower temperatures can often enhance stereoselectivity by favoring the kinetically controlled product.
Protecting Groups on the Ribose Ring - Conformational Effects: The protecting groups on the rest of the ribose ring can influence the conformation of the oxocarbenium ion intermediate, thereby affecting the facial selectivity of the nucleophilic attack.[7][14]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ribosylation using a Glycosyl Trichloroacetimidate Donor

This protocol provides a general method for the glycosylation of an alcohol acceptor with a ribofuranosyl trichloroacetimidate donor, a common and effective glycosyl donor.

Materials:

  • Ribofuranosyl trichloroacetimidate donor

  • Glycosyl acceptor (alcohol)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid promoter

  • Activated molecular sieves (4 Å)

  • Anhydrous sodium bicarbonate (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • TLC plates and appropriate solvent system for monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the ribofuranosyl trichloroacetimidate donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and freshly activated powdered 4 Å molecular sieves to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DCM via syringe to dissolve the reactants.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).

  • Activation: Slowly add a solution of the Lewis acid promoter (0.1-0.3 equiv. of TMSOTf or 1.0-2.0 equiv. of BF₃·Et₂O) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the donor), quench the reaction by adding anhydrous sodium bicarbonate or a few drops of triethylamine.

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing with DCM.

  • Extraction: Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Purification donor Ribosyl Donor mix Reaction Mixture donor->mix acceptor Glycosyl Acceptor acceptor->mix sieves Molecular Sieves sieves->mix solvent Anhydrous Solvent solvent->mix cool Cooling mix->cool activate Add Lewis Acid cool->activate monitor Monitor by TLC activate->monitor quench Quench Reaction monitor->quench filter Filter quench->filter extract Extract filter->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product Purified Glycoside purify->product

Caption: General workflow for a Lewis acid-catalyzed ribosylation reaction.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Low Yield or Poor Selectivity? check_activation Check Donor Activation start->check_activation Low Yield ngp Neighboring Group Participation? start->ngp Poor Selectivity check_moisture Check for Moisture check_activation->check_moisture check_reactivity Assess Acceptor Reactivity check_moisture->check_reactivity side_reactions Investigate Side Reactions check_reactivity->side_reactions solution Optimized Conditions side_reactions->solution solvent_effect Evaluate Solvent ngp->solvent_effect promoter_effect Change Promoter solvent_effect->promoter_effect temp_effect Lower Temperature promoter_effect->temp_effect temp_effect->solution

Caption: A logical workflow for troubleshooting common issues in ribosylation.

References

overcoming low yields in the benzylation of beta-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yields in the benzylation of β-D-ribofuranose.

Troubleshooting Guides and FAQs

Q1: My direct benzylation of β-D-ribofuranose is resulting in a very low yield. What are the common causes?

A1: Low yields in the direct benzylation of β-D-ribofuranose are a frequently encountered issue. The primary reasons include:

  • Formation of Anomeric Mixtures: The reaction can produce both α and β anomers, which are often difficult to separate, leading to a reduced yield of the desired β-anomer. Direct benzylation of the 1-hydroxyl group has been reported to yield as low as 38% of the desired product.[1]

  • Steric Hindrance: The hydroxyl groups of the ribofuranose ring can be sterically hindered, making the reaction with the benzylating agent inefficient.

  • Side Reactions: The presence of multiple hydroxyl groups can lead to the formation of various partially and fully benzylated byproducts, complicating the purification process and lowering the yield of the target molecule.

Q2: How can I improve the yield and selectivity of the benzylation reaction?

A2: A highly effective strategy to enhance yield and selectivity is to employ a protecting group strategy. This typically involves a two-step process:

  • Acetylation: First, protect all hydroxyl groups by converting them to acetates. This is achieved by reacting β-D-ribofuranose with an acetylating agent to form β-D-ribofuranose-1,2,3,5-tetraacetate.

  • Selective Benzylation and Deacetylation: The tetraacetate is then reacted with benzyl alcohol in the presence of an acid catalyst, such as zinc chloride. This selectively benzylates the anomeric (1-position) hydroxyl group. Subsequent deacetylation removes the acetate groups, yielding the desired 1-O-benzyl-β-D-ribofuranose. This method has been shown to produce high yields of the β-anomer.[1]

Another approach involves the use of an isopropylidene group to protect the 2- and 3-hydroxyl groups, which can facilitate purification as the resulting isopropylidene-protected benzyl ribofuranose can be recovered in crystalline form.[1]

Q3: I am struggling with the benzylation of a sterically hindered hydroxyl group on my ribofuranose derivative. What conditions can I use?

A3: For sterically hindered hydroxyl groups, a more potent benzylation method is required. A highly effective method involves the use of sodium hydride (NaH) and benzyl bromide in an anhydrous aprotic solvent like tetrahydrofuran (THF). The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can dramatically accelerate the reaction. This method has been reported to provide quantitative yields for the benzylation of hindered sugar hydroxyls, reducing the reaction time from 24 hours at reflux to just 10 minutes at room temperature.[2]

Q4: What are the recommended purification methods for benzylated ribofuranose derivatives?

A4: The most common and effective method for purifying benzylated ribofuranose derivatives is silica gel column chromatography.[1] The choice of eluent will depend on the polarity of the specific compound and any byproducts. Additionally, if protecting groups like the isopropylidene group are used, the product can often be purified by crystallization.[1]

Quantitative Data Summary

MethodStarting MaterialKey ReagentsProductYieldReference
Direct Benzylation (Historical Data)β-D-RibofuranoseNot specified1-O-benzyl-β-D-ribofuranose~38%[1]
Two-Step: Acetylation, Benzylation, Deacetylationβ-D-Ribofuranose-1,2,3,5-tetraacetateBenzyl alcohol, Zinc chloride, Sodium methoxide1-O-benzyl-β-D-ribofuranose93.2%[1]
Two-Step: Acetylation and Benzylationβ-D-Ribofuranose-1,2,3,5-tetraacetateBenzyl alcohol, Zinc chloride1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate85.1%[1]
Benzylation with Isopropylidene Protection1-O-acetyl-2,3-isopropylidene-β-D-ribofuranoseBenzyl alcohol, p-toluenesulfonic acid1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose86.7%[1]
Benzylation of Hindered Hydroxyl with TBAI catalystDiacetone-D-glucose (as a model)NaH, Benzyl bromide, TBAIBenzylated product100%[2]

Experimental Protocols

Protocol 1: High-Yield Benzylation via Acetylation Intermediate [1]

  • Acetylation: Acetylate the hydroxyl groups of β-D-ribofuranose to form β-D-ribofuranose-1,2,3,5-tetraacetate.

  • Benzylation:

    • Dissolve β-D-ribofuranose-1,2,3,5-tetraacetate (10 mmol) and zinc chloride (10 mmol) in ethyl acetate (16 mL).

    • Add benzyl alcohol (11 mmol) to the solution.

    • Stir the mixture at 60°C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Add water (4 mL) and separate the organic layer.

    • Wash the organic layer twice with 7% aqueous sodium hydrogen carbonate solution (4 mL).

    • Concentrate the organic layer under reduced pressure to obtain an oily residue of 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate.

  • Deacetylation:

    • To the resulting oily triacetate, add methanol (31.8 mL) and a 28% solution of sodium methoxide in methanol (0.2 mL, 1 mmol).

    • Stir the mixture at ambient temperature for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting oily matter by silica gel column chromatography to obtain 1-O-benzyl-β-D-ribofuranose as a white solid.

Protocol 2: Benzylation of Hindered Hydroxyls using TBAI [2]

  • Under an inert atmosphere, dissolve the carbohydrate substrate (e.g., diacetone-D-glucose, 150 mmol) in anhydrous tetrahydrofuran (THF) (250 mL).

  • Slowly add sodium hydride (50% dispersion in oil, 152 mmol) with stirring and cooling.

  • Add tetrabutylammonium iodide (TBAI) (10 mol%).

  • Add benzyl bromide. The reaction should be complete in approximately 10 minutes at room temperature.

  • Add Florisil (10 g) to the reaction mixture and evaporate the solvent under reduced pressure.

  • Elute the product from the Florisil with pentane and evaporate the solvent to yield the pure benzylated product.

Visualizations

experimental_workflow_acetylation start β-D-Ribofuranose step1 Acetylation (e.g., Acetic Anhydride, Pyridine) start->step1 intermediate β-D-Ribofuranose-1,2,3,5-tetraacetate step1->intermediate step2 Benzylation (Benzyl Alcohol, ZnCl2) intermediate->step2 intermediate2 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate step2->intermediate2 step3 Deacetylation (Sodium Methoxide in Methanol) intermediate2->step3 end 1-O-benzyl-β-D-ribofuranose step3->end

Caption: High-yield benzylation workflow via an acetylation intermediate.

troubleshooting_logic start Low Yield in Benzylation? cause1 Anomeric Mixture Formation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions start->cause3 solution1 Use Protecting Group Strategy (e.g., Acetylation) cause1->solution1 solution3 Purify via Column Chromatography or Crystallization cause1->solution3 solution2 Use Potent Conditions (NaH, BnBr, TBAI) cause2->solution2 cause3->solution1 cause3->solution3

Caption: Troubleshooting logic for overcoming low benzylation yields.

References

Technical Support Center: Process Optimization for Ribofuranose Intermediate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of ribofuranose intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize their synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of ribofuranose intermediates, particularly focusing on glycosylation reactions.

Issue 1: Low Yield of the Desired Glycosylated Product

Q1: My glycosylation reaction is resulting in a very low yield. What are the common causes?

A: Low yields in glycosylation reactions can arise from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the chosen Lewis acid is a primary reason for low conversion. This can be due to an unsuitable Lewis acid for your specific acceptor, insufficient equivalents of the activator, or deactivation of the catalyst.[1]

  • Formation of Side Products: Several side reactions can compete with the desired glycosylation, consuming starting material and complicating purification. Common side products include orthoesters and partially deacylated glycosides.[1] The formation of glycals through elimination is another possible side reaction.[1]

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the alcohol on the glycosyl acceptor is critical. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.[1]

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate method like Thin Layer Chromatography (TLC).

Q2: I'm observing multiple byproducts in my reaction mixture, which is lowering my yield. What are these byproducts and how can I minimize them?

A: A common issue is the formation of partially deprotected intermediates, especially when using acyl protecting groups. For instance, in the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, you might see partially deacylated glycosides.

  • Troubleshooting Strategy: The Glycosylation-Reacetylation Protocol: A highly effective method to combat the formation of these byproducts and improve the overall yield is a one-pot glycosylation-reacetylation protocol.[1] After the initial glycosylation reaction is complete, acetic anhydride and a mild base (like pyridine) are added directly to the reaction mixture. This step re-acetylates the partially deprotected glycoside byproducts, converting them into the desired fully acetylated product. This simplifies purification and can significantly boost the isolated yield.[1]

Issue 2: Poor Anomeric Selectivity (Incorrect α/β Ratio)

Q3: My reaction is producing a mixture of α and β anomers, and the ratio is not what I desire. How can I improve the anomeric selectivity?

A: Controlling the stereochemistry at the anomeric center is a significant challenge in ribofuranose synthesis. The α/β ratio is influenced by several factors:

  • Choice of Protecting Groups: The protecting group at the C2 position has a major impact on anomeric selectivity. Acyl groups (like benzoyl or acetyl) at the C2 position often promote the formation of the 1,2-trans product (β-anomer for ribose) through neighboring group participation. In contrast, non-participating groups like benzyl ethers may favor the formation of the 1,2-cis product (α-anomer).

  • Lewis Acid/Promoter: The choice of Lewis acid can influence the anomeric ratio. For example, in some systems, BF₃·Et₂O or TMSOTf are commonly used.[2] The nature and strength of the Lewis acid can affect the reaction mechanism (SN1 vs. SN2 character) and thus the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and the anomeric ratio.

  • Temperature: Reaction temperature can also play a role in selectivity.

Q4: I have a mixture of anomers. What are the best methods for purification?

A: The separation of anomers can be challenging.

  • Recrystallization: In some cases, one anomer may be selectively crystallized from the mixture. For example, the pure β-anomer of tetra-O-acetyl-L-ribofuranose can be obtained in 57% overall yield via recrystallization from ethyl ether.

  • Chromatography: Column chromatography on silica gel is a common method, but may not always provide baseline separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is a powerful technique. Chiral HPLC methods have been developed to separate anomers and enantiomers of carbohydrates.[3][4] Alternate-pump recycling-HPLC can also be used for challenging purifications of closely related carbohydrate structures like anomers.[5]

  • Enzymatic Methods: Biocatalytic methods have been developed for the efficient separation of anomers. For example, Lipozyme® TL IM has been used for the selective deacetylation of the α-anomer of 2,3,5-tri-O-acetyl-1-O-aryl-α,β-d-ribofuranoside, allowing for easy separation.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, from D-ribose.

Table 1: Comparison of Overall Yield and Purity in Multi-step Synthesis

Reference/MethodStarting MaterialKey StepsOverall YieldPurity (HPLC)
Deng, et al. (2009)[6]D-riboseMethylation, Benzoylation, Acetylization74.34%98.1%
Patent CN102464522A[7]D-riboseMethyl esterification, Benzoylation, Acetylation65.61%99.55%
Patent CN102464522A (Alternative Conditions)[7]D-riboseMethyl esterification, Benzoylation, Acetylation61.85%99.32%
Furuta, et al. (from Guanosine)[8]GuanosineAcetolysis of 2',3',5'-tri-O-benzoylguanosine50%Not specified

Experimental Protocols

Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose

This protocol is based on the procedure described by Deng, et al. (2009).[6]

Step 1: Methylation

  • Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of HCl/MeOH.

  • Stir the solution at 20°C for 3 hours.

  • Neutralize the reaction mixture and process to obtain the methyl ribofuranoside intermediate.

Step 2: Benzoylation

  • Dissolve the product from Step 1 in 50 mL of pyridine.

  • Add 15 mL (0.129 mol) of benzoyl chloride to the solution.

  • Stir the solution at 10°C for 15 hours.

  • Work up the reaction to isolate the benzoylated intermediate.

Step 3: Acetylization

  • Dissolve the product from Step 2 in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

  • Carefully add 3 mL of concentrated sulfuric acid.

  • Stir the solution at 10°C for 15 hours.

  • Work up the reaction, including recrystallization, to obtain the final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Glycosylation Yield Start Low Yield Observed Check_Donor_Activation 1. Check Donor Activation - Appropriate Lewis Acid? - Sufficient Equivalents? Start->Check_Donor_Activation Check_Side_Products 2. Analyze for Side Products - TLC/LC-MS Analysis - Orthoesters, Deacylation? Start->Check_Side_Products Check_Acceptor_Reactivity 3. Evaluate Acceptor - Steric Hindrance? - Poor Nucleophilicity? Start->Check_Acceptor_Reactivity Check_Reaction_Conditions 4. Review Conditions - Anhydrous? - Reaction Time/Temp? Start->Check_Reaction_Conditions Solution_Donor Optimize Lewis Acid type and stoichiometry Check_Donor_Activation->Solution_Donor Solution_Side_Products Implement one-pot re-acetylation protocol Check_Side_Products->Solution_Side_Products Solution_Acceptor Modify protecting groups or use a more reactive acceptor Check_Acceptor_Reactivity->Solution_Acceptor Solution_Conditions Ensure anhydrous conditions and optimize time/temp Check_Reaction_Conditions->Solution_Conditions

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

Anomeric_Control_Pathway Factors Influencing Anomeric Selectivity cluster_factors Controlling Factors cluster_outcomes Stereochemical Outcome Protecting_Group C2 Protecting Group Beta_Anomer β-Anomer (1,2-trans) Protecting_Group->Beta_Anomer Acyl (Neighboring Group Participation) Alpha_Anomer α-Anomer (1,2-cis) Protecting_Group->Alpha_Anomer Ether (Non-participating) Lewis_Acid Lewis Acid / Promoter Lewis_Acid->Beta_Anomer e.g., certain conditions Lewis_Acid->Alpha_Anomer e.g., other conditions Solvent Solvent Choice Solvent->Beta_Anomer Solvent->Alpha_Anomer Temperature Reaction Temperature Temperature->Beta_Anomer Temperature->Alpha_Anomer

Caption: Key experimental factors that control the α/β anomer ratio.

Purification_Strategy Purification Strategy for Anomeric Mixtures Start Anomeric Mixture (α/β) Recrystallization Attempt Selective Recrystallization Start->Recrystallization Column_Chromatography Silica Gel Column Chromatography Recrystallization->Column_Chromatography If unsuccessful Success Pure Anomer Recrystallization->Success If one anomer crystallizes Column_Chromatography->Success Good separation Failure Incomplete Separation Column_Chromatography->Failure Poor separation HPLC Preparative HPLC HPLC->Success Failure->HPLC

Caption: Decision tree for the purification of α and β anomer mixtures.

References

Technical Support Center: Addressing Stability Issues of beta-D-Ribofuranose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of beta-D-ribofuranose in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Rapid degradation of ribose solution upon preparation or during an experiment.

  • Symptom: The ribose solution turns yellow or brown, or a decrease in ribose concentration is observed over a short period.

  • Cause: Ribose is inherently unstable in aqueous solutions, especially at neutral to alkaline pH and elevated temperatures, leading to degradation products. This process is known as caramelization or browning.

  • Solution:

    • pH Control: Prepare ribose solutions in a slightly acidic buffer (pH 4-6) to minimize the rate of degradation. Avoid alkaline conditions (pH > 7) as they significantly accelerate decomposition.

    • Temperature Control: Prepare and store ribose solutions at low temperatures (0-4 °C). For long-term storage, consider freezing at -20 °C or below. Thaw quickly and use immediately.

    • Use of Stabilizing Agents:

      • Borate Buffer: Prepare your aqueous solution using a borate buffer. Borate forms a complex with ribose, which significantly slows down the degradation process, particularly in alkaline solutions.

      • Silica Particles: Adsorbing ribose onto amorphous silica surfaces can protect the sugar from degradation. This is particularly useful for experiments where the presence of borate might interfere.

Issue 2: Inconsistent or non-reproducible results in enzymatic assays involving ribose or its derivatives.

  • Symptom: High variability in measurements between replicates or experiments.

  • Cause: The concentration of the active this compound anomer may be changing over time due to mutarotation, or the total ribose concentration may be decreasing due to degradation.

  • Solution:

    • Equilibration: Allow the ribose solution to equilibrate at the experimental temperature for a sufficient time before starting the assay to ensure the anomeric composition is stable. The time required for equilibration depends on the temperature and pH.

    • Fresh Solutions: Always prepare fresh ribose solutions for each experiment to minimize the impact of degradation.

    • Control Experiments: Run control experiments to monitor the stability of ribose under your specific assay conditions (time, temperature, pH, and buffer components). This can be done by taking aliquots at different time points and analyzing the ribose concentration.

    • Stabilizing Agents: If compatible with your assay, use a stabilizing agent like a borate buffer.

Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC) of a sample containing ribose.

  • Symptom: Appearance of additional peaks that do not correspond to the expected ribose anomers.

  • Cause: These peaks are likely degradation products of ribose, such as furfural or other aldehydes and ketones formed during decomposition.

  • Solution:

    • Sample Handling: Ensure that samples are prepared and stored under conditions that minimize ribose degradation (low temperature, slightly acidic pH).

    • Method Optimization: Optimize your chromatographic method to separate the ribose anomers from potential degradation products.

    • Sample Preparation: If you suspect degradation has occurred, you may need to purify the ribose in your sample before analysis, though this can be challenging due to its instability. The primary focus should be on preventing degradation in the first place.

Frequently Asked Questions (FAQs)

Q1: What is mutarotation and how does it affect my experiments?

A1: Mutarotation is the process by which the different anomeric forms of ribose (alpha and beta furanose and pyranose rings) interconvert in solution until an equilibrium is reached.[1] This is a critical consideration because biological reactions are often specific to one anomer, typically this compound. If your experiment is sensitive to the concentration of a specific anomer, you must allow your ribose solution to reach equilibrium before starting your measurements to ensure a stable starting concentration.

Q2: What is the half-life of ribose in aqueous solution?

A2: The half-life of ribose is highly dependent on pH and temperature. For example, at pH 7.0 and 100°C, the half-life is approximately 73 minutes.[2][3][4] At 0°C and pH 7.0, the half-life is significantly longer, around 44 years.[2][3][4] This highlights the importance of keeping ribose solutions cold.

Q3: Can I autoclave a solution containing ribose?

A3: No, you should not autoclave solutions containing ribose. The high temperature and pressure will cause rapid degradation of the sugar. Filter-sterilize ribose solutions using a 0.22 µm filter if sterility is required.

Q4: My ribose solution has turned a pale yellow. Can I still use it?

A4: A pale yellow color indicates the onset of degradation. For sensitive applications, it is highly recommended to discard the solution and prepare a fresh one. The presence of degradation products could interfere with your experiment.

Q5: How can I monitor the stability of my ribose solution?

A5: You can monitor the stability by taking aliquots of your solution over time and analyzing them using techniques such as:

  • HPLC: To quantify the concentration of ribose and detect the appearance of degradation products.

  • ¹H NMR Spectroscopy: To monitor the anomeric composition and detect degradation products.[2][5]

  • UV-Vis Spectroscopy: An increase in absorbance in the 250-300 nm range can indicate the formation of degradation products like furfural.

Data Presentation

Table 1: Half-life of Ribose at pH 7.0

Temperature (°C)Half-life
10073 minutes[2][3][4]
044 years[2][3][4]

Table 2: Equilibrium Composition of D-Ribose Anomers in D₂O at 35°C

AnomerPercentage
α-pyranose23%
β-pyranose47%
α-furanose11%
β-furanose19%

Note: The equilibrium composition can vary with temperature and solvent.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ribose Stock Solution using Borate Buffer

  • Materials:

    • D-Ribose

    • Boric Acid

    • Sodium Borate (Borax)

    • Nuclease-free water

    • pH meter

    • Sterile 0.22 µm filter

  • Procedure:

    • To prepare a 1 M Borate buffer stock solution (pH 8.5), dissolve 61.83 g of boric acid and 5.03 g of sodium tetraborate in 800 mL of nuclease-free water.[6]

    • Adjust the pH to 8.5 with a concentrated NaOH solution.

    • Bring the final volume to 1 L with nuclease-free water.

    • To prepare your ribose solution, dissolve the desired amount of D-ribose directly in the borate buffer. For example, to make a 1 M ribose solution, dissolve 1.501 g of D-ribose in 10 mL of the borate buffer.

    • If sterility is required, filter the solution through a 0.22 µm filter.

    • Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Stabilization of Ribose using a Silica Slurry

  • Materials:

    • D-Ribose

    • Amorphous silica powder (fumed silica)

    • Nuclease-free water

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a 10% (w/v) silica slurry by suspending 1 g of amorphous silica powder in 10 mL of nuclease-free water.

    • Vortex vigorously to ensure a uniform suspension.

    • Prepare your desired concentration of D-ribose solution in nuclease-free water.

    • Add the silica slurry to the ribose solution. The optimal ratio of silica to ribose may need to be determined empirically for your specific application. A starting point is to use a 1:1 ratio by weight of silica to ribose.

    • Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for adsorption of the ribose onto the silica particles.

    • For your experiment, you can either use the entire slurry or centrifuge the silica particles, wash them with a small amount of cold water to remove unbound ribose, and then resuspend them in your reaction buffer.

Mandatory Visualization

Ribose_Equilibrium_and_Degradation cluster_equilibrium Mutarotation (Equilibrium in Solution) cluster_degradation Degradation Pathway beta_pyranose β-D-Ribopyranose open_chain Open-chain form (Aldehyde) beta_pyranose->open_chain alpha_pyranose α-D-Ribopyranose alpha_pyranose->open_chain beta_furanose β-D-Ribofuranose open_chain->beta_furanose alpha_furanose α-D-Ribofuranose open_chain->alpha_furanose degradation_products Degradation Products (e.g., Furfural, Organic Acids) open_chain->degradation_products Heat, Alkaline pH

Caption: Mutarotation and degradation pathway of D-ribose in aqueous solution.

Troubleshooting_Workflow cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions start Experiment with β-D-Ribofuranose issue Inconsistent Results or Evidence of Degradation? start->issue check_pH Check pH of Solution (Ideal: 4-6) issue->check_pH Yes success Consistent Results issue->success No check_temp Check Temperature Control (Store at 0-4°C) check_pH->check_temp Yes adjust_pH Adjust pH to 4-6 check_pH->adjust_pH No check_freshness Using Freshly Prepared Solution? check_temp->check_freshness Yes lower_temp Lower Storage/Experiment Temperature check_temp->lower_temp No prepare_fresh Prepare Fresh Solution check_freshness->prepare_fresh No use_stabilizer Consider Stabilizing Agents (Borate or Silica) check_freshness->use_stabilizer Yes adjust_pH->start lower_temp->start prepare_fresh->start use_stabilizer->start

Caption: A logical workflow for troubleshooting ribose stability issues.

References

Technical Support Center: Synthesis of 1,2-dideoxy-beta-1-phenyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 1,2-dideoxy-beta-1-phenyl-D-ribofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of 1,2-dideoxy-beta-1-phenyl-D-ribofuranose?

A1: Researchers often face challenges related to low reaction yields, the formation of anomeric mixtures (both α and β isomers) instead of the desired pure β-anomer, and difficulties in the purification of the final product.[1][2] Side reactions due to moisture or suboptimal reaction conditions are also common.[3]

Q2: Which synthetic route is recommended for achieving high stereoselectivity for the β-anomer?

A2: An efficient method involves the addition of an organometallic phenyl reagent, such as phenyllithium, to a protected 2-deoxyribonolactone. This is followed by a stereoselective reduction using a reagent like triethylsilane in the presence of a Lewis acid, for instance, boron trifluoride etherate, which preferentially yields the β-anomer.[4]

Q3: How can I minimize the formation of the undesired α-anomer?

A3: The choice of reagents and reaction conditions is critical. The use of triethylsilane and boron trifluoride etherate in the reduction step has been shown to be effective in selectively producing the β-anomer.[4] Careful control of temperature and the slow addition of reagents can also influence the stereochemical outcome.

Q4: What are the key considerations for the protecting groups used in this synthesis?

A4: The protecting groups for the hydroxyl functions of the 2-deoxyribonolactone must be stable to the organometallic addition (e.g., phenyllithium) and the subsequent reduction conditions. Silyl ethers or benzyl ethers are commonly employed. The protecting groups must also be removable at the end of the synthesis without affecting the desired product.

Q5: What purification methods are most effective for 1,2-dideoxy-beta-1-phenyl-D-ribofuranose?

A5: Column chromatography on silica gel is a standard and effective method for purifying the final product and separating it from any unreacted starting materials, reagents, and the undesired α-anomer.[1] The choice of eluent is crucial and may require some optimization.

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Troubleshooting Steps
Incomplete reaction of phenyllithium with the protected 2-deoxyribonolactone. - Ensure the phenyllithium is freshly prepared or properly titrated to confirm its concentration. - Carry out the reaction under strictly anhydrous conditions, as phenyllithium reacts with water. - Perform the addition at a low temperature (e.g., -78 °C) to prevent side reactions.
Inefficient reduction of the intermediate lactol. - Use a fresh bottle of triethylsilane and boron trifluoride etherate. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC.
Degradation of the product during workup or purification. - Use buffered solutions during aqueous workup if the product is acid or base sensitive. - Avoid prolonged exposure to silica gel during chromatography.
Moisture sensitivity of the reaction. Glycosylation reactions are highly sensitive to moisture, which can hydrolyze activated glycosyl donors.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
Problem 2: Poor β-selectivity (Significant formation of the α-anomer)
Potential Cause Troubleshooting Steps
Suboptimal reduction conditions. - The combination of triethylsilane and boron trifluoride etherate is reported to favor the β-anomer.[4] Ensure the correct stoichiometry of these reagents. - The reaction temperature can influence selectivity; maintain a consistent and appropriate temperature.
Nature of the protecting groups. - Bulky protecting groups on the ribose moiety can influence the facial selectivity of the reduction. Consider if the chosen protecting groups are sterically hindering the desired approach of the reducing agent.
Isomerization during purification. - If the anomers are prone to isomerization on silica gel, consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Improved Synthesis of 1,2-dideoxy-beta-1-phenyl-D-ribofuranose

This protocol is based on the efficient route reported by Schlueter and Chaudhuri (1998).[4]

Step 1: Phenylation of Protected 2-Deoxyribonolactone

  • Dissolve the protected 2-deoxy-D-ribonolactone in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of phenyllithium in cyclohexane/ether dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, monitoring the consumption of the starting material by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol intermediate.

Step 2: Stereoselective Reduction to the β-anomer

  • Dissolve the crude lactol from Step 1 in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add triethylsilane, followed by the dropwise addition of boron trifluoride etherate.

  • Stir the reaction at -78 °C, allowing it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by silica gel column chromatography to isolate the protected β-anomer.

Step 3: Deprotection

  • The method of deprotection will depend on the protecting groups used (e.g., TBAF for silyl ethers, catalytic hydrogenation for benzyl ethers).

  • Following deprotection, purify the final product, 1,2-dideoxy-beta-1-phenyl-D-ribofuranose, by silica gel column chromatography.

Visualizations

Synthesis_Workflow start Protected 2-Deoxyribonolactone step1 1. Phenylation (Phenyllithium, THF, -78°C) start->step1 intermediate Crude Lactol Intermediate step1->intermediate step2 2. Stereoselective Reduction (Et3SiH, BF3·OEt2, CH2Cl2) intermediate->step2 protected_product Protected β-Anomer step2->protected_product step3 3. Deprotection protected_product->step3 final_product 1,2-dideoxy-β-1-phenyl-D-ribofuranose step3->final_product

Caption: Synthetic workflow for 1,2-dideoxy-beta-1-phenyl-D-ribofuranose.

Troubleshooting_Low_Yield problem Low Overall Yield cause1 Incomplete Phenylation? problem->cause1 cause2 Inefficient Reduction? problem->cause2 cause3 Degradation during Workup/Purification? problem->cause3 solution1 Check PhLi concentration Ensure anhydrous conditions Maintain low temperature cause1->solution1 solution2 Use fresh reagents Inert atmosphere Sufficient reaction time cause2->solution2 solution3 Use buffered workup Minimize silica gel contact time cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Comparative Stability of α-D-Ribofuranose vs. β-D-Ribofuranose: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative stability of the α and β anomers of D-ribofuranose, a critical structural component of nucleic acids and other essential biomolecules. The stability of these anomers is governed by a delicate interplay of stereoelectronic and steric effects, which vary significantly between the gas phase and aqueous solutions. This analysis is supported by computational and experimental data to inform research and development in fields where ribose chemistry is paramount.

Quantitative Stability Analysis

The relative stability of α- and β-D-ribofuranose is context-dependent, primarily influenced by the surrounding medium (gas phase vs. solvent). Computational studies in the gas phase suggest a slight preference for the α-anomer, whereas experimental data in aqueous solutions indicate that the β-anomer is more abundant at equilibrium.

Parameterα-D-Ribofuranoseβ-D-RibofuranoseConditionsData Source
Relative Gibbs Free Energy (ΔG) Favored Anomer+10.4 kJ/mol (relative to global minimum)Gas Phase (Computational)Computational Study[1]
Equilibrium Population (Methyl Ribosides) 5.2%17.4%Aqueous Solution (Experimental)¹H-NMR Spectroscopy[2]

Note: The computational Gibbs free energy for the α-anomer is provided relative to the most stable overall conformer of ribose, which was determined to be a pyranose form. Within the furanose population, however, the α-anomer was found to be slightly favored in the gas phase.[1][3]

Factors Influencing Anomeric Stability

The conformational preference of D-ribofuranose anomers is determined by several key factors:

  • The Anomeric Effect : This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) to favor an axial orientation over an equatorial one, which is counterintuitive to steric considerations.[4] This effect, arising from the delocalization of an oxygen lone pair into an adjacent anti-bonding orbital (n → σ*), is a significant stabilizing force. Both endo- and exo-anomeric effects influence the final conformation.[5][6]

  • Steric Interactions : The five-membered furanose ring is not planar and adopts puckered "envelope" (E) or "twist" (T) conformations to alleviate torsional strain.[5] The stability of each anomer is influenced by the steric hindrance between its substituents in these conformations. For instance, β-D-ribofuranosides often adopt a ³T₂ (twist) conformation.

  • Intramolecular Hydrogen Bonding : In the gas phase, the formation of intramolecular hydrogen bonds can significantly stabilize certain conformers, influencing the preference for the α-anomer.[1]

  • Solvation : In aqueous solution, the interaction with solvent molecules can alter the energetic landscape. Solvation may disrupt intramolecular hydrogen bonds that stabilize the α-anomer in the gas phase and can favor the β-anomer, which is observed to be more abundant in solution for related compounds.[2][7]

Experimental & Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for determining the anomeric equilibrium of sugars in solution.

Methodology:

  • Sample Preparation : The sugar is dissolved in a suitable solvent, typically deuterium oxide (D₂O), to prepare a solution at equilibrium.

  • Data Acquisition : A one-dimensional ¹H-NMR spectrum is acquired. The region for anomeric protons is typically between 4.3 and 5.9 ppm.[8]

  • Spectral Analysis :

    • Chemical Shift (δ) : The anomeric protons of α- and β-anomers have distinct chemical shifts. Typically, the α-anomeric proton resonates at a lower field (higher ppm value) than the β-anomeric proton.[8]

    • Coupling Constant (J) : The scalar coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as J₁,₂, is diagnostic of the anomeric configuration. For ribofuranose derivatives, a J₁,₂ value of approximately 4-5 Hz is characteristic of the α-anomer, while a smaller value of ~1 Hz indicates the β-anomer.[2]

  • Quantification : The relative abundance of each anomer is determined by integrating the signals corresponding to their respective anomeric protons.

  • Gibbs Free Energy Calculation : The difference in Gibbs free energy (ΔG°) between the anomers at equilibrium can be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([β]/[α]).

Computational Chemistry

Theoretical calculations provide insight into the intrinsic stability of the anomers, particularly in the gas phase.

Methodology:

  • Conformational Search : An extensive search for all possible low-energy conformers of both α- and β-D-ribofuranose is performed.

  • Geometry Optimization : The geometries of these conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., M06-2X functional) or Møller-Plesset perturbation theory (MP2).[1][3]

  • Energy Calculation : The single-point energies, including Gibbs free energy, are calculated for each optimized conformer.

  • Stability Determination : The relative stabilities are determined by comparing the Gibbs free energies of the lowest-energy conformers for the α and β anomers.

Visualizations

Anomeric_Equilibrium cluster_equilibrium Mutarotation in Solution Alpha α-D-Ribofuranose OpenChain Open-Chain Form Alpha->OpenChain Ring Opening Beta β-D-Ribofuranose OpenChain->Beta Ring Closing

Caption: Mutarotation of D-ribofuranose between α and β anomers via an open-chain intermediate.

NMR_Workflow cluster_workflow NMR-Based Stability Analysis Workflow prep 1. Sample Preparation (Dissolve in D₂O) acq 2. NMR Data Acquisition (¹H Spectrum) prep->acq Load Sample analysis 3. Spectral Analysis (Chemical Shift & J-Coupling) acq->analysis Process Data quant 4. Anomer Quantification (Signal Integration) analysis->quant Assign Peaks calc 5. ΔG° Calculation (ΔG° = -RT lnKeq) quant->calc Determine Keq

Caption: Experimental workflow for determining the relative stability of ribofuranose anomers using NMR.

References

A Comparative Guide to the Validation of beta-D-Ribofuranose Conformation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational state of the furanose ring in beta-D-ribofuranose and its derivatives is a critical determinant of the structure and function of numerous biologically significant molecules, including nucleic acids and certain pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier solution-state technique for elucidating the three-dimensional structure and dynamic conformational equilibria of these five-membered ring systems. This guide provides an objective comparison of NMR spectroscopy with other methods for the conformational analysis of this compound, supported by experimental data and detailed protocols.

Principles of Furanose Conformation and NMR Analysis

The five-membered furanose ring is not planar and exists in a continuous series of conformations described by a pseudorotational cycle. The two most prominent conformational states are the C2'-endo (South) and C3'-endo (North) puckers, which are in dynamic equilibrium. The validation of these conformations by NMR spectroscopy primarily relies on the measurement of three-bond proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angles between vicinal protons, as described by the Karplus equation.

Data Presentation: NMR Parameters for this compound Conformations

The conformational equilibrium between the C2'-endo and C3'-endo states of this compound can be quantitatively assessed by analyzing the ³JHH coupling constants of the furanose ring protons. The following table summarizes the typical coupling constant values associated with each conformation.

Coupling ConstantC2'-endo (South) ConformationC3'-endo (North) ConformationDihedral Angle Dependence
³J(H1',H2') Large (~5.0 - 8.0 Hz)Small (~1.0 - 3.0 Hz)Sensitive to the H1'-C1'-C2'-H2' torsion angle.
³J(H2',H3') Small (~2.0 - 5.0 Hz)Small (~3.0 - 6.0 Hz)Less sensitive to pucker than other couplings.
³J(H3',H4') Small (~2.0 - 5.0 Hz)Large (~6.0 - 9.0 Hz)Sensitive to the H3'-C3'-C4'-H4' torsion angle.
³J(H4',H5') VariableVariableDependent on the conformation of the exocyclic hydroxymethyl group.

Note: The values presented are typical ranges and can be influenced by solvent, temperature, and substitution.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a this compound sample for NMR analysis is as follows:

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[1]

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dioxane, for chemical shift referencing.

  • pH Adjustment: If using D₂O, adjust the pD to a neutral value (around 7.0) to minimize acid- or base-catalyzed degradation.

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution one-dimensional (1D) ¹H NMR spectra are typically acquired to measure the coupling constants.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment, as temperature can affect the conformational equilibrium.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~10-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the validation of this compound conformation using NMR spectroscopy.

G Workflow for NMR-based Conformational Analysis of this compound cluster_0 Experimental Phase cluster_1 Data Processing and Analysis cluster_2 Conformational Interpretation SamplePrep Sample Preparation (Dissolution, pH adjustment) NMR_Acquisition 1D 1H NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Signal_Assignment Signal Assignment Processing->Signal_Assignment J_Coupling_Measurement Measurement of 3JHH Coupling Constants Signal_Assignment->J_Coupling_Measurement Karplus_Analysis Karplus Equation Analysis J_Coupling_Measurement->Karplus_Analysis Conformational_Equilibrium Determination of Conformational Equilibrium (C2'-endo vs. C3'-endo) Karplus_Analysis->Conformational_Equilibrium

Caption: Workflow for NMR-based Conformational Analysis of this compound.

Comparison with Alternative Methods

While NMR spectroscopy is a powerful tool for studying solution-state conformations, other techniques provide complementary information.

MethodPrinciplesAdvantagesDisadvantages
NMR Spectroscopy Measures nuclear spin properties in a magnetic field, providing information on through-bond and through-space interactions.Provides detailed information on solution-state conformation and dynamics. Non-destructive.[2][3]Can be limited by molecular size. Data analysis can be complex for overlapping signals.[4]
X-ray Crystallography Determines the three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern of X-rays.Provides high-resolution static structures.[4][5]Requires a single crystal, which can be difficult to obtain. The solid-state conformation may not be representative of the solution-state.[3]
Computational Chemistry (DFT/MD) Uses quantum mechanics (DFT) or classical mechanics (MD) to model the energy and dynamics of molecular conformations.Can provide detailed energetic and dynamic information. Allows for the study of transient or unstable conformations.[6][7]Accuracy is dependent on the level of theory and force field used. Requires experimental validation.

The following diagram illustrates the relationship between these key conformational analysis techniques.

G Interplay of Conformational Analysis Techniques NMR NMR Spectroscopy (Solution-state, Dynamics) Xray X-ray Crystallography (Solid-state, Static) NMR->Xray Complements solid-state with solution data Computational Computational Chemistry (Energetics, Modeling) NMR->Computational Provides experimental data for validation Xray->NMR Provides reference for extreme conformational states Xray->Computational Provides starting structures for simulations Computational->NMR Predicts NMR parameters and aids interpretation

References

Unraveling the Conformational Landscape of β-D-Ribofuranose: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional shapes, or conformations, of β-D-ribofuranose is critical. This sugar is a fundamental component of RNA and numerous pharmaceuticals, and its conformation directly influences its biological activity. Computational modeling has emerged as a powerful tool to explore the dynamic puckered structures of the furanose ring. This guide provides an objective comparison of prevalent computational methods, supported by experimental data, to aid in the selection of appropriate modeling strategies.

The five-membered ring of β-D-ribofuranose is not planar but exists in a dynamic equilibrium of various puckered conformations. These conformers are typically described by a pseudorotation cycle, characterized by the phase angle of pseudorotation (P) and the puckering amplitude. The two most famous conformational families are the North (N-type, C3'-endo) and South (S-type, C2'-endo) conformers. Accurately predicting the relative energies and populations of these conformers is a key challenge for computational methods.

Comparing the Computational Toolkit: Force Fields vs. Quantum Mechanics

The two primary classes of computational methods employed for studying β-D-ribofuranose conformations are molecular mechanics (MM) force fields and quantum mechanics (QM).

Molecular Mechanics Force Fields: These methods offer a computationally efficient approach to modeling large biological systems. They rely on classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. Several force fields have been developed with specific parameters for carbohydrates.

  • AMBER (Assisted Model Building with Energy Refinement): Widely used for simulations of proteins and nucleic acids, the GLYCAM (Glycoprotein and Carbohydrate) parameters are often incorporated for carbohydrate modeling.

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for biomolecular simulations, with dedicated carbohydrate parameter sets.

  • GROMOS (GROningen MOlecular Simulation): A versatile force field commonly used for a broad range of molecular dynamics simulations.

Quantum Mechanics Methods: QM methods provide a more accurate description of the electronic structure of molecules, offering a higher level of theory at a greater computational cost.

  • Density Functional Theory (DFT): A popular QM method that balances accuracy and computational expense. Functionals such as B3LYP and M06-2X are frequently used for carbohydrate conformational analysis.[1]

  • Second-Order Møller-Plesset Perturbation Theory (MP2): A higher-level ab initio method that can provide benchmark-quality energies for smaller systems.[2]

  • Multi-level Methods (e.g., G4): These composite methods aim to achieve high accuracy by combining calculations at different levels of theory.[2]

Performance Snapshot: A Quantitative Comparison

The accuracy of these computational methods is benchmarked against experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. A key metric for comparison is the ability to reproduce experimentally observed conformational populations and geometric parameters, such as vicinal proton-proton (³JHH) coupling constants, which are sensitive to the dihedral angles within the furanose ring.

Computational MethodKey StrengthsKey LimitationsTypical Application
Molecular Mechanics (MM) Force Fields (AMBER, CHARMM, GROMOS) Computationally efficient, suitable for large systems and long timescale simulations.Accuracy is highly dependent on the quality of the parameters. May not capture subtle electronic effects.Molecular dynamics simulations of RNA, glycoproteins, and other large biomolecules containing ribose.
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) Good balance of accuracy and computational cost. Can capture electronic effects important for conformational stability.Can be computationally demanding for large systems. The choice of functional can influence the results.[1]Optimization of conformer geometries and calculation of relative energies of β-D-ribofuranose and its derivatives.
High-Level QM (MP2, G4) High accuracy, considered the "gold standard" for small molecules.[2]Computationally very expensive, generally limited to small model systems.Benchmarking the accuracy of lower-level methods and for studying the intrinsic conformational preferences of isolated β-D-ribofuranose.[2]

Table 1. Qualitative Comparison of Computational Methods for β-D-Ribofuranose Modeling.

For a more quantitative assessment, studies have compared the calculated relative energies of different D-ribose conformers. For instance, high-level G4 calculations have shown that in the gas phase, the β-pyranose forms are the most stable, with the most favored β-D-ribofuranose conformer being significantly higher in energy.[2] DFT methods like M06-2X and MP2 have shown good agreement in predicting the low-energy conformers.[2]

ConformerRelative Free Energy (ΔG, kJ/mol) - G4 Method[2]
β-pyranose (¹C₄ and ⁴C₁)~0.0 - 0.9
α-ribofuranose (²T₁)10.4

Table 2. Calculated Relative Free Energies of D-Ribose Isomers in the Gas Phase. [2]

Experimental Validation: The Ground Truth

Experimental techniques provide the crucial data to validate and refine computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution is a powerful technique for determining the conformational equilibrium of β-D-ribofuranose. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the populations of the N- and S-type conformers can be estimated.

Experimental Protocol for NMR Conformational Analysis:

  • Sample Preparation: A solution of β-D-ribofuranose is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O).

  • Data Acquisition: One-dimensional ¹H NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignment of proton signals, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed.

  • Spectral Analysis: The proton signals are assigned to their respective positions on the ribofuranose ring. The vicinal coupling constants (e.g., J(H1',H2'), J(H2',H3'), J(H3',H4')) are then carefully measured from the high-resolution 1D spectrum or 2D J-resolved spectra.

  • Conformational Analysis: The experimental coupling constants are used to determine the populations of the N and S conformers, often with the aid of specialized software that relates coupling constants to pseudorotational parameters. In aqueous solution, D-ribose exists as a mixture of pyranose and furanose forms, with the pyranose forms being predominant.[3]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the conformation of β-D-ribofuranose in the solid state. This data is invaluable for validating the accuracy of computational methods in predicting bond lengths, bond angles, and puckering parameters for a specific conformer.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of β-D-ribofuranose. This is typically achieved by slow evaporation of a saturated solution.[4][5]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[4][5]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal. The phase problem is solved using various methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, high-resolution crystal structure.[4][5][6][7][8] Interestingly, X-ray diffraction studies have revealed that D-ribose crystallizes in the pyranose form, not the furanose form that is biologically prevalent in RNA.[3]

Visualizing the Workflow and Methodologies

To better understand the process of computational modeling and its relationship with experimental validation, the following diagrams illustrate the typical workflows.

Computational_Modeling_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation start Define System (β-D-ribofuranose) method Choose Method (MM or QM) start->method mm Molecular Mechanics (AMBER, CHARMM, etc.) method->mm Efficiency qm Quantum Mechanics (DFT, MP2, etc.) method->qm Accuracy sim Perform Simulation/ Calculation mm->sim qm->sim analysis Analyze Results (Energies, Populations) sim->analysis compare Compare Computational and Experimental Data analysis->compare exp Experimental Data (NMR, X-ray) exp->compare refine Refine Model/ Parameters compare->refine refine->method

A general workflow for the computational modeling and experimental validation of β-D-ribofuranose conformers.

Method_Comparison_Logic cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics goal Accurate Conformational Model of β-D-Ribofuranose amber AMBER/GLYCAM goal->amber Large Systems Long Timescales charmm CHARMM goal->charmm Large Systems Long Timescales gromos GROMOS goal->gromos Large Systems Long Timescales dft DFT (B3LYP, M06-2X) goal->dft Good Accuracy/ Cost Balance mp2 MP2 goal->mp2 High Accuracy Small Systems g4 G4 goal->g4 Benchmark Accuracy amber->dft Validation amber->mp2 Validation amber->g4 Validation charmm->dft Validation charmm->mp2 Validation charmm->g4 Validation gromos->dft Validation gromos->mp2 Validation gromos->g4 Validation

Logical relationships between different computational approaches for modeling β-D-ribofuranose.

Conclusion

The choice of computational method for studying β-D-ribofuranose conformers depends on the specific research question and available computational resources. For large systems and long-timescale phenomena, well-parameterized molecular mechanics force fields such as AMBER with GLYCAM or CHARMM provide a good balance of efficiency and accuracy. For higher accuracy in determining the intrinsic conformational preferences and for benchmarking force fields, quantum mechanics methods like DFT and MP2 are indispensable. Regardless of the chosen computational approach, rigorous validation against experimental NMR and X-ray crystallographic data is paramount for ensuring the reliability of the computational models. This integrated approach of computation and experimentation will continue to be crucial in advancing our understanding of the structural and functional roles of β-D-ribofuranose in biological systems and in the rational design of new therapeutics.

References

A Comparative Analysis of β-D-Ribofuranose and β-D-Ribopyranose Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-ribose, a fundamental aldopentose monosaccharide, is central to various biological processes. In solution, it exists in a dynamic equilibrium between its open-chain aldehyde form and several cyclic hemiacetal structures. The most significant of these are the five-membered furanose and the six-membered pyranose rings, each existing as α and β anomers. This guide provides an objective comparison between two of these key forms: β-D-ribofuranose and β-D-ribopyranose, focusing on their structural differences, stability, biological relevance, and the experimental data that allows for their differentiation.

Structural and Conformational Differences

The primary distinction between the two isomers lies in their ring size, which dictates their three-dimensional conformation and flexibility.

  • β-D-Ribopyranose : This isomer possesses a six-membered ring analogous to cyclohexane.[1] To minimize steric and dihedral strain, it predominantly adopts a stable, low-energy chair conformation .[1][2] In this conformation, the bulky substituents (hydroxyl groups and the hydroxymethyl group) can occupy either axial or equatorial positions, with a strong preference for the less-strained equatorial orientation to maximize stability.[1]

  • β-D-Ribofuranose : This isomer features a five-membered ring. Unlike the relatively rigid pyranose ring, the furanose ring is significantly more flexible and conformationally dynamic.[1] It puckers to alleviate the eclipsing strain inherent in a planar five-membered ring, adopting non-planar conformations known as envelope and twist forms.[1] This conformational flexibility is crucial for its function in nucleic acids.[1]

Thermodynamic Stability and Relative Abundance

Experimental and computational data consistently show that the pyranose form of D-ribose is thermodynamically more stable than the furanose form. This increased stability is attributed to the lower dihedral angle and steric strain in the six-membered chair conformation compared to the conformations of the five-membered ring.[1][3]

In an aqueous solution at room temperature, D-ribose establishes an equilibrium between its various forms. The six-membered pyranose structures are overwhelmingly dominant, accounting for approximately 76% of the mixture. The five-membered furanose forms are present in a smaller but significant proportion, while the open-chain aldehyde form exists in only trace amounts.[4]

Table 1: Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution [4]

FormRing SizeAnomerPercentage in Solution (%)
Ribopyranose6-memberedβ~59%
Ribopyranose6-memberedα~20%
Ribofuranose 5-membered β ~13%
Ribofuranose5-memberedα~7%
Open-ChainN/AN/A~0.1%

Computational studies of gas-phase D-ribose corroborate these findings, identifying the β-pyranose conformers as the lowest energy isomers.[5][6]

Table 2: Calculated Relative Free Energy of Gas-Phase D-Ribose Isomers [5]

Isomer FormConformationRelative Free Energy (ΔG₂₉₈K)
β-D-ribopyranose ¹C₄ / ⁴C₁ Chair ~0.0 - 0.9 kJ/mol (Global Minimum)
α-D-ribofuranose²T₁ Twist+10.4 kJ/mol
Open-ChainVariousSignificantly higher than cyclic forms

Biological Significance: The Furanose Paradox

Despite the greater thermodynamic stability and abundance of the pyranose form, it is the β-D-ribofuranose ring that is almost exclusively utilized in critical biological macromolecules.[7] This "paradox" highlights the principle that biological selection is not solely based on stability but also on conformational suitability and reactivity.

The β-D-ribofuranose structure forms the backbone of Ribonucleic Acid (RNA), where its specific geometry and flexibility are essential for the formation of the helical structure and its diverse catalytic and information-carrying roles.[8] Furthermore, this furanose form is a cornerstone of vital molecules such as:

  • Adenosine Triphosphate (ATP) : The universal energy currency of the cell.

  • Nicotinamide Adenine Dinucleotide (NAD) : A key cofactor in metabolic redox reactions.

  • Coenzyme A : Central to the metabolism of fatty acids and the Krebs cycle.[4]

The selection of the furanose over the pyranose form in these contexts is critical; substituting furanose rings with pyranose rings in DNA analogues has been shown to produce altered and non-standard double helices.[7]

Experimental Analysis and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for differentiating and quantifying the various forms of ribose in solution.[1] The distinct chemical environments of the protons and carbons in each isomer lead to unique signals in the NMR spectrum.

Key NMR Parameters

The anomeric proton (H-1) and carbon (C-1) are particularly diagnostic. They resonate in distinct regions of the ¹H and ¹³C NMR spectra, allowing for the identification and integration of each isomer's population.[1][9] Furthermore, the magnitude of the scalar coupling constants (³J(H,H)) between adjacent protons provides detailed information about the dihedral angles, which in turn defines the ring's conformation.[1]

Table 3: Representative ¹H NMR Data for Anomeric Protons of D-Ribose in D₂O

IsomerChemical Shift (δ) of H-1 (ppm)J-coupling (J₁,₂) (Hz)
β-D-ribopyranose 4.91~9.9
α-D-ribopyranose4.99~3.6
β-D-ribofuranose 5.30~1.0
α-D-ribofuranose5.42~4.0 - 5.0

Note: Exact chemical shifts can vary slightly depending on concentration, temperature, and pH.

Experimental Protocol: NMR Analysis of Ribose Tautomeric Equilibrium

This protocol outlines the methodology for differentiating and quantifying β-D-ribofuranose and β-D-ribopyranose in an aqueous solution.

1. Sample Preparation:

  • Accurately weigh and dissolve D-ribose powder in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), to a final concentration of 10-20 mg/mL.[1]

  • Allow the solution to equilibrate at a constant temperature for several hours to ensure the tautomeric equilibrium is reached before analysis.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral resolution.[1]

  • Maintain and record a constant sample temperature (e.g., 298 K / 25 °C), as chemical shifts are temperature-dependent.[1]

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum to obtain complementary information on the carbon framework, particularly the anomeric carbons.

3. Spectral Analysis and Quantification:

  • Reference the ¹H spectrum to the residual HDO signal.

  • Identify the distinct signals for the anomeric protons (H-1) of the four cyclic isomers, which typically resonate between 4.9 and 5.5 ppm.[1]

  • Carefully integrate the area under each anomeric proton signal. The relative area of each signal is directly proportional to the molar population of that isomer in the solution.[1]

  • Calculate the percentage of each isomer by dividing its integral value by the total integral value for all anomeric signals and multiplying by 100.

  • Analyze the J-coupling constants (splitting patterns), particularly J₁,₂, to confirm the anomeric configuration (β vs. α) and infer conformational details. A large J₁,₂ value (~8-10 Hz) is characteristic of a trans-diaxial relationship, often seen in β-pyranoses, while smaller values are indicative of other arrangements.[2]

Visualizations

References

A Comparative Guide to the Structural Elucidation of Synthetic beta-D-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of synthetic beta-D-ribofuranose derivatives is paramount in drug discovery and development, where subtle stereochemical changes can profoundly impact biological activity. This guide provides an objective comparison of the primary analytical techniques employed for the structural elucidation of these vital carbohydrate molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Methodology Comparison

The structural elucidation of this compound derivatives relies on a combination of techniques to determine connectivity, stereochemistry, and conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the solution-state structure and conformation of molecules.[1] Both ¹H and ¹³C NMR are fundamental, with two-dimensional techniques like COSY, HSQC, and HMBC revealing through-bond correlations essential for assigning the complex spectra of these derivatives.

  • Mass Spectrometry (MS) is a high-sensitivity technique that provides information on molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer clues to the structure of the ribofuranose derivative and its substituents.

  • X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

The choice of technique often depends on the sample's nature and the specific structural questions being addressed. A combination of these methods frequently provides the most comprehensive structural picture.

Data Presentation

The following tables summarize typical quantitative data obtained from NMR, MS, and X-ray crystallography for synthetic this compound derivatives.

Table 1: Representative ¹H NMR Spectroscopic Data for a Synthetic this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'5.80 - 6.20d3.0 - 6.0
H-2'4.20 - 4.60ddJ(2',1') = 3.0 - 6.0, J(2',3') = 4.0 - 7.0
H-3'4.00 - 4.40ddJ(3',2') = 4.0 - 7.0, J(3',4') = 3.0 - 6.0
H-4'3.80 - 4.20m-
H-5'a3.60 - 3.80ddJ(5'a,5'b) = 11.0 - 13.0, J(5'a,4') = 3.0 - 5.0
H-5'b3.50 - 3.70ddJ(5'b,5'a) = 11.0 - 13.0, J(5'b,4') = 4.0 - 6.0

Note: Chemical shifts and coupling constants are highly dependent on the specific substituents on the ribofuranose ring and the solvent used.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Synthetic this compound Derivative

CarbonChemical Shift (δ, ppm)
C-1'85 - 95
C-2'70 - 80
C-3'70 - 80
C-4'80 - 90
C-5'60 - 70

Note: These are typical ranges and will vary based on substitution.

Table 3: Common Mass Spectrometry Fragments for Ribofuranose-Containing Nucleosides

Fragment IonDescriptionTypical m/z
[M+H]⁺ or [M-H]⁻Molecular IonVaries with compound
[M+H - H₂O]⁺Loss of waterM+1 - 18
[Base+H]⁺Protonated nucleobaseVaries with base
[Sugar]⁺Ribofuranose fragment133
[Sugar - H₂O]⁺Dehydrated ribofuranose115
[Sugar - 2H₂O]⁺Doubly dehydrated ribofuranose97

Note: The observed fragments and their relative intensities depend on the ionization method and collision energy.

Table 4: Example of Crystallographic Data for a this compound Derivative

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1250
Z4
R-factor< 0.05

Note: This is a hypothetical example to illustrate the type of data obtained.

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain initial structural information.

    • Acquire a 1D ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.

    • Perform two-dimensional (2D) NMR experiments for complete structural assignment:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing information on stereochemistry and conformation.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts and coupling constants, and analyze 2D correlation maps to assign all proton and carbon signals and deduce the structure.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water for ESI).

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, often used for LC-MS analysis.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for less soluble compounds and for obtaining singly charged ions.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to deduce structural motifs. Characteristic losses, such as water (18 Da) and formaldehyde (30 Da) from the sugar moiety, and the presence of ions corresponding to the nucleobase (if applicable), can provide significant structural information.[2]

  • Crystallization: The most critical and often challenging step is to grow single crystals of the this compound derivative of sufficient size and quality (typically > 0.1 mm in all dimensions).[3][4] This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include vapor diffusion (hanging drop or sitting drop), slow evaporation, and cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution data.[3]

    • Rotate the crystal and collect the diffraction pattern (a series of spots of varying intensity) on a detector.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are often successful.[4]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, torsion angles, and information about intermolecular interactions in the crystal lattice.

Visualizations

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_elucidation Structural Elucidation cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Check NMR NMR Spectroscopy (1D & 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS & MS/MS) Purity_Check->MS Xray X-ray Crystallography (if crystalline) Purity_Check->Xray Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: Workflow for the structural elucidation of a synthetic this compound derivative.

Technique_Comparison NMR NMR Spectroscopy + Solution-state structure + Conformational dynamics - Lower sensitivity - Requires larger sample amount MS Mass Spectrometry + High sensitivity + Molecular weight determination - Limited stereochemical info - Fragmentation can be complex Xray X-ray Crystallography + Unambiguous 3D structure + High precision - Requires single crystals - Solid-state conformation only

Caption: Comparison of key techniques for structural elucidation.

References

comparative study of chemical versus enzymatic ribofuranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ribofuranosides, crucial components of many antiviral and anticancer drugs, can be broadly approached through two distinct methodologies: classical chemical synthesis and modern enzymatic synthesis. This guide provides a comparative overview of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often yields a mixture of anomers (α and β)Highly stereoselective, typically yielding the desired β-anomer
Regioselectivity Can be challenging to control, requiring protecting groupsHigh regioselectivity, targeting specific positions on the nucleobase
Reaction Conditions Often requires harsh conditions (extreme temperatures, anhydrous solvents)Mild conditions (physiological pH, aqueous media, moderate temperatures)
Protecting Groups Typically requires multiple protection and deprotection stepsGenerally avoids the need for protecting groups
Yield Variable, can be lowered by multi-step processes and side reactionsOften high, with efficient conversion of substrates
Environmental Impact Generates significant chemical waste"Greener" approach with less hazardous waste
Substrate Scope Broad applicability to various nucleobases and ribose derivativesCan be limited by enzyme specificity
Cost Can be high due to multi-step procedures and expensive reagentsCan be cost-effective, especially at scale with reusable enzymes

Quantitative Performance Data

The following tables summarize quantitative data from representative studies, highlighting the key performance indicators of each method.

Table 1: Yield and Stereoselectivity in Ribofuranoside Synthesis
Target NucleosideSynthesis MethodYield (%)β:α RatioReference
2'-Deoxy-β-D-ribonucleosidesVorbrüggen Glycosylation50-67Mixture[1]
Purine 2'-deoxynucleosidesEnzymatic Transglycosylationup to 84>99:1[1]
7-deaza-2′-methyladenosineVorbrüggen Glycosylation48Not specified[2]
Uridine AnalogueEnzymatic Acylation>95Not applicable[3][4]
PseudouridineEnzymatic RearrangementQuantitative>99:1[5]
Table 2: Reaction Conditions and Duration
Synthesis MethodKey Reagents/EnzymesSolventTemperature (°C)DurationReference
Vorbrüggen GlycosylationSilylated nucleobase, acylated ribose, Lewis acid (e.g., TMSOTf)Acetonitrile or 1,2-dichloroethane7024 h[2]
Enzymatic TransglycosylationNucleoside phosphorylase, phosphate bufferAqueous buffer502-48 h[6][7]
One-Pot Enzymatic SynthesisRibokinase, phosphopentomutase, nucleoside phosphorylaseAqueous buffer37Not specified[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows of chemical and enzymatic ribofuranoside synthesis.

Chemical_Synthesis_Workflow Start Ribose Derivative Protect Protection of Hydroxyl Groups Start->Protect Activate Activation of Anomeric Carbon Protect->Activate Glycosylation Glycosylation with Nucleobase Activate->Glycosylation Deprotect Deprotection Glycosylation->Deprotect Product Ribofuranoside Deprotect->Product

Caption: Chemical synthesis workflow for ribofuranosides.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants Ribose_Phosphate Ribose-1-Phosphate Enzyme Nucleoside Phosphorylase Ribose_Phosphate->Enzyme Nucleobase Nucleobase Nucleobase->Enzyme Product Ribofuranoside Enzyme->Product

Caption: Enzymatic synthesis workflow using nucleoside phosphorylase.

Experimental Protocols

Below are representative experimental protocols for the chemical and enzymatic synthesis of ribofuranosides.

Chemical Synthesis: Vorbrüggen Glycosylation of 6-chloro-7-deaza-7-iodopurine

This protocol is adapted from a study on the synthesis of 7-deaza-2′-methyladenosine.[2]

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ribose donor)

  • 6-chloro-7-deaza-7-iodopurine (nucleobase)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 1,2-dichloroethane (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of the ribose donor (1.0 eq), the nucleobase (1.2 eq), and DBU (3.0 eq) in 1,2-dichloroethane, add TMSOTf (4.0 eq) dropwise at 0°C.

  • Stir the reaction mixture at 70°C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel to yield the desired N-glycosylated product.

Enzymatic Synthesis: Transglycosylation to Form Purine 2'-Deoxynucleosides

This protocol is based on a comparative analysis of enzymatic transglycosylation.[1][9]

Materials:

  • 2'-Deoxyuridine or Thymidine (ribose donor)

  • Purine base (acceptor)

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • Recombinant E. coli Uridine Phosphorylase (UP)

  • Potassium phosphate buffer (10 mM, pH 7.0)

Procedure:

  • Dissolve the ribose donor and the purine base in a 1.5:1 molar ratio in 10 mM potassium phosphate buffer (pH 7.0) at 40-50°C. The phosphate concentration should be approximately 0.25 molar equivalents relative to the purine base.

  • Add the PNP and UP enzymes to the reaction mixture.

  • Incubate the reaction at 50°C.

  • Monitor the reaction progress by HPLC.

  • Once the reaction reaches completion (typically high conversion is achieved), terminate the reaction by removing the enzymes via ultrafiltration.

  • Purify the product by reversed-phase column chromatography.

Concluding Remarks

The choice between chemical and enzymatic synthesis of ribofuranosides is a critical decision in drug discovery and development. Chemical synthesis offers broad substrate applicability but often suffers from lower stereoselectivity, harsh reaction conditions, and the need for extensive protecting group manipulation, leading to lower overall yields and significant chemical waste. In contrast, enzymatic synthesis, particularly utilizing nucleoside phosphorylases, provides a highly stereoselective and regioselective route under mild, environmentally friendly conditions, often with higher yields and simplified purification.[10][11][12]

While the substrate scope of enzymes can be a limitation, ongoing research in enzyme engineering continues to expand the repertoire of biocatalysts available for the synthesis of a wide array of nucleoside analogs. For industrial applications, the "green" credentials and potential for cost-effective, scalable production make enzymatic synthesis an increasingly attractive alternative to traditional chemical methods. Researchers should carefully consider the specific requirements of their target molecule, including stereochemical purity, scale, and cost, when selecting the most appropriate synthetic strategy.

References

Unraveling the Anomeric Effect in β-D-Ribofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the subtle stereoelectronic forces within carbohydrate structures is paramount. The anomeric effect, a key determinant of conformational preference in glycosides, plays a crucial role in the biological activity and recognition of molecules such as β-D-ribofuranose, a fundamental component of RNA. This guide provides a comparative analysis of the anomeric effect in β-D-ribofuranose, supported by experimental data and detailed methodologies, to illuminate its significance in molecular design and function.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose or furanose ring to occupy an axial or pseudoaxial position, contrary to what would be expected based on steric hindrance alone.[1] This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[1] In β-D-ribofuranose, this effect, in conjunction with other non-covalent interactions, dictates the puckering of the five-membered ring and the orientation of its substituents, thereby influencing its three-dimensional structure and intermolecular interactions.

The Interplay of Endo- and Exo-Anomeric Effects

The anomeric effect in β-D-ribofuranose is a composite of two components: the endo-anomeric effect and the exo-anomeric effect .[2][3] The endo-anomeric effect involves the interaction between the ring oxygen's lone pair and the C1-O1 (glycosidic) bond's σ* orbital. The exo-anomeric effect, on the other hand, pertains to the orientation of the aglycone group and involves the interaction between the exocyclic oxygen's lone pair and the C1-O5 (ring) bond's σ* orbital.[2][4] Both effects contribute to the overall conformational stability.

Comparative Analysis: Furanose vs. Pyranose Rings

The manifestation of the anomeric effect differs between five-membered furanose rings and six-membered pyranose rings due to their distinct conformational landscapes.[5] Pyranose rings adopt relatively rigid chair conformations, allowing for a clear distinction between axial and equatorial substituents. In contrast, furanose rings are significantly more flexible, existing in a dynamic equilibrium between multiple envelope and twist conformations.[6] This flexibility makes the analysis of the anomeric effect in furanosides more complex.[4]

While the anomeric effect is well-established in pyranosides, its influence in furanosides has been a subject of more nuanced investigation.[7] However, experimental and computational studies have confirmed the operation of both endo- and exo-anomeric effects in β-D-ribofuranosides, influencing their conformational preferences.[2][8]

Experimental Evidence and Quantitative Data

The conformational preferences of β-D-ribofuranose and its derivatives are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for studying the conformation of ribofuranose rings in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, as described by the Karplus equation.[9]

Table 1: Representative ¹H NMR Coupling Constants (Hz) for Ribofuranosides in Different Conformations

Coupling ConstantC2'-endo (South) ConformationC3'-endo (North) Conformation
J₁',₂'5.0 - 7.00.0 - 2.0
J₂',₃'4.0 - 6.07.0 - 9.0
J₃',₄'0.0 - 2.05.0 - 7.0

Note: These are typical ranges and can vary depending on the specific derivative and solvent.

X-ray Crystallography

X-ray diffraction studies on crystalline β-D-ribofuranoside derivatives provide precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that are influenced by the anomeric effect. For instance, the endo-anomeric effect leads to a shortening of the endocyclic C1-O5 bond and a lengthening of the exocyclic C1-O1 bond.

Table 2: Comparison of Bond Lengths (Å) in a β-D-Ribofuranoside Derivative

BondObserved Length (Å)Standard Single Bond Length (Å)
C1-O51.41 - 1.43~1.43
C1-O11.43 - 1.45~1.43

Data compiled from representative crystallographic studies.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in dissecting the energetic contributions of the anomeric effect and predicting the relative stabilities of different conformers.[3][11] Natural Bond Orbital (NBO) analysis, a computational method, can quantify the energy of the hyperconjugative interaction (E(2)) between the donor (lone pair) and acceptor (antibonding orbital).

Table 3: Calculated Stabilization Energies (kcal/mol) from NBO Analysis

Interaction (Donor -> Acceptor)Stabilization Energy (E(2))
n(O5) -> σ(C1-O1) (Endo-anomeric)1.5 - 3.0
n(O1) -> σ(C1-O5) (Exo-anomeric)0.5 - 1.5

Values are illustrative and depend on the level of theory and the specific molecular system.[3]

Experimental Protocols

¹H NMR Spectroscopy for Conformational Analysis

Objective: To determine the predominant conformation of the ribofuranose ring in solution.

Methodology:

  • Sample Preparation: Dissolve the β-D-ribofuranoside derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

    • Measure the vicinal coupling constants (J-couplings) for the furanose ring protons (H1' to H4').

    • Analyze the magnitudes of J₁',₂' and J₃',₄' to determine the pseudorotational phase angle and the puckering amplitude, which describe the ring conformation (e.g., C2'-endo, C3'-endo).[9]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Ribofuranoside Derivative in Deuterated Solvent B Record ¹H NMR Spectrum (High-Field Spectrometer) A->B 1. Prepare C Assign Resonances (COSY, HSQC) B->C 2. Acquire D Measure Vicinal Coupling Constants (³JHH) C->D 3. Analyze E Determine Ring Conformation (Karplus Equation Analysis) D->E 4. Interpret

Computational Modeling (DFT and NBO Analysis)

Objective: To quantify the energetic contributions of the anomeric effect.

Methodology:

  • Structure Optimization: Build the initial 3D structure of the β-D-ribofuranoside. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d) or larger).[11]

  • Conformational Search: Systematically rotate the rotatable bonds (e.g., the glycosidic bond) to explore the conformational space and identify low-energy conformers.

  • NBO Analysis: For the optimized geometries, perform an NBO analysis to identify and quantify the hyperconjugative interactions. The stabilization energy E(2) for the n -> σ* interaction is a direct measure of the anomeric effect's strength.

  • Energy Comparison: Compare the relative energies of the different conformers to determine the most stable structures and the energetic preference due to the anomeric effect.

Conclusion

The anomeric effect is a critical factor governing the structure and, consequently, the function of β-D-ribofuranose and its derivatives. While its analysis in the flexible furanose ring is more intricate than in pyranoses, a combination of high-resolution NMR spectroscopy, X-ray crystallography, and advanced computational methods provides a robust framework for its characterization. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, enabling a more rational approach to the design of molecules that interact with or are based on this fundamental carbohydrate scaffold. A thorough understanding of the anomeric effect is indispensable for predicting molecular shape, stability, and biological recognition patterns.

References

A Comparative Analysis of Beta-D-Ribofuranose and Alternative Pentoses in Nucleotide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentose sugar is a fundamental component of the nucleotide, forming the backbone of the nucleic acids that encode and express genetic information. While beta-D-ribofuranose and its derivative, beta-D-2'-deoxyribofuranose, are the cornerstones of RNA and DNA respectively, a variety of other pentoses have been explored in synthetic nucleotides. This guide provides an objective comparison of the roles these different sugars play, supported by experimental data, to inform research and development in synthetic biology and therapeutics.

The Central Role of this compound and Deoxyribofuranose

The distinction between RNA and DNA at the molecular level begins with their sugar component.[1][2][3] this compound, the sugar in RNA, possesses a hydroxyl group at the 2' carbon position.[4][5] This 2'-hydroxyl group is not a minor detail; it is critical to the function of RNA. It allows RNA to adopt complex three-dimensional structures and to function as a catalyst (a ribozyme).[5] However, this reactivity also makes RNA more susceptible to hydrolysis, rendering it less stable than DNA.[5]

Conversely, beta-D-2'-deoxyribofuranose, the sugar in DNA, lacks this 2'-hydroxyl group.[1][2][3] This absence significantly increases the chemical stability of DNA, making it the ideal molecule for the long-term storage of genetic information.[1][3][5] The sugar's structure also dictates the preferred conformation of the nucleic acid helix. The presence of the 2'-OH in ribose favors a C3'-endo sugar pucker, leading to the A-form helix of double-stranded RNA. The absence of this group in deoxyribose allows for a more flexible C2'-endo pucker, characteristic of the B-form DNA double helix.[6]

Alternative Pentoses and Their Impact on Nucleic Acid Properties

The exploration of alternative pentoses in synthetic nucleotides has led to the development of Xeno Nucleic Acids (XNAs), which exhibit novel structural and functional properties. These are particularly valuable in the development of therapeutic oligonucleotides and orthogonal biological systems.

  • Arabinose: As the C2' epimer of ribose, arabinose presents its 2'-hydroxyl group in an "up" (ara) configuration. This modification significantly impacts the sugar pucker, favoring an O4'-endo (east) conformation.[7] Arabinonucleic acids (ANA) can form stable duplexes with both DNA and RNA. The presence of the 2'-OH group provides a site for further functionalization, and oligonucleotides containing arabinose have shown increased resistance to nuclease degradation, a desirable property for antisense therapies.

  • Xylose: Xylose is the C3' epimer of ribose.[8][9] This inversion at the 3' position induces a profound change in the nucleic acid backbone. Xylonucleic acid (XyloNA) has been shown to form stable, left-handed helical structures.[10] Interestingly, studies have demonstrated that XyloNA duplexes can exhibit greater thermodynamic stability than their natural DNA or RNA counterparts.[8] This unique geometry and stability make XyloNA a candidate for the development of orthogonal genetic systems that do not interact with natural cellular machinery.[11]

  • Lyxose: As the C2' epimer of xylose, lyxose introduces further stereochemical diversity. Molecular dynamics simulations suggest that nucleic acids incorporating lyxose are highly flexible and may not form the stable, well-defined helical structures characteristic of DNA, RNA, or even XyloNA.[12] This inherent flexibility might be exploited for applications requiring dynamic molecular scaffolds.

Data Presentation: Comparative Properties of Pentoses in Nucleic Acids

The structural differences among these pentoses translate into distinct biophysical and biochemical properties for the corresponding nucleic acids. The tables below summarize these key differences.

Table 1: Structural Comparison of Pentose Sugars

PentoseChemical FormulaKey Structural Feature (Compared to Ribose)
β-D-Ribofuranose C₅H₁₀O₅Reference Sugar in RNA
β-D-2'-Deoxyribofuranose C₅H₁₀O₄Lacks 2'-Hydroxyl Group[2][3]
Arabinose C₅H₁₀O₅C2' Epimer (2'-OH is axial/'up')
Xylose C₅H₁₀O₅C3' Epimer (3'-OH is axial/'up')[8]
Lyxose C₅H₁₀O₅C2' and C3' Epimer

Table 2: Experimental Impact of Pentose Choice on Nucleic Acid Duplex Properties

Nucleic Acid TypePentose SugarPredominant Sugar PuckerTypical Helical FormRelative Thermal Stability (ΔTm per modification)Nuclease Resistance
RNA RiboseC3'-endoA-formReferenceLow
DNA DeoxyriboseC2'-endoB-formSequence Dependent[13]Low
ANA ArabinoseO4'-endo (East)[7]B-likeVariable, can be stabilizingIncreased
XyloNA XyloseVariableLeft-handed or Ladder-like[10][12]Increased vs. DNA/RNAHigh[11]
LNA LyxoseFlexibleDisordered/FlexibleDestabilizingHigh

Visualizing Structural Relationships and Workflows

Pentose_Structures Structural Comparison of Pentose Sugars ribose deoxy arabinose xylose lab1 2'-OH vs 2'-H lab2 2'-OH (down) vs 2'-OH (up) lab3 3'-OH (down) vs 3'-OH (up)

Caption: Key stereochemical differences in pentose sugars used in natural and synthetic nucleotides.

Central_Dogma cluster_info Central Dogma & The Role of Pentoses DNA DNA (Deoxyribose) DNA->DNA Replication RNA RNA (Ribose) DNA->RNA Transcription Protein Protein RNA->Protein Translation

Caption: The central dogma, highlighting the distinct roles of deoxyribose- and ribose-based nucleic acids.

Experimental Protocols

Objective comparison of nucleotide performance relies on standardized experimental procedures. Below are methodologies for key experiments cited in the evaluation of novel nucleic acid analogs.

1. Protocol for Thermal Denaturation (Tm) Analysis

This experiment measures the thermodynamic stability of a nucleic acid duplex.

  • Objective: To determine the melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands.

  • Methodology:

    • Sample Preparation: Anneal complementary oligonucleotides (one of which contains the modified pentose) by mixing them in equimolar amounts in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Measurement: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C).

    • Data Analysis: Plot absorbance versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined from the first derivative of the melting curve. The change in Tm (ΔTm) relative to an unmodified control duplex indicates the stabilizing or destabilizing effect of the modification.[14]

2. Protocol for Enzymatic Incorporation of Modified Nucleotides

This assay assesses whether a DNA or RNA polymerase can recognize and incorporate a nucleotide containing a modified pentose.

  • Objective: To determine the efficiency of incorporation of a modified nucleoside triphosphate (dNTP or NTP) by a polymerase.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing a primer-template construct (where the template sequence dictates the incorporation of the modified nucleotide), a DNA or RNA polymerase (e.g., Vent (exo-) DNA polymerase, T7 RNA polymerase), the modified triphosphate, and the appropriate reaction buffer.[15][16] A radiolabeled or fluorescently labeled primer is often used for detection.

    • Time-Course Experiment: Initiate the reaction and take aliquots at various time points. Quench the reaction by adding a stop solution (e.g., containing EDTA and formamide).

    • Analysis: Separate the reaction products (unextended primer vs. extended primer) using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Quantification: Visualize and quantify the amount of extended product at each time point using phosphorimaging or fluorescence scanning. The efficiency of incorporation can be determined by steady-state or pre-steady-state kinetic analysis.[17]

Tm_Workflow cluster_workflow Experimental Workflow for Tm Analysis A Synthesize Oligonucleotides (Control & Modified Pentose) B Anneal Complementary Strands in Buffered Solution A->B C Monitor A260 vs. Temperature in UV-Vis Spectrophotometer B->C D Generate Melting Curve (Absorbance vs. Temp) C->D E Calculate First Derivative to Determine Tm D->E F Compare Tm (Modified) vs. Tm (Control) to find ΔTm E->F

Caption: A generalized workflow for determining the thermal stability of modified nucleic acid duplexes.

Conclusion

This compound is central to the dynamic and catalytic functions of RNA, while the stability of beta-D-2'-deoxyribofuranose is key to the genetic storage role of DNA.[18][19] The study of alternative pentoses like arabinose and xylose has expanded the functional landscape of nucleic acids. These XNAs provide enhanced stability, nuclease resistance, and orthogonal pairing properties that are highly valuable for therapeutic and synthetic biology applications.[11] The quantitative data derived from standardized experimental protocols, such as thermal denaturation and enzymatic incorporation assays, are critical for objectively comparing these novel nucleotide analogs and guiding the rational design of next-generation nucleic acid-based technologies.

References

A Comparative Guide to the Chiroptical Properties of D-Ribose and Its Deoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chiroptical properties of D-ribose and its deoxy derivatives, crucial components of nucleic acids and other biologically significant molecules. Understanding these properties is fundamental for stereochemical analysis, conformational studies, and the development of novel therapeutics. This document summarizes key experimental data, details relevant methodologies, and presents logical relationships through clear visualizations.

Introduction to Chiroptical Properties of Sugars

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for studying the three-dimensional structure of chiral molecules like sugars. These methods rely on the differential interaction of left and right circularly polarized light with the molecule, providing information about its absolute configuration and conformation. In solution, sugars like D-ribose and its derivatives exist in a dynamic equilibrium between various isomeric forms: the open-chain aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each with α and β anomers.[1][2][3][4] This equilibrium is sensitive to the solvent, temperature, and the presence of substituents, and significantly influences the observed chiroptical properties.

Comparative Chiroptical Data

The chiroptical properties of D-ribose and its deoxy derivatives are distinct and provide a basis for their differentiation and conformational analysis. The following tables summarize key quantitative data from ORD and CD studies.

Table 1: Optical Rotatory Dispersion (ORD) Data

CompoundSpecific Rotation ([α])Wavelength (nm)SolventReference
D(-)-Ribose-18° to -22°589 (D-line)Water[5]
D(-)-Ribose-19.7°589 (D-line)Water
α-D-Glucose+112°589 (D-line)Water[1]
β-D-Glucose+19°589 (D-line)Water[1]
Equilibrium Mixture of D-Glucose+52.5°589 (D-line)Water[1]

Table 2: Circular Dichroism (CD) Data

Circular dichroism spectra of sugars provide more detailed structural information than ORD. The CD bands in the vacuum ultraviolet (VUV) region are attributed to n(O)→σ* transitions of the hydroxyl groups and are sensitive to the sugar's conformation.[6]

CompoundWavelength (nm)ObservationTechniqueReference
D-RiboseDown to 168CD bands assigned to both pyranose and open-chain forms.SRCD[6]
2-Deoxy-D-riboseDown to 168CD bands assigned to both pyranose and open-chain forms.SRCD[6]

It is important to note that the CD signals of the sugars themselves are much smaller than those of nucleotides in the VUV region, where the nucleobase transitions dominate.[6] Vibrational Circular Dichroism (VCD) has also been employed to study the conformational preferences of D-ribose and 2-deoxy-D-ribose, confirming the predominance of α- and β-pyranose forms in both solid phase and aqueous solution.[7][8][9] Interestingly, 2-deoxy-D-ribose shows a notable presence of the open-chain form in aqueous solution, which is absent in the solid state.[7][8][9]

Experimental Protocols

Accurate determination of chiroptical properties requires careful experimental design and execution. Below are generalized protocols for CD and VCD spectroscopy based on common practices.

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • Concentration: For far-UV CD (180-260 nm), a concentration of approximately 0.1 mg/mL is recommended.[10] For near-UV CD (250-350 nm), a higher concentration of around 1 mg/mL is often necessary.[11]

  • Solvent/Buffer: The solvent must be transparent in the wavelength range of interest. Water is a common solvent for sugars. Buffers containing sugars should be avoided as they will contribute to the CD signal.[11][12] Phosphate or acetate buffers are often suitable alternatives.[13]

  • Purity: Samples should be free of aggregates and other impurities that can cause light scattering. Filtration or centrifugation of the sample is recommended.[10][13]

2. Instrumentation and Data Acquisition:

  • Instrument: A dedicated circular dichroism spectrophotometer is used. The instrument should be purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[10]

  • Cuvette: Quartz cuvettes are required for UV measurements. A path length of 1 mm is common for far-UV, while a 10 mm path length is often used for near-UV.[11][12]

  • Parameters:

    • Wavelength Range: Typically 180-260 nm for secondary structure information of biomolecules containing these sugars.

    • Scanning Speed: A continuous scan mode is often used, and the scanning speed should be chosen to ensure a good signal-to-noise ratio without distorting the spectrum.[11]

    • Data Interval: A data pitch of 0.1 to 1 nm is common.

    • Blanking: A spectrum of the solvent/buffer in the same cuvette should be recorded and subtracted from the sample spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy

1. Sample Preparation:

  • Concentration: VCD measurements typically require higher concentrations than electronic CD, often in the range of 0.1 to 1 M.

  • Solvent: The choice of solvent is critical as the solvent's own IR absorption can interfere with the sample spectrum. Deuterated solvents such as D₂O are often used to minimize interference from O-H stretching and bending vibrations.

2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM), is used.[14]

  • Sample Cell: Infrared-transparent windows (e.g., BaF₂, CaF₂) are used. The path length is typically short, in the range of 25 to 100 µm, to minimize solvent absorption.

  • Parameters:

    • Spectral Range: The mid-IR region (4000-400 cm⁻¹) is scanned.

    • Resolution: A spectral resolution of 4 cm⁻¹ is common.

    • Scans: A large number of scans (often thousands) are averaged to achieve an adequate signal-to-noise ratio, as the VCD signal is typically very weak.[7]

Visualization of Structural Relationships and Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

G Equilibrium of D-Ribose in Solution open_chain Open-Chain (Aldehyde) alpha_furanose α-D-Ribofuranose open_chain->alpha_furanose beta_furanose β-D-Ribofuranose open_chain->beta_furanose alpha_pyranose α-D-Ribopyranose open_chain->alpha_pyranose beta_pyranose β-D-Ribopyranose open_chain->beta_pyranose alpha_furanose->beta_furanose alpha_pyranose->beta_pyranose

Caption: Equilibrium of D-Ribose forms in aqueous solution.

G Experimental Workflow for Chiroptical Analysis prep Sample Preparation (Dissolution, Purification) conc Concentration Determination prep->conc instrument Instrument Setup (Purging, Calibration) conc->instrument blank Blank Measurement (Solvent/Buffer) instrument->blank sample Sample Measurement blank->sample subtract Baseline Subtraction sample->subtract analysis Data Analysis (Conversion to Molar Ellipticity, etc.) subtract->analysis interpretation Structural Interpretation analysis->interpretation

Caption: A generalized workflow for chiroptical property measurement.

Alternative and Complementary Techniques

While CD and ORD are powerful for studying chiroptical properties, other techniques can provide complementary information for the analysis of D-ribose and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a traditional method for separating and quantifying enantiomers, but it can be time-consuming and expensive.[15]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS has been explored as a rapid and sensitive method for the chiral recognition of ribose.[15] This technique relies on the differential interaction of enantiomers with a chiral substrate, leading to distinct Raman scattering signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is extensively used to determine the composition of the equilibrium mixture of sugar anomers in solution and to elucidate their detailed three-dimensional structures.[7]

Conclusion

The chiroptical properties of D-ribose and its deoxy derivatives are sensitive probes of their stereochemistry and conformational equilibria in solution. Techniques such as ORD, CD, and VCD provide valuable data for distinguishing between different forms and understanding their structural preferences. This guide has summarized key quantitative data and experimental protocols to aid researchers in the application of these powerful analytical tools. The integration of chiroptical methods with other techniques like NMR and computational modeling will continue to advance our understanding of the structure and function of these fundamental biological molecules.

References

Comparative Guide to Pentose Phosphorylation and the Prebiotic Selection of Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphorylation of pentose sugars, a critical step for their entry into metabolic pathways, and explores the chemical basis for the selection of the furanose form of ribose, the sugar backbone of RNA. The information presented is supported by experimental data and includes detailed methodologies for relevant assays.

Comparative Phosphorylation of Pentoses: Enzymatic and Non-Enzymatic Routes

The phosphorylation of pentoses is the gateway for their utilization in cellular processes, most notably the Pentose Phosphate Pathway (PPP), which is the primary source of ribose-5-phosphate for nucleotide synthesis.[1][2][3] This process can be catalyzed by enzymes, such as ribokinase, or can occur non-enzymatically under plausible prebiotic conditions.

Enzymatic Phosphorylation by Ribokinase

Ribokinase (EC 2.7.1.15) is the principal enzyme responsible for phosphorylating D-ribose to D-ribose-5-phosphate using ATP.[4][5] The specificity of ribokinase for different pentose substrates is a key determinant in sugar metabolism. While highly specific for ribose, ribokinases from different organisms exhibit varying degrees of activity towards other pentoses.

Data Presentation: Comparative Kinase Activity

The following table summarizes the kinetic parameters of ribokinase from different species with various pentose substrates. Lower Km values indicate higher affinity, while higher kcat values indicate a faster turnover rate.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Relative Activity (%)Reference
Arabidopsis thalianaD-Ribose150 ± 172100[1]
D-Xylose--< 5[1]
D-Fructose--< 5[1]
Escherichia coliD-Ribose--High[6]
2-deoxy-D-Ribose--Active[6]
D-Arabinose--Active[6]
D-Xylose--Active[6]
L-Ribose--Not a substrate[6]
L-Arabinose--Not a substrate[6]

Note: Quantitative kinetic data for E. coli ribokinase with alternative pentoses were not specified in the cited literature, though activity was confirmed.

Non-Enzymatic Phosphorylation

In a prebiotic context, non-enzymatic reactions are believed to have played a crucial role. Studies have shown that phosphorylation of sugars can occur in the absence of enzymes, potentially driven by minerals or simple phosphorylating agents in evaporative environments.[7][8] Research has demonstrated that diamidophosphate (DAP), a plausible prebiotic phosphorylating agent, can phosphorylate all four pentoses (ribose, arabinose, xylose, and lyxose).[9] Crucially, this reaction shows a notable selectivity for ribose and preferentially yields the biologically relevant ribofuranose-5-phosphate.[9]

The Selection for Ribofuranose

In aqueous solution, pentoses exist in equilibrium between their open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. For most free sugars, including ribose, the six-membered pyranose form is thermodynamically more stable and therefore predominates in solution.[10][11] However, the furanose form is the exclusive conformation found in the backbone of RNA and DNA. The selection of this less stable form is a key question in the origin of life.

  • Structural Necessity : The furanose ring's geometry is essential for the formation of the flexible and stable phosphodiester backbone of nucleic acids. The pyranose form is structurally incompatible with creating long, stable polynucleotide chains.

  • Phosphorylation-Driven Selection : The phosphorylation event itself can selectively "trap" the furanose conformation. As demonstrated in non-enzymatic reactions with diamidophosphate (DAP), the phosphorylation of ribose proceeds more efficiently with the furanose anomer compared to other pentoses.[9] This suggests a chemical basis for the selection of ribofuranose-5-phosphate, providing a direct prebiotic route toward the building blocks of RNA.[9]

Logical Relationship: From Pentose Mixture to Ribofuranose Selection

G cluster_prebiotic Prebiotic Environment cluster_selection Selective Reaction cluster_product Selected Product pentose_mix Mixture of Pentoses (Ribose, Arabinose, Xylose, Lyxose) in Pyranose/Furanose Equilibrium phosphorylation Non-Enzymatic Phosphorylation pentose_mix->phosphorylation dap Phosphorylating Agent (e.g., Diamidophosphate) dap->phosphorylation ribofuranose_p Ribofuranose-5-Phosphate phosphorylation->ribofuranose_p Favored Pathway other_p Other Phosphorylated Pentoses (Lower Yield) phosphorylation->other_p Disfavored rna RNA ribofuranose_p->rna Precursor for RNA Synthesis

Caption: Prebiotic selection of ribofuranose via phosphorylation.

Experimental Protocols

Protocol: In Vitro Pentose Kinase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure ribokinase activity by coupling the production of ADP to the oxidation of NADH.[12]

Workflow: Coupled Enzyme Assay for Kinase Activity

G cluster_reaction1 Reaction 1: Kinase Activity cluster_reaction2 Reaction 2: ADP to Pyruvate cluster_reaction3 Reaction 3: Signal Generation cluster_measurement Measurement ribose Ribose + ATP rk Ribokinase ribose->rk r5p Ribose-5-P + ADP rk->r5p adp ADP + PEP r5p->adp pk Pyruvate Kinase adp->pk pyruvate Pyruvate + ATP pk->pyruvate pyruvate_nadh Pyruvate + NADH pyruvate->pyruvate_nadh ldh Lactate Dehydrogenase pyruvate_nadh->ldh lactate Lactate + NAD+ ldh->lactate measurement Monitor Decrease in Absorbance at 340 nm

Caption: Workflow for a coupled spectrophotometric kinase assay.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • D-Ribose (or other pentose substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • KCl (100 mM)

  • MgCl₂ (10 mM)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Ribokinase enzyme preparation

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Assay Mixture: In a 1 mL cuvette, combine 50 mM Tris-HCl buffer, 5 mM Ribose, 3 mM ATP, 1 mM PEP, 100 mM KCl, 10 mM MgCl₂, 0.2 mM NADH, 2 units of LDH, and 2 units of PK.

  • Incubation: Incubate the mixture for 5 minutes at room temperature to allow for temperature equilibration and to consume any contaminating ADP in the reagents.

  • Initiate Reaction: Add a small aliquot (e.g., 2 µL) of the ribokinase enzyme solution to the cuvette to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by the ribokinase.

  • Calculate Activity: The enzyme activity (U), defined as µmol of product formed per minute, can be calculated using the Beer-Lambert law: Activity (U) = (ΔA₃₄₀ / min) * V / (ε * l)

    • ΔA₃₄₀/min = Rate of change in absorbance at 340 nm

    • V = Total reaction volume (L)

    • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

    • l = Path length of the cuvette (cm)

Protocol: ¹³C-Metabolic Flux Analysis for In Vivo Pentose Phosphorylation

This protocol provides a general workflow for using stable isotope tracers to quantify the flux through the Pentose Phosphate Pathway and assess the phosphorylation of pentoses within a cellular context.[13][14]

Materials:

  • Cell culture medium

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose)

  • Ice-cold quenching solution (e.g., 80% methanol)

  • Solvents for metabolite extraction (e.g., methanol, water, chloroform)

  • GC-MS or LC-MS system

Procedure:

  • Cell Labeling: Culture cells in a medium where the primary carbon source (glucose) is replaced with a ¹³C-labeled version. Incubate for a period sufficient to achieve isotopic steady-state in the metabolites of interest.

  • Quenching Metabolism: Rapidly halt all enzymatic activity by aspirating the labeling medium and adding an ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in a cold solvent mixture to extract polar metabolites, including sugar phosphates. Separate the polar extract from lipids and proteins via centrifugation.

  • Sample Analysis: Analyze the isotopic enrichment of the extracted metabolites using mass spectrometry (GC-MS or LC-MS). For GC-MS, chemical derivatization is typically required to make the polar metabolites volatile.[13]

  • Data Analysis: Determine the mass isotopomer distribution (MID) for key metabolites like ribose-5-phosphate. The specific patterns of ¹³C incorporation reveal the metabolic pathways that were active. This data is then used in computational models to calculate the relative flux through the PPP compared to other pathways like glycolysis.[13][15]

Pentose Phosphate Pathway and Key Intermediates

G cluster_ox Oxidative Phase cluster_nonox Non-Oxidative Phase G6P Glucose-6-P PG6 6-P-Gluconolactone G6P->PG6 G6PDH F6P Fructose-6-P F6P->G6P GAP Glyceraldehyde-3-P PGL 6-P-Gluconate PG6->PGL Ru5P Ribulose-5-P PGL->Ru5P 2 NADPH Produced R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->GAP X5P->S7P S7P->F6P E4P Erythrose-4-P S7P->E4P E4P->F6P

Caption: Overview of the Pentose Phosphate Pathway (PPP).

References

Safety Operating Guide

Safe Disposal of beta-D-Ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is paramount to maintaining a secure working environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the disposal of beta-D-Ribofuranose, a compound not classified as hazardous under OSHA 29 CFR 1910.1200.[1][2] Despite its non-hazardous classification, adherence to general laboratory chemical waste guidelines is crucial to mitigate any potential risks.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes impervious gloves and safety glasses.[1] In the event of a minor spill, clean it up immediately using dry clean-up procedures to avoid generating dust. The spilled material should be swept or vacuumed up and placed into a clean, dry, sealable, and properly labeled container.[1] For major spills, the area should be cleared of all personnel, and emergency responders should be alerted to the location and nature of the hazard.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol that aligns with general laboratory chemical waste management principles.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials such as gloves or paper towels, in a dedicated, clean, dry, and sealable container.[1]

    • Clearly label the container as "this compound Waste" and include the accumulation start date. Proper labeling is essential for safe handling and disposal.[3]

  • Segregation and Storage:

    • Store the waste container in a designated chemical waste storage area.

    • While this compound is not highly reactive, it is good practice to segregate it from incompatible materials, particularly strong oxidizing agents like nitrates or chlorine bleaches, as ignition could result from contamination.[1]

    • Ensure the storage area is away from heat sources and direct sunlight.[3]

  • Disposal Pathway Determination:

    • Consult Institutional Guidelines: Before proceeding, consult your institution's specific waste disposal guidelines and your local waste management authority. Regulations can vary, and adherence to local protocols is mandatory.[1][4]

    • Professional Disposal: The recommended and safest method for disposal is through a licensed hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) department can facilitate this.

    • Landfill or Incineration: If approved by the waste management authority, disposal options may include burial in a licensed landfill or incineration in a licensed facility, potentially after being mixed with a suitable combustible material.[1]

    • Drain and Trash Disposal: It is strongly advised not to dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS department.[3][4] General laboratory practice prohibits the disposal of chemical waste through sewage systems or as municipal solid waste.[3]

Key Chemical and Safety Data

The following table summarizes the key characteristics of this compound relevant to its handling and disposal.

PropertyValueCitation
Physical State Powder, Solid[2][6]
Appearance Off-white[2][6]
Odor Odorless[2][6]
Hazard Classification Not considered a hazardous substance[1][6]
Incompatible Materials Oxidizing agents (e.g., nitrates, chlorine)[1]
Recommended PPE Impervious gloves, safety glasses[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste 1. Collect in a Labeled, Sealable Container start->collect_waste store_waste 2. Store in Designated Chemical Waste Area (Segregate from Incompatibles) collect_waste->store_waste consult_guidelines 3. Consult Institutional & Local Disposal Guidelines store_waste->consult_guidelines professional_disposal 4a. Arrange for Professional Disposal (via EHS/Licensed Contractor) consult_guidelines->professional_disposal Standard Protocol landfill_incineration 4b. Approved Landfill or Incineration consult_guidelines->landfill_incineration Specific Approval end_disposal End: Waste Properly Disposed professional_disposal->end_disposal landfill_incineration->end_disposal

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling beta-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of beta-D-Ribofuranose.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to mitigate the identified risks of irritation and potential harm from ingestion.

Protection Type Recommended PPE Rationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye irritation from dust or splashes.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin irritation upon contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.To prevent respiratory tract irritation from airborne particles.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when manipulating the solid form to minimize dust generation.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol and Dust Minimization: When transferring or weighing the solid compound, do so carefully to avoid creating dust.

Storage Plan:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Collection: Collect all waste material, including unused this compound and any contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.

  • Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

  • Contaminated PPE: Decontaminate or dispose of all used PPE as hazardous waste according to institutional protocols.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound, based on the potential routes of exposure.

PPE_Selection_Logic cluster_assessment Hazard Assessment Start Handling this compound AssessExposure Potential for Exposure? Start->AssessExposure EyeContact Eye Contact (Irritation) AssessExposure->EyeContact Yes SkinContact Skin Contact (Irritation) AssessExposure->SkinContact Inhalation Inhalation (Respiratory Irritation) AssessExposure->Inhalation Ingestion Ingestion (Harmful) AssessExposure->Ingestion EyeProtection Safety Goggles or Face Shield EyeContact->EyeProtection HandProtection Chemical Resistant Gloves SkinContact->HandProtection BodyProtection Laboratory Coat SkinContact->BodyProtection RespiratoryProtection Work in Ventilated Area (Consider Respirator) Inhalation->RespiratoryProtection Hygiene No Eating, Drinking, Smoking Wash Hands Ingestion->Hygiene

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.